Product packaging for Anticancer agent 199(Cat. No.:)

Anticancer agent 199

Cat. No.: B12381022
M. Wt: 556.1 g/mol
InChI Key: CYUDBMRFRZUOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticancer agent 199 is a useful research compound. Its molecular formula is C29H39ClFN7O and its molecular weight is 556.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39ClFN7O B12381022 Anticancer agent 199

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39ClFN7O

Molecular Weight

556.1 g/mol

IUPAC Name

2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol

InChI

InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35)

InChI Key

CYUDBMRFRZUOTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Targeted Killer: An In-depth Technical Guide to the Discovery and Development of ABT-199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-199 (Venetoclax) represents a landmark achievement in cancer therapy, transitioning from a deep understanding of apoptosis to a highly selective, first-in-class B-cell lymphoma 2 (BCL-2) inhibitor. This technical guide delineates the discovery and development of ABT-199, from the challenges faced by its predecessors to its intricate mechanism of action and the experimental validation that paved its way to clinical success. We will explore the precise molecular interactions, detail the key experimental protocols that defined its efficacy and safety, and present the quantitative data that underscore its potency and selectivity.

From Broad Inhibition to Selective Targeting: The Rationale for ABT-199

The journey to ABT-199 began with earlier BH3 mimetics, ABT-737 and its orally bioavailable successor, navitoclax (ABT-263).[1] These compounds potently inhibited the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W.[2] While effective in inducing apoptosis in BCL-2-dependent tumors, their clinical utility was hampered by a significant on-target toxicity: thrombocytopenia.[3] This reduction in platelet count was a direct consequence of inhibiting BCL-XL, a protein essential for platelet survival.

This critical observation prompted a paradigm shift in the drug discovery program: the development of a highly selective BCL-2 inhibitor that would spare BCL-XL, thereby preserving platelet viability while retaining potent anti-tumor activity. Through a sophisticated process of structure-based drug design and reverse engineering, scientists at Abbott (now AbbVie) successfully re-engineered navitoclax to create ABT-199. This new compound was designed to bind with sub-nanomolar affinity to BCL-2 while exhibiting significantly lower affinity for BCL-XL, a feat of molecular engineering that would prove transformative for the treatment of hematologic malignancies.

Mechanism of Action: Restoring the Apoptotic Pathway

ABT-199 is a BH3 mimetic, a small molecule designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BAD). In many cancers, particularly chronic lymphocytic leukemia (CLL), the overexpression of BCL-2 allows malignant cells to evade apoptosis by sequestering these pro-apoptotic proteins.

Venetoclax directly binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM. Once liberated, these proteins can activate the pro-apoptotic effector proteins BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is the point-of-no-return for apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate caspases and execute programmed cell death.

ABT-199_Mechanism_of_Action cluster_BCL2_Family BCL-2 Family Proteins cluster_Cellular_Outcome Cellular Response BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK (Effectors) BCL_XL BCL-XL MCL1 MCL-1 BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Apoptosis Apoptosis MOMP->Apoptosis Triggers

Figure 1: Mechanism of action of ABT-199 (Venetoclax).

Quantitative Data Summary

The potency and selectivity of ABT-199 are best illustrated through quantitative data from various assays.

Table 1: Binding Affinities (Ki) of BH3 Mimetics to BCL-2 Family Proteins
CompoundBCL-2 (Ki, nM)BCL-XL (Ki, nM)BCL-W (Ki, nM)MCL-1 (Ki, nM)
ABT-199 (Venetoclax) <0.01 48 245 >444
ABT-263 (Navitoclax)≤1≤0.5≤1>1000

Data sourced from Souers et al., 2013 and other preclinical studies.

Table 2: In Vitro Cell Viability (IC50/LC50) of ABT-199 in Hematologic Malignancy Cell Lines
Cell LineCancer TypeIC50 (nM)LC50 (nM)
MOLM-13AML<10-
KCNRNeuroblastoma-16-338
SJNB12Neuroblastoma10-21016-338
CHP126Neuroblastoma10-21016-338

Data compiled from various preclinical studies. IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values demonstrate potent activity in sensitive cell lines.

Table 3: Key Clinical Trial Results (Phase III VIALE-A: NCT02993523)
Treatment ArmNMedian Overall Survival (OS)Composite Complete Remission (CR + CRi) Rate
Venetoclax + Azacitidine 28714.7 months66.4%
Placebo + Azacitidine1469.6 months28.3%

Data from the VIALE-A study in treatment-naïve AML patients ineligible for intensive chemotherapy.

Detailed Experimental Protocols

The development of ABT-199 relied on a suite of robust in vitro and in vivo assays to characterize its activity and selectivity.

BCL-2 Family Protein Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a compound to a specific BCL-2 family protein.

  • Principle: A fluorescently labeled BH3 peptide (e.g., BIM BH3) is incubated with a recombinant BCL-2 family protein. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protein, its tumbling is restricted, leading to high polarization. A test compound that competes with the peptide for binding will displace it, causing a decrease in polarization.

  • Protocol Outline:

    • Reagents: Recombinant human BCL-2, BCL-XL, etc.; fluorescently labeled BIM BH3 peptide; assay buffer.

    • Procedure: a. Serially dilute the test compound (ABT-199) in assay buffer in a microplate. b. Add a fixed concentration of the BCL-2 family protein and the fluorescent peptide to each well. c. Incubate at room temperature to allow binding to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.

    • Data Analysis: Plot the change in polarization against the compound concentration. Fit the data to a competitive binding model to calculate the inhibition constant (Ki).

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of ABT-199 on cancer cells.

  • Cell Viability (MTT or CellTiter-Glo® Assay):

    • Principle: Measures the metabolic activity of viable cells. MTT is reduced by mitochondrial dehydrogenases to a colored formazan product, while CellTiter-Glo® measures ATP levels via a luciferase reaction.

    • Protocol Outline:

      • Seed cancer cell lines (e.g., MOLM-13) in a 96-well plate and allow them to adhere/stabilize.

      • Treat cells with a serial dilution of ABT-199 for a specified period (e.g., 48 or 72 hours).

      • Add the MTT or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

      • Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) with a plate reader.

      • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

  • Apoptosis (Annexin V and Propidium Iodide Staining):

    • Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

    • Protocol Outline:

      • Treat cells with ABT-199 for a defined period (e.g., 24 hours).

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark at room temperature.

      • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of ABT-199 in a living organism.

  • Principle: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., RS4;11, a BCL-2-dependent ALL line) into the flank of immunodeficient mice (e.g., NOD-SCID).

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

    • Treatment: Randomize mice into treatment (ABT-199, e.g., 100 mg/kg, oral gavage) and vehicle control groups.

    • Efficacy Assessment: Continue treatment for a specified duration (e.g., 21-28 days). Monitor tumor volume, body weight, and overall animal health.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between the treated and control groups.

Visualizing the Discovery and Experimental Process

ABT-199_Discovery_Workflow cluster_Predecessors Early BH3 Mimetics cluster_Challenge Clinical Hurdle cluster_Innovation Rational Design cluster_Outcome Successful Candidate ABT737 ABT-737 (IV formulation) Navitoclax Navitoclax (ABT-263) (Oral, Dual BCL-2/XL Inhibitor) ABT737->Navitoclax Optimization for Oral Bioavailability Thrombocytopenia Thrombocytopenia (Dose-limiting toxicity) Navitoclax->Thrombocytopenia Clinical Observation SBDD Structure-Based Drug Design Thrombocytopenia->SBDD Identified Need Selectivity Goal: BCL-2 Selectivity (Spare BCL-XL) SBDD->Selectivity Key Design Principle Venetoclax ABT-199 (Venetoclax) (Potent, BCL-2 Selective) Selectivity->Venetoclax Led to Discovery

Figure 2: The drug discovery workflow from navitoclax to venetoclax.

Experimental_Workflow_Apoptosis_Assay Start Start: Seed Cancer Cells in Culture Plate Treatment Treat with ABT-199 (Varying Concentrations) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Harvest and Wash Cells Incubation->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Staining Analysis Analyze via Flow Cytometry Staining->Analysis End End: Quantify Apoptotic vs. Viable Cell Populations Analysis->End

Figure 3: A typical experimental workflow for an apoptosis assay.

Conclusion and Future Directions

The discovery and development of ABT-199 is a testament to the power of rational, structure-based drug design. By meticulously dissecting the shortcomings of previous BH3 mimetics, researchers were able to engineer a molecule with remarkable potency and a refined safety profile. The detailed experimental validation, from biochemical binding assays to in vivo efficacy models, provided a robust preclinical package that has translated into significant clinical benefit for patients with hematologic malignancies.

Future research will continue to focus on overcoming resistance to venetoclax, which often involves the upregulation of other anti-apoptotic proteins like MCL-1. This has spurred the development of MCL-1 inhibitors and rational combination therapies aimed at co-targeting multiple survival pathways to achieve deeper and more durable responses. The story of ABT-199 serves as a powerful blueprint for the development of next-generation targeted cancer therapies.

References

A Technical Guide to AMG 199 (Vepsitamab) and the Therapeutic Target CD73

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that the designation "AMG 199" corresponds to Vepsitamab, a bispecific T-cell engager (BiTE) antibody targeting MUC17 and CD3, not CD73. This guide will first provide a detailed overview of the actual AMG 199 (Vepsitamab). Subsequently, it will address the user's interest in the anti-CD73 therapeutic strategy by providing a comprehensive guide on the role of CD73 in oncology and the mechanism of action of anti-CD73 monoclonal antibodies, using publicly available information on representative molecules.

Section A: AMG 199 (Vepsitamab) - An Anti-MUC17/CD3 Bispecific T-cell Engager

Introduction to AMG 199 (Vepsitamab)

AMG 199, also known as Vepsitamab, is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody construct.[1][2] It is designed to redirect the body's own T-cells to recognize and eliminate cancer cells that express Mucin 17 (MUC17).[1][3] MUC17 is a transmembrane protein that is overexpressed in several solid tumors, including gastric, gastroesophageal junction, colorectal, and pancreatic cancers, but has limited expression in normal tissues. AMG 199 simultaneously binds to the CD3 antigen on T-cells and MUC17 on tumor cells, creating a cytotoxic synapse that leads to T-cell activation and tumor cell lysis.

Mechanism of Action

AMG 199 is composed of two single-chain variable fragments (scFv). One scFv targets MUC17 on tumor cells, and the other targets the CD3 epsilon chain, a component of the T-cell receptor complex. By cross-linking a T-cell with a cancer cell, AMG 199 induces T-cell activation, proliferation, and cytokine release, leading to a potent and targeted cytotoxic T-lymphocyte (CTL) response against MUC17-expressing tumor cells. The inclusion of a single-chain IgG Fc region extends the half-life of the molecule, allowing for less frequent dosing.

AMG199_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Cytotoxic Response Tumor_Cell MUC17+ Tumor Cell MUC17 MUC17 AMG199 AMG 199 (BiTE®) Vepsitamab MUC17->AMG199 Binds MUC17 T_Cell T-Cell CD3 CD3 Activation T-Cell Activation & Proliferation CD3->Activation Forms Synapse AMG199->CD3 Binds CD3 Lysis Tumor Cell Lysis (Apoptosis) Activation->Lysis Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokines Lysis->Tumor_Cell Induces Death

Diagram 1: Mechanism of Action of AMG 199 (Vepsitamab).
Preclinical and Clinical Data

Preclinical studies demonstrated that AMG 199 has potent in vitro cytotoxic activity against gastric cancer cell lines expressing MUC17 and leads to significant tumor growth inhibition in in vivo xenograft models. In non-human primate toxicology studies, weekly administration of AMG 199 was well-tolerated with minimal effects on normal MUC17-expressing tissues.

A global Phase 1 clinical trial (NCT04117958) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AMG 199 in patients with MUC17-positive solid tumors. The study was designed with a dose-exploration phase to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase. However, the trial was later terminated due to a business decision.

Table 1: AMG 199 (Vepsitamab) Binding Affinity

Target Binding Molecule EC50 Source
Human MUC17 Protein (His Tag) Immobilized Vepsitamab 2.10 ng/mL

| Human CD3 epsilon Protein (His Tag) | Immobilized Vepsitamab | 2.35 ng/mL | |

Table 2: Clinical Trial NCT04117958 Overview

Parameter Description
Official Title A Global Phase 1 Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of the Half-life Extended Bispecific T-cell Engager AMG 199 in Subjects With MUC17-Positive Solid Tumors...
Status Terminated (Business Decision)
Conditions Gastric Cancer, Gastroesophageal Junction Cancer, Colorectal Cancer, Pancreatic Cancer
Primary Endpoints Safety and tolerability, determination of MTD and/or RP2D.

| Secondary Endpoints | Characterize pharmacokinetics (PK) and anti-tumor activity (Objective Response, Duration of Response, Overall Survival). |

Experimental Protocols

4.1 In Vitro Cytotoxicity Assay (Representative Protocol) A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative like an LDH-based assay would be used to assess T-cell-mediated cytotoxicity.

  • Cell Preparation: MUC17-positive target tumor cells are cultured and harvested. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.

  • Labeling (for ⁵¹Cr assay): Target cells are labeled with ⁵¹Cr.

  • Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of AMG 199.

  • Incubation: The co-culture is incubated for 4-18 hours to allow for cell lysis.

  • Measurement: The amount of ⁵¹Cr or LDH released into the supernatant is quantified.

  • Analysis: Specific lysis is calculated based on the release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Cytotoxicity_Workflow Start Start: In Vitro Cytotoxicity Assay Isolate_T Isolate Target Cells (MUC17+) Start->Isolate_T Isolate_E Isolate Effector Cells (T-Cells from PBMC) Start->Isolate_E Label Label Target Cells (e.g., ⁵¹Cr) Isolate_T->Label CoCulture Co-culture Target & Effector Cells with varying [AMG 199] Isolate_E->CoCulture Label->CoCulture Incubate Incubate (4-18h) CoCulture->Incubate Measure Measure Supernatant (⁵¹Cr or LDH release) Incubate->Measure Analyze Calculate % Specific Lysis Measure->Analyze End End Analyze->End

Diagram 2: Workflow for a T-cell mediated cytotoxicity assay.

Section B: Anti-CD73 Monoclonal Antibodies as a Therapeutic Strategy

The Role of the CD39-CD73-Adenosine Pathway in Cancer

CD73 (also known as ecto-5'-nucleotidase) is a cell-surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME). In the canonical pathway, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then catalyzes the final step, converting AMP into adenosine.

High concentrations of extracellular adenosine in the TME suppress the anti-tumor immune response through several mechanisms:

  • Inhibition of T-cells and NK cells: Adenosine binds to A2A receptors on effector T-cells and Natural Killer (NK) cells, inhibiting their activation, proliferation, and cytotoxic functions.

  • Promotion of Regulatory T-cells (Tregs): Adenosine signaling can enhance the suppressive function of Tregs.

  • Suppression of Myeloid Cells: It can skew macrophages towards an M2 pro-tumor phenotype and inhibit the function of dendritic cells.

  • Direct Tumor Promotion: CD73 expression on tumor cells has been linked to increased proliferation, migration, and metastasis.

Mechanism of Action of Anti-CD73 Antibodies

Anti-CD73 monoclonal antibodies are designed to block the immunosuppressive effects of the adenosine pathway. They can function through two primary mechanisms:

  • Non-catalytic Inhibition: The antibody binds to CD73 in a way that does not directly block the active site but induces internalization or shedding of the enzyme from the cell surface, reducing its availability to produce adenosine.

  • Catalytic Inhibition: The antibody directly binds to the active site of the CD73 enzyme, preventing it from converting AMP to adenosine.

By blocking adenosine production, anti-CD73 antibodies aim to restore the function of immune effector cells within the TME, thereby promoting an anti-tumor immune response. This makes them a promising candidate for combination therapy with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

CD73_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cells (T-Cell/NK Cell) ATP Extracellular ATP (from dying cells) CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds CD39->AMP Converts CD73->Adenosine Converts Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) A2AR->Suppression Activates Anti_CD73 Anti-CD73 mAb (e.g., Oleclumab) Anti_CD73->CD73 Blocks

Diagram 3: The CD73-Adenosine immunosuppressive pathway.
Preclinical and Clinical Data (Example: Oleclumab)

Oleclumab is an investigational human monoclonal IgG1 antibody that inhibits CD73 activity. Preclinical studies using a murine surrogate antibody showed that combining an anti-CD73 antibody with cytotoxic therapies and PD-L1 blockade resulted in improved survival in syngeneic mouse tumor models. This effect was dependent on CD8+ T-cells and was associated with favorable changes in the TME, including increased T-cell and NK-cell activation.

Table 3: Representative Preclinical Data for Anti-CD73 Therapy

Model Combination Therapy Outcome Key Finding
MCA205 Sarcoma anti-CD73 + anti-PD-L1 + 5FU+OHP Improved Survival Therapeutic effect was abrogated by depletion of CD8+ T-cells.

| CT26 Colorectal | anti-CD73 + anti-PD-L1 + 5FU+OHP | Improved Survival | RNA-sequencing showed modulation of immune response, NK/T-cell activation, and interferon pathways. |

Experimental Protocols

4.1 In Vivo Efficacy Study (Representative Protocol)

  • Model Selection: Syngeneic mouse tumor models (e.g., CT26 colorectal cancer in BALB/c mice) are used, which have a competent immune system.

  • Tumor Implantation: A known number of tumor cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, anti-CD73 mAb, anti-PD-L1 mAb, Chemotherapy, Combinations).

  • Treatment Administration: Therapies are administered according to a predefined schedule (e.g., intraperitoneal injection of antibodies twice weekly).

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.

  • Endpoint: The study concludes when tumors reach a predetermined maximum size, or at a set time point. Survival is a key endpoint.

  • Pharmacodynamic Analysis: At study termination (or at intermediate time points), tumors and spleens may be harvested for analysis of immune cell infiltration and gene expression changes via flow cytometry, immunohistochemistry, or RNA-sequencing.

InVivo_Workflow Start Start: In Vivo Efficacy Study Implant Implant Syngeneic Tumor Cells (e.g., CT26) in Mice Start->Implant Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Therapies (Vehicle, anti-CD73, Combo, etc.) Randomize->Treat Monitor Monitor Tumor Volume, Body Weight, and Survival Treat->Monitor Endpoint Reach Endpoint (Max Tumor Size or Time) Monitor->Endpoint Analyze Pharmacodynamic Analysis (Flow Cytometry, RNA-Seq) Endpoint->Analyze End End Analyze->End

References

Technical Whitepaper: The Role of Venetoclax (ABT-199) in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ability of cancer cells to evade programmed cell death, or apoptosis, is a fundamental hallmark of malignancy and a primary mechanism of resistance to therapy. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins, particularly Bcl-2 itself, is common in various hematologic malignancies, enabling cancer cell survival by sequestering pro-apoptotic proteins. Venetoclax (formerly ABT-199) is a potent, selective, and orally bioavailable small-molecule inhibitor of Bcl-2.[1][2] This technical guide provides an in-depth overview of the mechanism of action of Venetoclax in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Restoring Apoptotic Signaling

Venetoclax functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only subgroup of pro-apoptotic proteins (e.g., BIM, BID, PUMA).[2] In cancer cells dependent on Bcl-2 for survival, Bcl-2 binds and sequesters these pro-apoptotic proteins, preventing them from activating the downstream effectors of apoptosis, BAX and BAK.[3][4]

The mechanism of Venetoclax-induced apoptosis proceeds as follows:

  • Selective Binding: Venetoclax selectively binds with high affinity (sub-nanomolar) to the BH3-binding groove of the anti-apoptotic Bcl-2 protein. This action displaces pro-apoptotic proteins, most notably BIM, from Bcl-2.

  • Activation of BAX/BAK: The liberated BH3-only proteins are now free to activate the pro-apoptotic effector proteins BAX and BAK.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores. This event is the "point of no return" for apoptosis.

  • Cytochrome c Release: The pores formed by BAX/BAK allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

  • Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: The effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies.

A significant feature of Venetoclax's mechanism is its ability to induce apoptosis independently of the p53 tumor suppressor protein (TP53). This makes it an effective agent in cancers with TP53 mutations or deletions, which are often associated with resistance to conventional chemotherapy.

Signaling Pathway Diagram

Venetoclax_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BAX_BAK_inactive BAX / BAK (Inactive) BAX_BAK_active BAX / BAK (Pore Formation) BAX_BAK_inactive->BAX_BAK_active Oligomerization CytoC_mito Cytochrome c BAX_BAK_active->CytoC_mito Induces Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Venetoclax Venetoclax (ABT-199) BCL2 Bcl-2 Venetoclax->BCL2 Binds & Inhibits BIM BIM (Pro-apoptotic) BIM->BAX_BAK_inactive Activates BCL2_BIM Bcl-2 + BIM (Sequestered) BCL2_BIM->BCL2 Releases Casp9 Caspase-9 (Active) Casp37 Caspase-3/7 (Active) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes CytoC_cyto->Casp9 Activates

Caption: Venetoclax inhibits Bcl-2, releasing BIM to activate BAX/BAK and trigger mitochondrial apoptosis.

Quantitative Data on Venetoclax-Induced Apoptosis

The efficacy of Venetoclax varies across different cancer types and is often correlated with the level of Bcl-2 dependence.

Table 1: In Vitro Cytotoxicity (IC50) of Venetoclax in Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation TimeReference
OCI-AML2Acute Myeloid Leukemia (AML)1.1 nMNot Specified
HL-60Acute Myeloid Leukemia (AML)4.0 nMNot Specified
MOLM-14Acute Myeloid Leukemia (AML)52.5 nMNot Specified
THP-1Acute Myeloid Leukemia (AML)1.1 µMNot Specified
LY78Follicular Lymphoma (Primary)11 nM72 hours
LY97Follicular Lymphoma (Primary)> 200 nM72 hours
Table 2: Induction of Apoptosis and Clinical Response
Cell Line / Patient CohortCancer TypeVenetoclax TreatmentResultReference
MDA-MB-231Triple-Negative Breast Cancer25 µM for 24hApoptotic cells increased from 8% (control) to 23%
Primary CLL CellsChronic Lymphocytic LeukemiaIn vitro (various conc.)Apoptosis evident within 4 hours
Patients with CLL/SLLChronic Lymphocytic Leukemia5-week dose ramp-upRate of Tumor Lysis Syndrome (TLS) was 2%
Patients with R/R AMLAcute Myeloid LeukemiaMonotherapy19% Complete Remission (CR) rate

Experimental Protocols for Assessing Apoptosis

Evaluating the pro-apoptotic activity of Venetoclax involves a suite of standardized in vitro assays.

Cell Viability and Proliferation Assays (e.g., MTT, WST-1)

Objective: To determine the concentration-dependent effect of Venetoclax on cell viability and calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Venetoclax in appropriate cell culture medium. Replace the existing medium with medium containing the various concentrations of Venetoclax. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial reductases will convert the reagent into a colored formazan product.

  • Quantification: Solubilize the formazan product (if necessary, for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Apoptosis Quantification by Annexin V / Propidium Iodide (PI) Staining

Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following Venetoclax treatment.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with Venetoclax at desired concentrations (e.g., 10, 25, 50 µM) for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Gene Expression Analysis by qRT-PCR

Objective: To measure changes in the mRNA expression of key apoptosis-related genes (e.g., BCL2, MCL1, BAX, BIM) following treatment.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with Venetoclax as described above. Harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or column-based methods).

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye like SYBR Green. The reaction is run on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of target genes is normalized to the reference gene and compared to the vehicle-treated control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Endpoint Assays cluster_Analysis Data Analysis start Cancer Cell Culture treatment Treatment with Venetoclax (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Flow Cytometry) treatment->apoptosis expression Gene/Protein Expression (qRT-PCR / Western Blot) treatment->expression ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Population (%) apoptosis->apoptosis_quant expression_fold Relative Fold Change (mRNA / Protein) expression->expression_fold end Mechanism Elucidation ic50->end apoptosis_quant->end expression_fold->end

References

Technical Whitepaper: The Impact of Anticancer Agent 199 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression and mediating therapeutic resistance. This document provides a comprehensive technical overview of "Anticancer agent 199," a novel small molecule inhibitor designed to modulate the TME by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the agent's mechanism and effects, demonstrating its potential to reprogram the immunosuppressive TME into an anti-tumor environment.

Introduction to the Tumor Microenvironment and Agent 199

The tumor microenvironment is a complex ecosystem comprising cancer cells, immune cells, fibroblasts, endothelial cells, and the extracellular matrix. This intricate network can promote cancer cell proliferation, invasion, and immune evasion. Key immunosuppressive players within the TME include regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).

A critical signaling node that governs the function of these immunosuppressive cells and tumor cells is the STAT3 pathway. Constitutive activation of STAT3 is linked to the expression of genes that promote cell survival, proliferation, and angiogenesis while suppressing anti-tumor immunity.

"this compound" is a potent and selective inhibitor of STAT3 phosphorylation and activation. By targeting this central hub, Agent 199 is hypothesized to exert a dual effect: directly inhibiting tumor cell growth and remodeling the TME to favor an anti-tumor immune response.

Mechanism of Action: STAT3 Signaling Inhibition

Agent 199 functions by competitively binding to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases such as Janus kinase (JAK) and Src kinase. This action blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby inhibiting the transcription of its target genes. These target genes include key regulators of immunosuppression like IL-10 and TGF-β, and pro-survival proteins such as Bcl-2 and Cyclin D1.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes TargetGenes Target Gene Transcription (IL-10, TGF-β, Bcl-2) STAT3_active->TargetGenes Translocates & Activates Agent199 Agent 199 Agent199->STAT3_inactive Inhibits Phosphorylation Cytokine->CytokineReceptor Cytokine

Caption: Mechanism of Action of this compound on the STAT3 Signaling Pathway.

Quantitative Preclinical Data

The efficacy of Agent 199 was evaluated through a series of in vitro and in vivo experiments. The quantitative results are summarized below.

Table 1: In Vitro Cytotoxicity of Agent 199

The anti-proliferative effect of Agent 199 was assessed across various murine cancer cell lines after 72 hours of exposure.

Cell LineCancer TypeIC50 (µM)
B16-F10Melanoma4.52
MC38Colon Adenocarcinoma2.89
LLCLewis Lung Carcinoma6.15
4T1Breast Cancer3.77
Table 2: Effect of Agent 199 on Cytokine Profile in Tumor Co-Culture

Cytokine levels were measured in the supernatant of a co-culture of MC38 tumor cells and splenocytes after 48 hours of treatment.

CytokineControl (pg/mL)Agent 199 (1 µM) (pg/mL)% Change
IL-2112 ± 15345 ± 28+208%
IFN-γ254 ± 22812 ± 55+220%
IL-10980 ± 76150 ± 19-85%
TGF-β1250 ± 110310 ± 41-75%
Table 3: Immune Cell Populations in MC38 Tumors In Vivo

C57BL/6 mice bearing MC38 tumors were treated with Agent 199 (25 mg/kg, daily) for 10 days. Tumors were harvested and analyzed by flow cytometry. Data represents the percentage of CD45+ cells.[1][2]

Immune Cell PopulationMarkerVehicle Control (%)Agent 199 (%)Fold Change
CD8+ T CellsCD3+/CD8+15.2 ± 2.135.8 ± 3.52.36
Regulatory T Cells (Tregs)CD3+/CD4+/FoxP3+22.5 ± 2.88.1 ± 1.5-0.64
M2 MacrophagesCD11b+/F4/80+/CD206+31.4 ± 4.012.5 ± 2.2-0.60
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+/Gr-1+25.1 ± 3.39.7 ± 1.9-0.61

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (B16-F10, MC38, LLC, 4T1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Agent 199 in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using non-linear regression analysis in GraphPad Prism.

Multiplex Cytokine Assay
  • Co-Culture Setup: Co-culture MC38 tumor cells with murine splenocytes at a 1:5 ratio in 24-well plates.

  • Treatment: Treat the cells with Agent 199 (1 µM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Assay Performance: Analyze the supernatant for IL-2, IFN-γ, IL-10, and TGF-β concentrations using a commercially available multiplex bead-based assay (e.g., Luminex) according to the manufacturer’s instructions.

  • Data Acquisition: Acquire data on a compatible flow cytometer or Luminex instrument.

  • Analysis: Determine cytokine concentrations based on standard curves.

In Vivo Tumor Model and Flow Cytometry
  • Tumor Implantation: Subcutaneously inject 1x10^6 MC38 cells into the flank of C57BL/6 mice.

  • Treatment: When tumors reach an average volume of 100 mm³, randomize mice into two groups: Vehicle control and Agent 199 (25 mg/kg, daily oral gavage).

  • Tumor Dissociation: After 10 days of treatment, euthanize the mice and excise the tumors. Mechanically mince the tumors and digest them in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 45 minutes at 37°C.[2][3]

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining: Stain the cells with a viability dye followed by a cocktail of fluorescently-labeled antibodies against CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1, and CD206.[1]

  • Data Acquisition: Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa).

  • Analysis: Analyze the data using FlowJo software. Gate on live, single, CD45+ cells to identify immune populations.

Visualized Workflows and Relationships

Preclinical Evaluation Workflow

The logical flow from initial in vitro screening to in vivo validation is critical for assessing the therapeutic potential of Agent 199.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Viability Assays (IC50 Determination) B Mechanism of Action Study (Western Blot for p-STAT3) A->B C Co-Culture Cytokine Profiling (Multiplex Assay) B->C D Syngeneic Mouse Model (MC38 Tumor Implantation) C->D Promising In Vitro Results E Agent 199 Treatment (Tumor Growth Inhibition) D->E F TME Profiling (Flow Cytometry) E->F G Efficacy & MoA Confirmation F->G Data Interpretation TME_Effect cluster_TME Tumor Microenvironment Agent199 Agent 199 TumorCell Tumor Cell Agent199->TumorCell Inhibits (Proliferation) Treg Treg Agent199->Treg Inhibits MDSC MDSC Agent199->MDSC Inhibits M2_TAM M2 TAM Agent199->M2_TAM Inhibits CD8_TCell CD8+ T Cell Agent199->CD8_TCell Promotes Activity Result Anti-Tumor Immunity CD8_TCell->Result

References

The Pharmacodynamics of ABT-199 (Venetoclax) in Leukemia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacodynamics of ABT-199 (Venetoclax), a selective B-cell lymphoma 2 (BCL-2) inhibitor, in various preclinical leukemia models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Core Mechanism of Action: Restoring Apoptosis

ABT-199 is a potent and selective oral inhibitor of the anti-apoptotic protein BCL-2.[1] In many hematologic malignancies, including various forms of leukemia, the overexpression of BCL-2 is a key survival mechanism, allowing cancer cells to evade programmed cell death (apoptosis).[2] BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the downstream effectors BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation that leads to cell death.[3]

ABT-199 mimics the action of BH3-only proteins, binding with high affinity to the BH3 domain of BCL-2.[3] This competitive binding displaces BIM and other sequestered pro-apoptotic proteins, which are then free to activate BAX and BAK.[3] The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis. This on-target mitochondrial mechanism of action has been demonstrated through techniques like BH3 profiling, which correlates well with the cytotoxic effects of the drug.

ABT-199_Mechanism_of_Action cluster_0 Leukemia Cell BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Binds and Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Outer Membrane Caspases Caspases Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis Activates

Figure 1: Mechanism of Action of ABT-199 in Leukemia Cells.

Quantitative Analysis of In Vitro Efficacy

The sensitivity of leukemia cells to ABT-199 varies across different subtypes and is often correlated with the expression levels of BCL-2 family proteins. Preclinical studies have established the half-maximal inhibitory concentration (IC50) values for ABT-199 in a range of leukemia cell lines and primary patient samples.

Cell LineLeukemia TypeIC50 (nM)Time Point (hours)Reference
MOLM-13AML<1048
MV4-11AML<1048
OCI-AML3AML>10048
HL-60AML>100048
Primary AML Samples (Median)AML~1048
Primary CLL Samples (Median)CLL<1024

Table 1: IC50 Values of ABT-199 in Various Leukemia Cell Lines and Primary Samples.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections provide detailed methodologies for key assays used to evaluate the efficacy and mechanism of action of ABT-199 in leukemia models.

Cell Viability and IC50 Determination

Objective: To quantify the dose-dependent effect of ABT-199 on the viability of leukemia cells and to determine the IC50 value.

Materials:

  • Leukemia cell lines or primary patient cells

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • ABT-199 (Venetoclax) stock solution (in DMSO)

  • 96-well clear or white-walled microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or WST-1)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Drug Dilution: Prepare serial dilutions of ABT-199 in culture medium from the stock solution.

  • Treatment: Add 10 µL of the ABT-199 dilutions to the respective wells. Include wells with vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the formazan crystals. Measure absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ABT-199.

Materials:

  • Leukemia cells treated with ABT-199

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture leukemia cells in the presence of desired concentrations of ABT-199 or vehicle control for a specified duration (e.g., 4, 8, or 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are considered live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming of leukemia cells and their dependence on BCL-2.

Materials:

  • Leukemia cells

  • BH3 peptides (e.g., BIM, BAD, NOXA)

  • Permeabilization buffer (e.g., containing digitonin)

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate mitochondria from leukemia cells or use intact cells with a permeabilization step.

  • Peptide Treatment: Expose the prepared cells or mitochondria to a panel of BH3 peptides at various concentrations.

  • Staining: Stain the cells with a mitochondrial membrane potential dye.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the loss of mitochondrial membrane potential, which is indicative of mitochondrial outer membrane permeabilization (MOMP). The degree of MOMP induced by specific BH3 peptides reveals the cell's dependence on the corresponding anti-apoptotic BCL-2 family members.

Western Blotting for BCL-2 Family Proteins

Objective: To determine the expression levels of BCL-2, MCL-1, and other relevant proteins in leukemia cells.

Materials:

  • Leukemia cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse leukemia cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Mechanisms of Resistance to ABT-199

Despite the potent activity of ABT-199, both intrinsic and acquired resistance can occur in leukemia. Understanding these resistance mechanisms is crucial for developing effective combination therapies.

A primary mechanism of resistance is the upregulation of other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-xL, which are not inhibited by ABT-199. These proteins can compensate for the loss of BCL-2 function by sequestering pro-apoptotic proteins. Additionally, mutations in the BCL-2 gene that reduce the binding affinity of ABT-199 can also confer resistance. Furthermore, activation of various signaling pathways, such as the FLT3, PI3K/AKT/mTOR, and RAS pathways, can promote the expression of anti-apoptotic proteins and contribute to resistance.

ABT-199_Resistance_Pathways cluster_1 Resistance Mechanisms cluster_pathways ABT199 ABT-199 BCL2 BCL-2 ABT199->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Promotes FLT3 FLT3 MCL1_BCLXL Upregulation of MCL-1 / BCL-xL FLT3->MCL1_BCLXL Activates PI3K_AKT PI3K/AKT PI3K_AKT->MCL1_BCLXL Activates RAS_MAPK RAS/MAPK RAS_MAPK->MCL1_BCLXL Activates MCL1_BCLXL->Apoptosis Inhibits BCL2_Mutation BCL-2 Mutation BCL2_Mutation->BCL2 Alters Binding Site

Figure 2: Key Resistance Pathways to ABT-199 in Leukemia.

Combination Therapies and In Vivo Models

To overcome resistance and enhance the efficacy of ABT-199, various combination strategies are being investigated. Combining ABT-199 with agents that target resistance pathways, such as MCL-1 inhibitors or inhibitors of the FLT3 and PI3K/AKT pathways, has shown synergistic effects in preclinical models. The combination of ABT-199 with hypomethylating agents like azacitidine has also demonstrated significant clinical activity, potentially through the downregulation of MCL-1.

Patient-derived xenograft (PDX) models, where leukemia cells from patients are implanted into immunodeficient mice, are invaluable for evaluating the in vivo efficacy of ABT-199 and combination therapies. These models more accurately recapitulate the heterogeneity and microenvironment of human leukemia.

Experimental Workflow for PDX Models

PDX_Model_Workflow Patient Leukemia Patient Sample (Bone Marrow or Peripheral Blood) Isolation Isolate Leukemia Cells Patient->Isolation Injection Intravenous Injection Isolation->Injection Mouse Immunodeficient Mouse (e.g., NSG) Mouse->Injection Engraftment Engraftment & Tumor Growth Injection->Engraftment Treatment Treatment with ABT-199 +/- Combination Agent Engraftment->Treatment Monitoring Monitor Tumor Burden (e.g., Bioluminescence, Flow Cytometry) Treatment->Monitoring Analysis Endpoint Analysis: - Tumor Weight - Survival - Biomarkers Monitoring->Analysis

Figure 3: Experimental Workflow for In Vivo Studies Using PDX Models.

This technical guide provides a foundational understanding of the pharmacodynamics of ABT-199 in leukemia models. The detailed protocols and compiled data serve as a practical resource for researchers aiming to further investigate this important therapeutic agent and develop novel strategies to improve outcomes for leukemia patients.

References

Early Research on MUC17-Targeted and MCL-1 Inhibition in Solid Tumors: A Technical Overview of AMG 199 and AMG 176

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Early research into novel cancer therapeutics requires precise identification of both the compound and its mechanism of action. Initial interest in "AMG 199" as an MCL-1 inhibitor in solid tumors appears to be a misidentification. Preclinical and clinical data definitively characterize AMG 199 (Vepsitamab) as a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody that targets Mucin 17 (MUC17) and CD3.[1][2][3] The potent and selective MCL-1 inhibitor developed by Amgen is, in fact, AMG 176 . This guide will provide a detailed overview of the early research on both of these distinct therapeutic agents in the context of solid tumors, addressing the user's core interest in novel Amgen compounds for this indication.

Part 1: AMG 199 (Vepsitamab) - A MUC17-Targeting BiTE® Antibody

AMG 199 is a novel investigational immunotherapy designed to redirect a patient's own T-cells to recognize and eliminate cancer cells expressing MUC17. MUC17 is a transmembrane protein that is overexpressed in certain solid tumors, including gastric and gastroesophageal junction (G/GEJ) cancers, making it a promising therapeutic target.

Mechanism of Action

AMG 199 is composed of two single-chain variable fragments (scFv). One scFv binds to the CD3 receptor on the surface of T-cells, and the other binds to MUC17 on tumor cells. This dual binding cross-links the T-cell and the tumor cell, leading to T-cell activation and subsequent lysis of the cancer cell.

AMG199_Mechanism cluster_tumor MUC17+ Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell AMG199 AMG 199 (BiTE®) Tumor->AMG199 MUC17 Binding Arm MUC17 MUC17 TCell T-Cell TCell->AMG199 CD3 Binding Arm CD3 CD3 Lysis Tumor Cell Lysis (Granzyme/Perforin Release) AMG199->Lysis Induces

Mechanism of action of AMG 199 (Vepsitamab).
Preclinical Research in Solid Tumors

Preclinical studies have demonstrated the potential of AMG 199 in solid tumor models. In vitro, AMG 199 has shown potent cytotoxic activity against gastric cancer cell lines that express MUC17. In vivo, AMG 199 promoted significant tumor growth inhibition in established gastric tumor xenograft models.

A toxicology study in non-human primates (cynomolgus monkeys) indicated that weekly administration of AMG 199 was well-tolerated with minimal findings in normal tissues that express MUC17.

Table 1: Summary of Preclinical Data for AMG 199 in Solid Tumors

Assay Type Model System Key Findings Reference
In Vitro CytotoxicityMUC17-positive gastric cancer cell linesPotent cytotoxic activity
In Vivo EfficacyEstablished gastric tumor xenograft modelsSignificant tumor growth inhibition
ToxicologyCynomolgus monkeysWell-tolerated with minimal effects on MUC17-expressing normal tissues
Experimental Protocols

Detailed experimental protocols from the preclinical studies are not publicly available in their entirety. However, based on standard methodologies for evaluating BiTE® molecules, the key experiments likely involved:

  • In Vitro Cytotoxicity Assays:

    • Co-culture of MUC17-positive human gastric cancer cell lines with human peripheral blood mononuclear cells (PBMCs) or purified T-cells.

    • Incubation with varying concentrations of AMG 199.

    • Measurement of tumor cell lysis via standard methods such as lactate dehydrogenase (LDH) release or chromium-51 release assays.

  • In Vivo Xenograft Studies:

    • Implantation of MUC17-positive human gastric cancer cells into immunodeficient mice (e.g., NSG mice).

    • Engraftment of human PBMCs to provide a source of human T-cells.

    • Administration of AMG 199 at various dose levels and schedules.

    • Monitoring of tumor growth over time.

Early Clinical Development

The promising preclinical data led to the initiation of a Phase 1, first-in-human clinical trial (NCT04117958) to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of AMG 199 in patients with MUC17-positive solid tumors, including gastric, gastroesophageal junction, colorectal, and pancreatic cancers. The study was designed as a dose-escalation and dose-expansion trial. However, recent sources indicate that this clinical program is no longer active.

AMG199_Clinical_Workflow P1 Patient Screening (MUC17+ Solid Tumors) P2 Dose Escalation Phase P1->P2 P3 Determine MTD/RP2D P2->P3 P4 Dose Expansion Phase P3->P4 P5 Evaluation of Safety, Tolerability, PK, and Anti-Tumor Activity P4->P5

Workflow of the Phase 1 clinical trial for AMG 199 (NCT04117958).

Part 2: AMG 176 - A Selective MCL-1 Inhibitor

AMG 176 is a potent, selective, and orally bioavailable inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various cancers.

Mechanism of Action

MCL-1 sequesters pro-apoptotic proteins like Bak, preventing them from initiating the intrinsic apoptosis pathway. AMG 176 binds with high affinity to the BH3-binding groove of MCL-1, disrupting the MCL-1/Bak interaction. This releases Bak, leading to the activation of the caspase cascade and subsequent programmed cell death.

AMG176_Mechanism cluster_MCL1 MCL-1 Mediated Survival cluster_inhibition AMG 176 Action MCL1 MCL-1 Bak_sequestered Bak (Sequestered) MCL1->Bak_sequestered Inhibits Bak_released Bak (Released) Apoptosis Apoptosis Bak_sequestered->Apoptosis Prevents AMG176 AMG 176 AMG176->MCL1 Inhibits Bak_released->Apoptosis Initiates

Mechanism of action of the MCL-1 inhibitor AMG 176.
Preclinical Research in Solid Tumors

While much of the preclinical research on AMG 176 has focused on hematologic malignancies, there is evidence of its activity in solid tumor models. A large-scale screening of over 200 cell lines revealed that a subset of solid tumor cell lines exhibited robust sensitivity to MCL-1 inhibition. Among these, breast cancer cell lines showed the greatest sensitivity.

Table 2: Summary of Preclinical Data for AMG 176 in Solid Tumors

Assay Type Model System Key Findings Reference
In Vitro Cell ViabilityPanel of >200 cancer cell linesRobust effects on a subset of solid tumor cell lines
In Vitro SensitivityBreast cancer cell linesGreatest sensitivity among solid tumor cell lines tested
In Vivo EfficacyOPM-2 multiple myeloma xenografts (as a proxy for in vivo activity)Robust tumor growth inhibition and complete tumor regression at higher doses
Experimental Protocols

Based on the available abstracts, the preclinical evaluation of AMG 176 likely included the following:

  • Cell Line Profiling:

    • A large panel of over 200 human cancer cell lines, including various solid tumor types, were treated with a range of concentrations of an analog of AMG 176.

    • Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard assay such as CellTiter-Glo®.

  • In Vivo Xenograft Studies (Hematologic Model):

    • Human OPM-2 multiple myeloma cells were implanted into immunodeficient mice.

    • Once tumors were established, mice were treated with oral doses of AMG 176.

    • Tumor volume was measured over time to determine anti-tumor efficacy.

    • Pharmacodynamic markers, such as activated Bak, were assessed in tumor tissue.

Early Clinical Development

AMG 176 has been evaluated in a Phase 1 clinical trial for patients with relapsed or refractory multiple myeloma and acute myeloid leukemia. The focus of its clinical development has been on hematologic cancers.

Conclusion

References

Unable to Identify "Anticancer Agent 199" for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no specific information, research data, or clinical trials could be found for a compound designated as "Anticancer agent 199" in the context of triple-negative breast cancer (TNBC).

The term "this compound" does not correspond to any known drug, experimental compound, or natural product described in the retrieved research articles and clinical trial databases. It is possible that this designation is an internal codename not yet disclosed in public forums, a placeholder, or a misnomer.

While the requested in-depth technical guide on "this compound" cannot be produced due to the absence of data, the search did yield significant information on various novel therapeutic strategies currently under investigation for triple-negative breast cancer. These include:

  • Antibody-Drug Conjugates (ADCs): These agents, such as sacituzumab govitecan, are designed to deliver potent chemotherapy directly to cancer cells by targeting specific proteins on their surface, thereby minimizing damage to healthy tissue.[1][2]

  • PARP Inhibitors: Drugs like olaparib and talazoparib have shown efficacy in TNBC patients with BRCA mutations.[3][4]

  • Natural Products and Repurposed Drugs: Researchers are exploring a wide array of natural compounds and existing drugs for their potential anticancer effects against TNBC.[5]

  • Novel Compounds: Some emerging compounds, such as ERX-41 and certain RO compounds, are in early stages of research and have shown promise in preclinical studies for treating TNBC.

Researchers and drug development professionals interested in the latest advancements in TNBC treatment are encouraged to explore the literature on these and other emerging therapeutic modalities.

Should "this compound" be a specific compound known by another name, providing that alternative designation would allow for a more targeted and successful literature search. Without further identifying information, a detailed technical guide as requested cannot be generated.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Anticancer Agent 199

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The preliminary assessment of novel therapeutic candidates is a critical phase in anticancer drug discovery.[1][2] In vitro assays serve as a foundational step to characterize the bioactivity of a compound, providing essential data on its cytotoxic effects and mechanism of action.[3][4] This document outlines a comprehensive suite of in vitro protocols to evaluate "Anticancer Agent 199," a novel investigational compound. The described assays—Cell Viability (MTT), Apoptosis (Annexin V-FITC/PI), and Cell Cycle Analysis (Propidium Iodide Staining)—are standard, robust methods for determining the anticancer potential of a new agent.[5]

1. Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (wavelength: 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity of this compound

The IC₅₀ values, representing the concentration of an agent required to inhibit the growth of 50% of cells, are summarized below.

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer1.25
A549Lung Cancer2.80
HCT116Colon Cancer0.95
PC-3Prostate Cancer5.10

2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During the initial phases of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

  • Cancer cells (1 x 10⁶ cells/sample)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound

The distribution of cells in different stages after treatment is quantified by flow cytometry.

Treatment (24h)Viable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Vehicle)95.2%2.5%2.3%
Agent 199 (IC₅₀)55.8%30.1%14.1%

3. Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by interrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to evaluate the DNA content of a cell population. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the differentiation and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells (1-2 x 10⁶ cells/sample)

  • This compound

  • Ice-cold 70% ethanol

  • PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution after Agent 199 Treatment

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Treatment (24h)G0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle)55.4%28.1%16.5%
Agent 199 (IC₅₀)25.3%15.2%59.5%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Select & Culture Cancer Cell Lines MTT Cell Viability Assay (MTT) Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Cell_Culture->Cell_Cycle Agent_Prep Prepare Serial Dilutions of this compound Agent_Prep->MTT Agent_Prep->Apoptosis Agent_Prep->Cell_Cycle IC50 Determine IC50 Value MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cycle_Dist

Caption: Overall workflow for the in vitro evaluation of this compound.

Signaling_Pathway Agent199 This compound Cell Cancer Cell Agent199->Cell p53 p53 Activation Cell->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis_Node Apoptosis Caspases->Apoptosis_Node

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Logical_Relationship Initial_Screen Initial Screening: Cytotoxicity (MTT) IC50_Result IC50 Determined Initial_Screen->IC50_Result Mechanism_Study Mechanism of Action Studies IC50_Result->Mechanism_Study Apoptosis_Assay Induces Apoptosis? (Annexin V) Mechanism_Study->Apoptosis_Assay CellCycle_Assay Causes Cell Cycle Arrest? (PI Staining) Mechanism_Study->CellCycle_Assay Conclusion Characterize Agent Profile Apoptosis_Assay->Conclusion CellCycle_Assay->Conclusion

Caption: Logical flow from initial screening to mechanistic studies for Agent 199.

References

Application Notes and Protocols for ABT-199 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ABT-199 (Venetoclax) in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this BCL-2 inhibitor.

Introduction

ABT-199, also known as Venetoclax, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Overexpression of BCL-2 is a common feature in various hematological malignancies, where it promotes cancer cell survival by sequestering pro-apoptotic proteins. ABT-199 mimics the action of BH3-only proteins, binding to the BH3 domain of BCL-2, thereby releasing pro-apoptotic proteins and triggering programmed cell death (apoptosis). Mouse xenograft models, particularly those derived from patient tumors (PDXs), are invaluable tools for the preclinical evaluation of ABT-199's therapeutic potential.

Data Presentation: In Vivo Efficacy of ABT-199

The following tables summarize quantitative data from representative studies on the efficacy of ABT-199 in various mouse xenograft models.

Table 1: Efficacy of Single-Agent ABT-199 in Hematological Malignancy Xenograft Models

Xenograft ModelMouse StrainABT-199 Dose and SchedulePrimary Efficacy EndpointResultsReference
Pediatric Acute Lymphoblastic Leukemia (ALL) PDXsNOD/SCID or NSG100 mg/kg, daily, oral gavage for 21 daysObjective Responses (Complete or Partial)30% (6/20) of PDXs showed objective responses.[1]
MLL-rearranged ALL XenograftsNSG100 mg/kg, daily, oral gavage for 21 daysLeukemia Engraftment (%huCD45+)Significant delay in leukemia progression.[2]
Neuroblastoma (KCNR) XenograftsNMRI nu/nu100 mg/kg, daily, oral gavage for 21 daysRelative Tumor VolumeSignificant tumor growth inhibition compared to vehicle.[3][4][5]
Myc-driven Mouse LymphomasC57BL/6 (immunocompetent)Daily for 10 days (dose not specified)White Blood Cell CountRapid reduction in white blood cell count.
Acute Myeloid Leukemia (MOLM-13) XenograftsNSG100 mg/kg, daily, oral gavageSurvivalSignificantly extended survival compared to vehicle.

Table 2: Combination Therapy with ABT-199 in Mouse Xenograft Models

Xenograft ModelMouse StrainCombination TreatmentPrimary Efficacy EndpointResultsReference
Diffuse Large B-cell Lymphoma (Toledo)NCr nudeABT-199 (25 mg/kg, daily) + Selinexor (5 mg/kg, every other day)Tumor VolumeEnhanced anti-tumor activity compared to single agents.
Follicular Lymphoma (DoHH-2)NCr nudeABT-199 (100 mg/kg, daily) + Eltanexor (10 mg/kg, daily)Tumor VolumeCombination resulted in greater tumor growth inhibition.
Hematological Tumor XenograftsImmunocompromisedABT-199 + RituximabComplete Response (CR)Combination induced CR in all mice tested, unlike single agents.
Hematological Tumor XenograftsImmunocompromisedABT-199 + BendamustineTumor GrowthGreatly enhanced the effect of ABT-199.

Signaling Pathway

The following diagram illustrates the mechanism of action of ABT-199.

ABT199_Mechanism_of_Action cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BIM BIM (BH3-only protein) BCL2->BIM Sequesters BAX_BAK BAX / BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates BIM->BAX_BAK Activates ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Inhibits

Caption: Mechanism of action of ABT-199 (Venetoclax).

Experimental Workflow

A typical experimental workflow for evaluating ABT-199 in a patient-derived xenograft (PDX) model is depicted below.

Experimental_Workflow cluster_Establishment PDX Model Establishment cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis PatientSample Patient Tumor Sample (e.g., Bone Marrow Aspirate) CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation Injection Intravenous or Intrafemoral Injection into NSG Mice CellIsolation->Injection Engraftment Monitor Engraftment (%hCD45+ in peripheral blood) Injection->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment Administer ABT-199 (e.g., 100 mg/kg, daily, oral gavage) Randomization->Treatment Monitoring Monitor Tumor Burden (Bioluminescence, %hCD45+) Treatment->Monitoring Euthanasia Euthanize Mice at Endpoint Monitoring->Euthanasia TissueHarvest Harvest Tumors, Spleen, Bone Marrow Euthanasia->TissueHarvest Analysis IHC (Cleaved Caspase-3) Western Blot (BCL-2 family) Flow Cytometry TissueHarvest->Analysis

Caption: Experimental workflow for ABT-199 evaluation in a PDX model.

Experimental Protocols

Preparation of ABT-199 for Oral Gavage

Materials:

  • ABT-199 (Venetoclax) powder

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG 400)

  • Phosal 50 PG

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of ABT-199 powder.

  • Prepare the vehicle solution consisting of 10% ethanol, 30% PEG 400, and 60% Phosal 50 PG (v/v/v).

  • To prepare a 10 mg/mL solution, dissolve the ABT-199 powder in the vehicle.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • The solution should be prepared fresh before each administration.

Establishment of Patient-Derived Xenograft (PDX) Models of Leukemia

Materials:

  • Patient-derived primary leukemia cells (e.g., bone marrow aspirate)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)

  • Insulin syringes with 27-gauge needles

Procedure:

  • Thaw cryopreserved patient cells rapidly in a 37°C water bath.

  • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with RPMI-1640 medium supplemented with 10% FBS.

  • Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Inject the cell suspension intravenously (i.v.) via the tail vein or directly into the femur (intrafemoral) of the NSG mice.

  • Monitor the mice for signs of engraftment, which can include weight loss, hind limb paralysis, or ruffled fur.

  • Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells in the peripheral blood weekly by flow cytometry for human CD45+ cells.

Monitoring Tumor Burden

A. Flow Cytometry for Peripheral Blood Engraftment:

  • Collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein into EDTA-coated tubes.

  • Lyse red blood cells using an appropriate lysis buffer.

  • Stain the remaining cells with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).

  • Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.

B. Bioluminescence Imaging (for luciferase-expressing cell lines):

  • Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).

  • Anesthetize the mice using isoflurane.

  • Image the mice using an in vivo imaging system (e.g., IVIS) to detect and quantify the bioluminescent signal.

C. Caliper Measurements (for solid tumors):

  • For subcutaneous xenografts, measure the tumor dimensions (length and width) using a digital caliper every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

Immunohistochemistry for Cleaved Caspase-3

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking buffer.

  • Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the slides and incubate with the biotinylated secondary antibody.

  • Wash and incubate with streptavidin-HRP.

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Apoptotic cells will be identified by positive brown staining.

Western Blot for BCL-2 Family Proteins

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BCL-2, MCL-1, BCL-XL, BIM, etc.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Homogenize the tumor tissue in lysis buffer on ice.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-BCL-2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

References

Application Notes and Protocols for In Vivo Administration of Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (formerly ABT-199) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It has demonstrated significant efficacy in the treatment of various hematological malignancies and is under investigation for solid tumors. These application notes provide a comprehensive overview of Venetoclax dosage, formulation, and administration for in vivo preclinical experiments, along with detailed protocols to guide researchers in their study design.

BCL-2 Signaling Pathway and Venetoclax's Mechanism of Action

Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induce CytoC Cytochrome c Caspases Caspases CytoC->Caspases activates MOMP->CytoC release BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM sequesters BIM->BAX_BAK activates Venetoclax Venetoclax Venetoclax->BCL2 inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: BCL-2 signaling and Venetoclax mechanism.

In Vivo Dosage and Administration of Venetoclax

The dosage of Venetoclax for in vivo experiments can vary depending on the cancer model, mouse strain, and study objectives. A common starting point is 100 mg/kg, administered daily via oral gavage.

Summary of Venetoclax Dosages in Preclinical Models
Cancer ModelMouse StrainVenetoclax DosageAdministration Route & FrequencyDurationReference
Pediatric Acute Lymphoblastic Leukemia (ALL) XenograftsNSG100 mg/kgOral, daily21 days[1]
MYCN-Amplified Neuroblastoma PDXNSG100 mg/kgOral gavage, 5-7 days/weekNot specified[2]
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (Toledo)NCr nude25 mg/kgOral, once per dayNot specified[3]
Acute Myeloid Leukemia (AML) Xenograft (MV-4-11)NSGS25 mg/kg or 100 mg/kgOral gavage, 5 days/week3-6 weeks[3]
Small-Cell Lung Cancer (SCLC) Xenograft (DMS-53)NOD-SCID-gamma (NSG)100 mg/kgOral gavage, 6 days/weekNot specified[4]
MYC/BCL2 Double-Expressor DLBCLpBIC mice10 mg/kg (250 µ g/dose )Intraperitoneal, twice a week8 weeks
Pediatric AML PDXNSG100 mg/kgOral, 5 days/week2 weeks

Formulation and Preparation of Venetoclax for Oral Administration

Due to its poor solubility in water, Venetoclax requires a specific formulation for in vivo oral administration. A commonly used and effective vehicle is a mixture of Phosal 50 PG, polyethylene glycol 400 (PEG 400), and ethanol.

Recommended Vehicle Formulation

A widely cited vehicle for Venetoclax is a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% Ethanol.

Materials:

  • Venetoclax powder

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG 400)

  • Phosal 50 PG

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Amber or light-protecting storage bottle

Protocol for Vehicle Preparation:

  • Weigh the required amount of Venetoclax powder for the desired final concentration and volume.

  • In a sterile tube, add the appropriate volume of ethanol (to a final concentration of 10%) to the Venetoclax powder.

  • Vortex the mixture thoroughly to ensure the powder is well-mixed.

  • Sequentially add PEG 400 (to a final concentration of 30%) and Phosal 50 PG (to a final concentration of 60%).

  • Vortex the solution extensively to ensure a homogenous mixture.

  • Allow the solution to rest for approximately 30 minutes.

  • Store the final formulation in a brown or amber bottle to protect it from light at room temperature (20°C−22°C) for up to 2 weeks.

Experimental Protocol: In Vivo Efficacy Study of Venetoclax in a Xenograft Model

This protocol outlines a general workflow for assessing the in vivo efficacy of Venetoclax in a subcutaneous xenograft mouse model.

Experimental_Workflow cluster_Setup Study Setup cluster_Implantation Tumor Implantation cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Venetoclax or Vehicle Administration Randomization->Dosing Monitoring Tumor Measurement & Body Weight Monitoring Dosing->Monitoring Daily/Weekly Endpoint Endpoint Criteria Met Monitoring->Endpoint Tissue_Harvest Tumor & Tissue Harvest Endpoint->Tissue_Harvest Analysis Pharmacodynamic & Histological Analysis Tissue_Harvest->Analysis

Caption: In vivo xenograft study workflow.

Detailed Methodology
  • Cell Culture and Animal Model:

    • Culture the desired cancer cell line under appropriate conditions.

    • Acclimate immunodeficient mice (e.g., NSG, SCID, or Nude) for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest tumor cells and resuspend them in a suitable medium, often mixed 1:1 with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Venetoclax Administration:

    • Prepare the Venetoclax formulation as described above.

    • Administer Venetoclax or the vehicle control to the respective groups via oral gavage at the determined dose and schedule. A typical dosing volume is 0.2 mL.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • Monitor for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).

Important Considerations

  • Toxicity: While generally well-tolerated in preclinical models, it is crucial to monitor for signs of toxicity, such as weight loss, lethargy, and changes in behavior.

  • Combination Therapies: Venetoclax is often evaluated in combination with other agents. The timing and sequence of drug administration should be carefully considered and optimized.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): For more in-depth studies, plasma and tumor tissue can be collected at various time points to assess drug exposure and target engagement.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following ABT-199 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ABT-199 (Venetoclax) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] BCL-2 is overexpressed in various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[1][3][4] ABT-199 mimics the action of BH3-only proteins, binding to the BH3-binding groove of BCL-2 and displacing pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed protocols for assessing apoptosis in cells treated with ABT-199 using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, analysis of mitochondrial membrane potential (ΔΨm), and measurement of caspase activity.

ABT-199 Mechanism of Action in Inducing Apoptosis

ABT-199 selectively targets BCL-2, a key regulator of the intrinsic mitochondrial apoptosis pathway. The binding of ABT-199 to BCL-2 disrupts the sequestration of pro-apoptotic BH3-only proteins, initiating a cascade of events leading to programmed cell death.

ABT199_Pathway cluster_0 Mitochondrion cluster_1 Cytosol BAX_BAK BAX/BAK MOMP MOMP BAX_BAK->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release of Caspase9 Caspase-9 CytoC->Caspase9 Activates ABT199 ABT-199 BCL2 BCL-2 ABT199->BCL2 Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ABT-199 Signaling Pathway to Apoptosis

Experimental Protocols

I. Annexin V and Propidium Iodide (PI) Staining

This is the most common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

A. Materials

  • ABT-199 (Venetoclax)

  • Cell line of interest (e.g., hematological malignancy cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 100 mM HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow cytometry tubes

  • Flow cytometer

B. Protocol

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) or stabilize overnight. Treat cells with various concentrations of ABT-199 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 24, or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells from each well into flow cytometry tubes.

    • Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both the detached cells and any floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately, preferably within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

II. Mitochondrial Membrane Potential (ΔΨm) Assay

A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This can be measured using cationic fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) that accumulate in healthy mitochondria with high membrane potential. A decrease in fluorescence intensity indicates a loss of ΔΨm and the onset of apoptosis.

A. Materials

  • TMRM or a similar potentiometric dye

  • Flow cytometer

B. Protocol

  • Cell Treatment: Treat cells with ABT-199 as described in the Annexin V/PI staining protocol.

  • Staining:

    • Harvest and wash the cells as previously described.

    • Resuspend the cells in pre-warmed culture medium containing the potentiometric dye at the manufacturer's recommended concentration (e.g., 50 nM TMRM).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry without washing. A shift in the fluorescence to a lower intensity indicates a loss of ΔΨm.

III. Caspase Activity Assay

The activation of caspases is a hallmark of apoptosis. Fluorogenic caspase substrates can be used to detect active caspases in apoptotic cells by flow cytometry. For instance, a substrate for caspase-3/7, such as a DEVD peptide conjugated to a nucleic acid binding dye, will fluoresce upon cleavage by active caspases in apoptotic cells.

A. Materials

  • Fluorogenic caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • A dead cell stain (e.g., SYTOX™ AADvanced™)

  • Flow cytometer

B. Protocol

  • Cell Treatment: Treat cells with ABT-199 as previously described.

  • Staining:

    • Harvest the cells and adjust the concentration to 1 x 10^6 cells/mL in an appropriate buffer.

    • Add the fluorogenic caspase-3/7 substrate to the cell suspension at the recommended concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Add a dead cell stain to differentiate from necrotic cells.

  • Analysis: Analyze the samples by flow cytometry. An increase in fluorescence from the caspase substrate indicates caspase activation and apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Apoptosis Assays start Start cell_culture Cell Culture and Seeding start->cell_culture treatment ABT-199 Treatment (Dose and Time Course) cell_culture->treatment harvest Cell Harvesting (Suspension or Adherent) treatment->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi mmp Mitochondrial Potential (e.g., TMRM) harvest->mmp caspase Caspase Activity (e.g., FLICA/DEVD) harvest->caspase analysis Flow Cytometry Analysis annexin_pi->analysis mmp->analysis caspase->analysis data Data Interpretation (Quantification of Apoptosis) analysis->data end End data->end

References

Application Note: High-Throughput Identification of "Anticancer Agent 199" Sensitivity Determinants using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The identification of genes that modulate sensitivity to novel therapeutic agents is a critical step in drug development. This knowledge can inform patient stratification strategies, identify potential combination therapies, and elucidate mechanisms of drug resistance. Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful and unbiased tool for systematically interrogating the contribution of every gene in the genome to a specific phenotype, such as drug sensitivity.[1][2][3] This application note provides a comprehensive protocol for utilizing a pooled lentiviral single-guide RNA (sgRNA) library to identify genes whose knockout confers sensitivity or resistance to the hypothetical "Anticancer agent 199."

The workflow begins with the generation of a stable Cas9-expressing cancer cell line, followed by transduction with a genome-wide sgRNA library.[4] The pooled cell population is then subjected to treatment with "this compound." Deep sequencing of the sgRNA cassette from both treated and untreated cell populations allows for the identification of sgRNAs that are either depleted (indicating sensitization) or enriched (indicating resistance) upon drug treatment.[5] Subsequent bioinformatic analysis identifies the genes targeted by these sgRNAs, providing a comprehensive landscape of the genetic determinants of sensitivity to "this compound."

Principle of the Method

The core principle of this assay is to create a diverse population of cells, each with a single gene knockout, and then apply a selective pressure in the form of "this compound." By comparing the representation of each gene knockout before and after drug treatment, we can infer the role of each gene in the drug response.

  • Sensitizer Genes: Knockout of these genes leads to increased cell death in the presence of "this compound." The sgRNAs targeting these genes will be depleted from the cell population following treatment.

  • Resistor Genes: Knockout of these genes confers a survival advantage in the presence of "this compound." The sgRNAs targeting these genes will be enriched in the cell population following treatment.

Materials and Methods

Materials

A comprehensive list of necessary equipment and reagents is provided in the detailed protocol section. This includes, but is not limited to:

  • Human cancer cell line of interest

  • LentiCRISPRv2 plasmid (or similar)

  • Genome-wide human sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • "this compound"

  • Cell culture reagents and consumables

  • Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_phase1 Phase 1: Library Preparation and Transduction cluster_phase2 Phase 2: Drug Screening cluster_phase3 Phase 3: Data Acquisition and Analysis p1 Lentiviral sgRNA Library Amplification p2 Lentivirus Production in HEK293T cells p1->p2 p4 Lentiviral Transduction p2->p4 p3 Cancer Cell Line (Cas9-expressing) p3->p4 p5 Selection of Transduced Cells p6 Pooled Cell Population p5->p6 p7 Treatment with 'this compound' p6->p7 p8 Control (Vehicle Treatment) p6->p8 p9 Genomic DNA Extraction p7->p9 p8->p9 p10 PCR Amplification of sgRNA Cassettes p9->p10 p11 Next-Generation Sequencing (NGS) p10->p11 p12 Bioinformatic Analysis (e.g., MAGeCK) p11->p12 p13 Identification of Sensitizer/Resistor Genes p12->p13

Caption: Experimental workflow for CRISPR screen.

Hypothetical Signaling Pathway Modulated by "this compound"

For the purpose of this application note, we will hypothesize that "this compound" targets the pro-survival signaling pathway mediated by the receptor tyrosine kinase (RTK) "Receptor X" and the downstream kinase "Kinase Y".

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor X Receptor X Adaptor Protein Adaptor Protein Receptor X->Adaptor Protein Kinase Y Kinase Y Adaptor Protein->Kinase Y Transcription Factor Z Transcription Factor Z Kinase Y->Transcription Factor Z Gene Expression Gene Expression Transcription Factor Z->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival Ligand Ligand Ligand->Receptor X This compound This compound This compound->Kinase Y

Caption: Hypothetical signaling pathway.

Data Presentation

The results of the CRISPR screen are typically presented as a ranked list of genes. The statistical significance of the enrichment or depletion of sgRNAs targeting each gene is calculated using software such as MAGeCK. The data can be summarized in tables for clarity.

Table 1: Top 10 Genes Whose Knockout Sensitizes Cells to "this compound"

Gene SymbolRankMAGeCK Score (Depletion)p-valueFalse Discovery Rate (FDR)
GENE_A1-5.671.2e-82.5e-7
GENE_B2-5.123.4e-85.1e-7
GENE_C3-4.897.8e-89.3e-7
GENE_D4-4.551.5e-71.6e-6
GENE_E5-4.213.2e-73.1e-6
GENE_F6-4.015.6e-75.0e-6
GENE_G7-3.888.9e-77.5e-6
GENE_H8-3.751.2e-69.8e-6
GENE_I9-3.622.1e-61.5e-5
GENE_J10-3.503.5e-62.3e-5

Table 2: Top 10 Genes Whose Knockout Confers Resistance to "this compound"

Gene SymbolRankMAGeCK Score (Enrichment)p-valueFalse Discovery Rate (FDR)
GENE_K16.122.3e-94.1e-8
GENE_L25.885.6e-97.8e-8
GENE_M35.439.1e-91.2e-7
GENE_N45.011.8e-82.1e-7
GENE_O54.764.2e-84.5e-7
GENE_P64.517.9e-87.1e-7
GENE_Q74.321.3e-71.1e-6
GENE_R84.152.5e-72.0e-6
GENE_S94.014.8e-73.5e-6
GENE_T103.897.2e-75.1e-6

Detailed Experimental Protocols

Protocol 1: Lentiviral Production of sgRNA Library
  • Day 1: Seed HEK293T Cells: Seed 10 x 10^6 HEK293T cells in a 15 cm dish in 20 mL of DMEM supplemented with 10% FBS.

  • Day 2: Transfection:

    • In a sterile tube, mix 10 µg of the sgRNA library plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G with 1.5 mL of Opti-MEM.

    • In a separate tube, mix 60 µL of Lipofectamine 2000 with 1.5 mL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine mixtures and incubate for 20 minutes at room temperature.

    • Add the mixture dropwise to the HEK293T cells.

  • Day 3: Change Media: After 16-24 hours, carefully replace the transfection media with 20 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Harvest Virus:

    • At 48 and 72 hours post-transfection, collect the virus-containing supernatant.

    • Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the virus and store at -80°C.

Protocol 2: Lentiviral Transduction and Selection
  • Day 1: Seed Cancer Cells: Seed the Cas9-expressing cancer cells at a density that will result in 30-50% confluency on the day of transduction.

  • Day 2: Transduction:

    • Thaw the lentiviral sgRNA library on ice.

    • Add the virus to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA. Polybrene can be added to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Day 3: Change Media: After 18-24 hours, replace the virus-containing media with fresh complete media.

  • Day 4 onwards: Antibiotic Selection:

    • Begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined concentration.

    • Maintain the cells under selection until a non-transduced control plate shows complete cell death.

    • Expand the transduced cell population, ensuring to maintain a coverage of at least 500 cells per sgRNA in the library.

Protocol 3: "this compound" Screen
  • Determine IC50: Perform a dose-response curve to determine the IC50 of "this compound" in the Cas9-expressing cancer cell line.

  • Screening:

    • Plate the transduced cell pool at a density that maintains a coverage of at least 500 cells per sgRNA.

    • Treat one set of plates with "this compound" at a concentration around the IC50.

    • Treat a parallel set of plates with the vehicle control.

    • Culture the cells for 10-14 population doublings.

  • Harvest Cells:

    • Harvest a sufficient number of cells from both the treated and control populations to maintain library representation (at least 500 cells per sgRNA).

    • Pellet the cells and store at -80°C or proceed directly to genomic DNA extraction.

Protocol 4: Next-Generation Sequencing and Data Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the cell pellets using a commercial kit.

  • PCR Amplification of sgRNA Cassettes:

    • Perform a two-step PCR to amplify the sgRNA region from the genomic DNA and add Illumina sequencing adapters.

    • Use primers that are specific to the constant regions of the integrated lentiviral vector.

  • Next-Generation Sequencing:

    • Pool the barcoded PCR products and sequence on an Illumina platform (e.g., NextSeq 500).

  • Bioinformatic Analysis:

    • Use a bioinformatics pipeline such as MAGeCK to demultiplex the sequencing reads, align them to the sgRNA library, and calculate the enrichment and depletion of each sgRNA.

    • The output will be a ranked list of genes based on their impact on sensitivity to "this compound."

Conclusion and Future Directions

This application note provides a robust and detailed framework for conducting a genome-wide CRISPR-Cas9 screen to identify the genetic determinants of sensitivity to "this compound." The identified sensitizer and resistor genes can provide valuable insights into the drug's mechanism of action and potential resistance pathways. Validation of the top candidate genes through individual knockouts and further mechanistic studies will be crucial next steps. The information gleaned from such screens can significantly accelerate the development of more effective and personalized cancer therapies.

References

Application Notes: Immunohistochemistry for CD73 in Clinical Evaluation of PT199

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine from adenosine monophosphate (AMP).[1][2][3] High concentrations of adenosine in the TME dampen the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][2] Consequently, CD73 has emerged as a promising therapeutic target in immuno-oncology.

PT199 is a next-generation, humanized anti-CD73 monoclonal antibody (mAb) designed to counter this adenosine-mediated immunosuppression. Developed by Phanes Therapeutics, PT199 exhibits a differentiated mechanism of action, potently inhibiting both membrane-bound and soluble forms of CD73 to completion, without the "hook effect"—a phenomenon of reduced efficacy at high concentrations—seen in some first-generation inhibitors. PT199 is currently being evaluated in Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with PD-1 inhibitors (NCT05431270).

Immunohistochemistry (IHC) is a crucial tool in the clinical development of PT199. It allows for the qualitative identification and quantitative assessment of CD73 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This information is vital for patient selection, understanding the mechanism of action of PT199, and identifying pharmacodynamic biomarkers of drug activity. These application notes provide a detailed protocol for CD73 IHC and guidance on its application within PT199 studies.

The CD73-Adenosine Signaling Pathway

The canonical pathway for adenosine production in the TME involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released from stressed or dying cancer cells, is converted to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final step, dephosphorylating AMP to produce adenosine. This extracellular adenosine subsequently binds to A2A and A2B receptors on various immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions. PT199 acts as a noncompetitive inhibitor of CD73, blocking this critical step and preventing the production of immunosuppressive adenosine.

CD73_Signaling_Pathway cluster_ImmuneCell Immune Cells (T Cell, NK Cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine (Immunosuppressive) A2AR A2A/A2B Receptors Adenosine->A2AR Binds to CD39->AMP Converts CD73->Adenosine Converts Suppression Immune Suppression (Decreased Cytotoxicity) A2AR->Suppression Leads to PT199 PT199 PT199->CD73 Inhibits

Caption: CD73-mediated adenosine production and its inhibition by PT199.

Quantitative Data Summary

The evaluation of CD73 expression by IHC provides quantitative data that can be used to stratify patients and correlate with clinical outcomes. Scoring is typically performed by a qualified pathologist, assessing both the percentage of positive tumor cells and the staining intensity. An H-score (Histoscore), which combines both parameters (H-score = Σ [Intensity Level × Percentage of Cells]), is often used for a more nuanced assessment. The table below presents a representative summary of baseline CD73 expression data that could be collected in a multi-cohort study of PT199 across various solid tumors.

Tumor TypeNCD73 Positivity (%)Mean H-Score (Range)Predominant Cellular Localization
Non-Small Cell Lung Cancer (NSCLC)10665%110 (10-250)Membranous (Apical/Basolateral)
Glioblastoma (GBM)988%160 (40-280)Membranous (Tumor & Myeloid Cells)
Gastrointestinal Neuroendocrine (GI-NEN)13627%50 (5-150)Membranous
Triple-Negative Breast Cancer-HighAssociated with poor prognosisMembranous
Colorectal Cancer-HighAssociated with poor prognosisMembranous

Note: This table is a representative example based on published literature for CD73 expression. Actual data from PT199 trials may vary.

Detailed Experimental Protocol: CD73 Immunohistochemistry

This protocol is optimized for FFPE tissue sections and is compatible with automated staining platforms such as the Leica Bond Max or Ventana BenchMark ULTRA.

1. Materials and Reagents

  • Primary Antibody: Rabbit monoclonal anti-CD73 antibody (e.g., Clone D7F9A).

  • Control Tissue: Human tonsil or placenta tissue sections as positive controls.

  • Specimens: 4-µm thick FFPE sections of tumor tissue on charged slides.

  • Detection System: Polymer-based horseradish peroxidase (HRP) detection system.

  • Antigen Retrieval Solution: High pH epitope retrieval solution (e.g., Leica ER2, pH 9.0).

  • Wash Buffer: Tris-buffered saline with Tween 20 (TBST).

  • Chromogen: 3,3'-Diaminobenzidine (DAB).

  • Counterstain: Hematoxylin.

  • Dehydration Reagents: Graded alcohols (70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: Permanent mounting medium.

2. Experimental Workflow

IHC_Workflow cluster_prep Slide Preparation cluster_staining Automated Staining cluster_finishing Final Processing cluster_analysis Analysis Baking Baking & Deparaffinization Rehydration Rehydration (Graded Alcohols) Baking->Rehydration HIER Antigen Retrieval (HIER, pH 9.0) Rehydration->HIER Blocking Peroxidase Blocking HIER->Blocking PrimaryAb Primary Antibody Incubation (Anti-CD73) Blocking->PrimaryAb Detection Polymer-HRP Incubation PrimaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Coverslipping Dehydration->Mounting Microscopy Microscopic Evaluation Mounting->Microscopy Scoring Pathologist Scoring (H-Score) Microscopy->Scoring

Caption: Standard workflow for automated CD73 immunohistochemistry.

3. Step-by-Step Procedure

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30-60 minutes.

    • Deparaffinize sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70%; 2 changes, 3 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) using a high pH buffer (pH 9.0) for 20-30 minutes at 95-100°C.

    • Allow slides to cool to room temperature (approx. 20 minutes), then rinse with wash buffer.

  • Immunostaining (Automated Stainer):

    • Peroxidase Block: Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

    • Primary Antibody: Incubate with anti-CD73 primary antibody (dilution range 1:50-1:200, to be optimized) for 30-60 minutes at room temperature. Rinse thoroughly with wash buffer.

    • Detection: Apply the HRP-polymer secondary antibody conjugate and incubate according to the manufacturer's instructions (typically 30 minutes). Rinse with wash buffer.

    • Chromogen: Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown precipitate is observed. Rinse immediately with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Immerse slides in hematoxylin for 1-2 minutes to stain cell nuclei.

    • Rinse with water and "blue" the stain in a gentle stream of tap water or a bluing agent.

    • Dehydrate the sections through graded alcohols (95%, 100%).

    • Clear in xylene or a substitute.

    • Coverslip using a permanent mounting medium.

4. Interpretation of Results

  • Positive Staining: A brown (DAB) precipitate indicates the presence of the CD73 antigen.

  • Localization: Note the subcellular localization of the stain (e.g., membranous, cytoplasmic). CD73 is primarily a membrane-bound protein.

  • Scoring: A pathologist scores the slides based on:

    • Intensity: Scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • Percentage of Positive Cells: The percentage of tumor cells staining at each intensity level.

    • H-Score Calculation: H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300.

Application in PT199 Clinical Trials

The IHC protocol described is integral to the clinical investigation of PT199. It provides a method to analyze a key biomarker for patient selection and treatment response evaluation.

Clinical_Trial_Logic cluster_stratify Patient Stratification cluster_treatment Treatment & Analysis Patient Patient with Advanced Solid Tumor Biopsy Tumor Biopsy (Archival or Fresh) Patient->Biopsy IHC CD73 IHC Staining & Scoring (H-Score) Biopsy->IHC Stratify CD73 High vs. Low IHC->Stratify Treat_High Enroll in PT199 Trial (CD73-High Cohort) Stratify->Treat_High High Expression Treat_Low Enroll in PT199 Trial (CD73-Low/All-comers Cohort) Stratify->Treat_Low Low/Negative Expression Outcome Correlate CD73 Expression with Clinical Outcome (e.g., ORR, PFS) Treat_High->Outcome Treat_Low->Outcome

Caption: Logical flow for utilizing CD73 IHC in PT199 clinical trials.

Key applications include:

  • Patient Screening and Stratification: IHC can identify patients whose tumors express high levels of CD73, potentially enriching the trial population with those most likely to respond to PT199.

  • Pharmacodynamic (PD) Assessment: Changes in CD73 expression or the infiltration of immune cells in on-treatment biopsies can serve as a PD biomarker, providing evidence of PT199's biological activity in the TME.

  • Predictive Biomarker Development: Correlating baseline CD73 expression levels (e.g., H-score) with clinical outcomes like Objective Response Rate (ORR) and Progression-Free Survival (PFS) can help establish CD73 as a predictive biomarker for PT199 efficacy.

  • Resistance Mechanism Investigation: In patients who do not respond or develop resistance to PT199, IHC can be used to analyze changes in the TME, including the expression of other immune checkpoints or stromal factors.

References

Application Notes and Protocols: Design of Combination Therapy with Anticancer Agent 199

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides a comprehensive guide to designing and evaluating combination therapies involving the hypothetical novel anticancer agent, "Anticancer Agent 199." The protocols and methodologies outlined herein are intended to serve as a foundational framework for preclinical assessment.

1. Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the tyrosine kinase receptor, Kinase-1 (fictional). Kinase-1 is a key component of the Pro-Survival Signaling Pathway (PSSP), which is frequently hyperactivated in various malignancies, leading to uncontrolled cell proliferation and inhibition of apoptosis. By targeting Kinase-1, this compound effectively downregulates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells.

2. Rationale for Combination Therapy

To enhance the therapeutic window and counteract potential resistance mechanisms, combining this compound with other cytotoxic or targeted agents is a rational approach. A promising combination strategy involves co-administration with an inhibitor of the Anti-Apoptotic Protein-2 (AAP-2), a key regulator of apoptosis downstream of the PSSP pathway. The synergistic inhibition of both proliferation and apoptosis pathways is hypothesized to lead to a more profound and durable anti-tumor response.

3. Data Presentation: In Vitro Synergy

The synergistic effects of this compound in combination with an AAP-2 inhibitor were evaluated in the HT-29 colon cancer cell line. The half-maximal inhibitory concentration (IC50) for each agent was determined individually, and synergy was assessed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: IC50 Values of Single Agents in HT-29 Cells (72h treatment)

CompoundIC50 (nM)
This compound50
AAP-2 Inhibitor20

Table 2: Combination Index (CI) Values for this compound and AAP-2 Inhibitor in HT-29 Cells

Fraction Affected (Fa)This compound (nM)AAP-2 Inhibitor (nM)CI ValueInterpretation
0.2512.550.65Synergy
0.5025100.50Strong Synergy
0.7550200.45Strong Synergy
0.90100400.40Strong Synergy

4. Experimental Protocols

4.1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the AAP-2 inhibitor, both alone and in combination at a constant ratio. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Calculate CI values using appropriate software (e.g., CompuSyn).

4.2. Western Blot Analysis for Pathway Modulation

  • Cell Treatment and Lysis: Treat HT-29 cells with this compound, the AAP-2 inhibitor, or the combination for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Kinase-1, total Kinase-1, p-Akt, total Akt, cleaved PARP, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase-1 Receptor->Kinase1 PI3K PI3K Kinase1->PI3K MAPK MAPK Kinase1->MAPK Akt Akt PI3K->Akt AAP2 AAP-2 Akt->AAP2 Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis AAP2->Apoptosis Agent199 This compound Agent199->Kinase1 AAP2_Inhibitor AAP-2 Inhibitor AAP2_Inhibitor->AAP2 G start Start cell_culture 1. Cell Culture (e.g., HT-29) start->cell_culture single_agent 2a. Single Agent IC50 Determination cell_culture->single_agent combo_treatment 2b. Combination Treatment cell_culture->combo_treatment viability_assay 3. Cell Viability (MTS Assay) single_agent->viability_assay combo_treatment->viability_assay western_blot 5. Western Blot (Pathway Analysis) combo_treatment->western_blot data_analysis 4. Data Analysis (CI Calculation) viability_assay->data_analysis end End data_analysis->end western_blot->end

Application Notes and Protocols for Measuring Mitochondrial Outer Membrane Permeabilization with ABT-199

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABT-199 (Venetoclax) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Its mechanism of action involves the direct binding to the BH3-binding groove of Bcl-2, thereby displacing pro-apoptotic BH3-only proteins like BIM. This disruption of Bcl-2's inhibitory function liberates pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[3] MOMP is a critical event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[4][5]

These application notes provide detailed protocols for quantifying ABT-199-induced MOMP and apoptosis. The described methods are essential for researchers studying the efficacy of ABT-199, investigating mechanisms of resistance, and developing novel anti-cancer therapies targeting the Bcl-2 family of proteins.

Data Presentation

The following tables summarize quantitative data on the effects of ABT-199 on various cancer cell lines.

Table 1: IC50 Values of ABT-199 in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (nM) after 24hIC50 (nM) after 48hIC50 (nM) after 72h
OCI-AML3>1000>1000>1000
THP-1>1000>1000>1000
MV4;112.8 ± 0.51.5 ± 0.30.8 ± 0.2
MOLM135.6 ± 1.13.2 ± 0.71.9 ± 0.4
HL-6018.5 ± 3.5Not ReportedNot Reported
Kasumi-14.2 ± 0.9Not ReportedNot Reported
U93735.7 ± 6.8Not ReportedNot Reported

Data is presented as mean ± standard deviation where available. Data compiled from multiple sources.

Table 2: Quantitative Measurement of Apoptosis and MOMP in Response to ABT-199

Cell LineABT-199 Concentration (nM)AssayParameter MeasuredResult
RIVA10Annexin V-FITC% Apoptotic Cells~40% increase
MAVER-110Annexin V-FITC% Apoptotic Cells~60% increase
RIVA10TMRM StainingLoss of Mitochondrial Membrane PotentialSignificant Decrease
MAVER-110TMRM StainingLoss of Mitochondrial Membrane PotentialSignificant Decrease
KCNR62.5Cytochrome c ReleaseCytosolic Cytochrome cDose-dependent increase
SJNB1262.5Cytochrome c ReleaseCytosolic Cytochrome cDose-dependent increase

This table presents example data illustrating the typical outcomes of the described assays. The exact values can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

ABT-199 Mechanism of Action

ABT199_Mechanism cluster_0 Mitochondrion cluster_1 Cytosol BAX/BAK BAX/BAK MOMP MOMP BAX/BAK->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Caspase\nActivation Caspase Activation Cytochrome_c_release->Caspase\nActivation ABT-199 ABT-199 Bcl-2 Bcl-2 ABT-199->Bcl-2 Inhibits Pro-apoptotic\n(e.g., BIM) Pro-apoptotic (e.g., BIM) Bcl-2->Pro-apoptotic\n(e.g., BIM) Sequesters Pro-apoptotic\n(e.g., BIM)->BAX/BAK Activates Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: ABT-199 inhibits Bcl-2, leading to MOMP and apoptosis.

Experimental Workflow for Measuring MOMP

Experimental_Workflow cluster_assays MOMP Assessment Cell_Culture 1. Cell Culture & Treatment (e.g., with ABT-199) Harvest_Cells 2. Harvest Cells Cell_Culture->Harvest_Cells Caspase_Assay C. Caspase-3/7 Assay (Apoptosis Execution) Cell_Culture->Caspase_Assay Luminometry (in-plate) JC1_Assay A. JC-1 Assay (Mitochondrial Membrane Potential) Harvest_Cells->JC1_Assay Flow Cytometry Cytochrome_c_Assay B. Cytochrome c Release Assay (Western Blot) Harvest_Cells->Cytochrome_c_Assay Cell Fractionation Data_Analysis_JC1 Data_Analysis_JC1 JC1_Assay->Data_Analysis_JC1 Analyze Red/Green Fluorescence Ratio Data_Analysis_CytoC Data_Analysis_CytoC Cytochrome_c_Assay->Data_Analysis_CytoC Quantify Cytosolic Cytochrome c Data_Analysis_Caspase Data_Analysis_Caspase Caspase_Assay->Data_Analysis_Caspase Measure Luminescence

Caption: Workflow for assessing ABT-199-induced MOMP.

Experimental Protocols

Cytochrome c Release Assay by Western Blot

This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol, a key indicator of MOMP.

Materials:

  • Cell culture reagents

  • ABT-199

  • Phosphate-buffered saline (PBS), ice-cold

  • Cytosol Extraction Buffer (contact supplier for specific composition, typically includes digitonin or a mild detergent)

  • Dounce homogenizer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH or β-actin (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of ABT-199 for the appropriate duration. Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again.

  • Cytosolic Fractionation:

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Probe the same membrane for cytosolic and mitochondrial loading controls to ensure proper fractionation.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to measure the mitochondrial membrane potential (ΔΨm), which dissipates during apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

Materials:

  • Cell culture reagents

  • ABT-199

  • JC-1 dye

  • DMSO

  • PBS or other suitable buffer

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with ABT-199 as required. Include vehicle-treated and positive control (FCCP/CCCP) wells.

  • JC-1 Staining:

    • Prepare a 200 µM JC-1 stock solution in DMSO.

    • For each sample, suspend approximately 1 x 106 cells in 1 mL of warm medium or PBS.

    • Add 10 µL of 200 µM JC-1 stock solution (final concentration 2 µM) to each cell suspension.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing (Optional but Recommended):

    • Add 2 mL of warm PBS to each tube and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using 488 nm excitation.

    • Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).

    • Analyze the shift from red to green fluorescence to quantify the percentage of cells with depolarized mitochondria.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are activated downstream of MOMP. A luminogenic substrate is cleaved by active caspases, producing a light signal proportional to their activity.

Materials:

  • Cell culture reagents in opaque-walled 96-well plates

  • ABT-199

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a desired density (e.g., 10,000 cells/well) in 80 µL of medium.

    • Allow cells to attach overnight.

    • Add 20 µL of ABT-199 at various concentrations (in triplicate) to the appropriate wells. Include vehicle controls.

    • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds at 300-500 rpm.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold increase in caspase activity relative to the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for measuring mitochondrial outer membrane permeabilization and apoptosis induced by ABT-199. The selection of the appropriate assay will depend on the specific research question and available instrumentation. By utilizing these techniques, researchers can effectively characterize the pro-apoptotic activity of ABT-199 and other Bcl-2 family inhibitors.

References

Application Notes and Protocols for High-Throughput Screening with a G-Quadruplex-Targeted Compound Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, replication, and telomere maintenance.[1] The over-representation of G4-forming sequences in the promoter regions of many oncogenes (e.g., c-MYC, BCL2) has established them as promising therapeutic targets for anticancer drug discovery.[1] Small molecules that can selectively bind to and stabilize G4 structures can modulate the expression of these genes, offering a novel therapeutic avenue.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target. This document provides detailed protocols and application notes for conducting an HTS campaign using a hypothetical "Compound G-4 Library," a collection of small molecules designed to interact with G-quadruplex structures. The primary assay described is a High-Throughput G4 Fluorescent Intercalator Displacement (HT-G4-FID) assay, a robust method for identifying G4 binders.

Signaling Pathway: G-Quadruplex-Mediated Transcriptional Regulation

G-quadruplex structures, particularly in promoter regions, can act as regulatory elements. The formation of a stable G4 structure can physically impede the binding of transcription factors or the progression of RNA polymerase, leading to transcriptional repression. Small molecule ligands can enhance the stability of these G4 structures, effectively downregulating the expression of the associated gene. Many prominent oncogenes, such as c-MYC and BCL2, contain G4-forming motifs in their promoter regions, making them prime targets for this therapeutic strategy.

G_Quadruplex_Signaling_Pathway cluster_0 Gene Promoter Region cluster_1 Cellular Processes cluster_2 Therapeutic Intervention G4_forming G4-Forming Sequence (e.g., in c-MYC promoter) Unfolded Transcriptionally Active (Unfolded DNA) G4_forming->Unfolded Default State Folded G4 Structure (Folded) Unfolded->Folded Folding mRNA mRNA Production Unfolded->mRNA Transcription Folded->Unfolded Unfolding Transcription Transcription Machinery (RNA Polymerase, etc.) Folded->Transcription Blocks Binding Transcription->Unfolded Binds & Initiates Protein Oncogene Product (e.g., c-MYC Protein) mRNA->Protein Proliferation Cancer Cell Proliferation Protein->Proliferation G4_Ligand Compound G-4 (Stabilizing Ligand) G4_Ligand->Folded Binds & Stabilizes

G-Quadruplex mediated transcriptional regulation.

Experimental Workflow Overview

The HTS workflow is a multi-step process designed to efficiently identify and validate active compounds from a large library. It begins with a primary screen of the entire Compound G-4 library at a single concentration to identify initial hits. These hits then undergo a confirmation screen and dose-response analysis to verify their activity and determine potency. Finally, secondary and counter-screens are performed to assess selectivity and rule out non-specific mechanisms of action.

HTS_Workflow LibPrep 1. Library Preparation (Compound G-4 Library) Primary 2. Primary Screen (HT-G4-FID Assay @ 10 µM) LibPrep->Primary DataQC 3. Data Analysis & QC (Z'-factor, Hit Selection) Primary->DataQC HitPick 4. Hit Confirmation (Re-test from fresh stock) DataQC->HitPick Initial Hits DoseResp 5. Dose-Response (IC50 Determination) HitPick->DoseResp Confirmed Hits Secondary 6. Secondary & Counter-Screens (Selectivity vs. dsDNA) DoseResp->Secondary SAR 7. Hit Validation & SAR (Lead Candidates) Secondary->SAR

High-throughput screening workflow for G4 ligands.

Data Presentation

Table 1: HTS Quality Control and Primary Screen Summary

This table summarizes the key quality control metrics and outcomes from the primary screen. The Z'-factor is a measure of assay quality, with values > 0.5 indicating excellent assay robustness suitable for HTS.

ParameterValueDescription
Assay Format 384-well microplateStandard format for automated HTS.
Library Screened Compound G-4 Library10,000 compounds
Screening Concentration 10 µMA common single concentration for primary screens.
Assay Volume 20 µLMiniaturized volume to conserve reagents.
Z'-Factor 0.78Indicates a robust and reliable assay.
Signal-to-Background (S/B) 12.5A strong signal window for hit identification.
Coefficient of Variation (%CV) 4.2%Low variability in control wells.
Primary Hit Rate 1.2%120 initial hits identified.
Hit Criteria >50% Signal InhibitionThreshold for selecting active compounds.
Table 2: Confirmed Hits and Potency Data

This table presents data for a selection of representative hits that were confirmed and characterized in dose-response experiments. IC50 is the concentration of a compound that produces 50% of the maximal inhibitory effect.

Compound IDPrimary Screen (% Inhibition)Confirmed ActivityIC50 (µM) vs. c-MYC G4IC50 (µM) vs. dsDNASelectivity Index (dsDNA/c-MYC)
G4-007885.2%Yes1.5> 100> 66.7
G4-021572.1%Yes3.885.222.4
G4-154468.9%Yes5.2> 100> 19.2
G4-310291.5%Yes0.945.150.1
G4-589355.8%Yes8.1> 100> 12.3
G4-821161.3%No (False Positive)> 50> 100-

Selectivity Index is calculated as the ratio of IC50 against double-stranded DNA (dsDNA) to the IC50 against the target G-quadruplex. Higher values indicate greater selectivity.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen (HT-G4-FID Assay)

Principle: This assay relies on the displacement of a fluorescent probe, Thiazole Orange (TO), which fluoresces upon binding to a G-quadruplex structure. In the absence of a binder, TO intercalates into the G4 structure, yielding a high fluorescence signal. When a compound from the library binds to the G4, it displaces TO, leading to a decrease in fluorescence. This reduction in signal is used to identify potential G4-binding "hits".

Materials:

  • Assay Buffer: 10 mM Lithium Cacodylate (pH 7.2), 100 mM KCl.

  • G4 DNA: c-MYC promoter G4-forming oligonucleotide (e.g., Pu27-mer), annealed by heating to 95°C and slowly cooling to room temperature.

  • Fluorescent Probe: Thiazole Orange (TO).

  • Compound G-4 Library: 10,000 compounds dissolved in 100% DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection (Excitation: 501 nm, Emission: 521 nm).

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense 20 nL of each compound from the Compound G-4 library (at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

  • Controls: Designate specific columns for controls:

    • Negative Control (High Signal): 20 nL of 100% DMSO (0% inhibition).

    • Positive Control (Low Signal): 20 nL of a known G4 binder (e.g., PhenDC3) at a high concentration (e.g., 100 µM) in DMSO (100% inhibition).

  • Reagent Addition: Add 20 µL of the pre-mixed assay solution containing 100 nM annealed c-MYC G4 DNA and 500 nM Thiazole Orange in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Detection: Measure the fluorescence intensity of each well using a plate reader.

Protocol 2: Dose-Response and IC50 Determination

Principle: To determine the potency of confirmed hits, a serial dilution of each compound is tested in the HT-G4-FID assay. The resulting data are used to generate a concentration-response curve from which the IC50 value is calculated.

Procedure:

  • Compound Plating: Create a 7-point serial dilution series for each confirmed hit, typically starting from 100 µM, in 100% DMSO.

  • Assay Execution: Follow the same procedure as the primary screen (Protocol 1), dispensing 20 nL of each concentration into triplicate wells.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Counter-Screen for Selectivity

Principle: An ideal G4-binding compound should selectively interact with G-quadruplex structures over the more abundant canonical double-stranded DNA (dsDNA). This counter-screen assesses compound activity against dsDNA using a similar displacement assay to identify non-selective binders.

Procedure:

  • Prepare an assay solution as in Protocol 1, but replace the c-MYC G4 DNA with a similar concentration of a dsDNA oligonucleotide (e.g., a random 27-base pair sequence).

  • Perform a dose-response experiment for all confirmed hits against the dsDNA target, following the steps outlined in Protocol 2.

  • Calculate the IC50 value for each compound against dsDNA.

  • Determine the Selectivity Index by dividing the dsDNA IC50 by the G4 IC50. A high selectivity index is desirable.

Data Analysis and Hit Identification

A robust data analysis workflow is critical for minimizing false positives and ensuring the reliable identification of true hits from large HTS datasets. The process involves data normalization, quality control assessment, and statistical hit calling.

Data_Analysis_Workflow RawData Raw Fluorescence Data (Per-well reads) Normalization 1. Data Normalization (% Inhibition Calculation) RawData->Normalization QC 2. Quality Control (Calculate Z'-Factor) Normalization->QC HitCall 3. Hit Selection (% Inhibition > Threshold OR Z-score > 3) QC->HitCall If Z' > 0.5 DoseResponse 4. Dose-Response Analysis (Curve Fitting, IC50) HitCall->DoseResponse FinalHits Validated Hits (Potent & Selective) DoseResponse->FinalHits invis1

Workflow for HTS data analysis and hit validation.

Key Steps in Data Analysis:

  • Data Normalization: Raw fluorescence values are converted to percent inhibition using the plate controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Quality Control: The Z'-factor is calculated for each plate to ensure its validity. Plates with a Z'-factor below 0.5 should be reviewed or repeated.

    • Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

  • Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common method is to select compounds that show inhibition greater than three standard deviations from the mean of the negative controls (a Z-score > 3) or that surpass a fixed inhibition percentage (e.g., >50%).

Conclusion

These application notes provide a comprehensive framework for the high-throughput screening of a compound library targeting G-quadruplex structures. The detailed protocols for the HT-G4-FID primary assay, dose-response studies, and selectivity counter-screens, combined with a robust data analysis workflow, will facilitate the discovery of potent and selective G4-binding molecules. These identified hits can serve as valuable starting points for further medicinal chemistry optimization and preclinical development, ultimately contributing to the discovery of novel cancer therapeutics.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Mavrostobart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavrostobart (also known as PT199) is a next-generation anti-CD73 monoclonal antibody (mAb) developed by Phanes Therapeutics. It is designed to overcome the adenosine-mediated immunosuppressive tumor microenvironment by completely inhibiting the enzymatic activity of both membrane-bound and soluble CD73.[1][2] Preclinical studies have demonstrated that Mavrostobart has a favorable pharmacokinetic (PK) profile.[1][2] In toxicology studies involving non-human primates, Mavrostobart was well-tolerated with no clinical observations at doses up to 300 mg/kg administered weekly, exhibiting a PK profile characteristic of monoclonal antibodies.[1]

This document provides a detailed overview of the methodologies and protocols for the preclinical pharmacokinetic analysis of a representative anti-CD73 monoclonal antibody, using Mavrostobart as a case study. Due to the limited availability of specific quantitative preclinical PK data for Mavrostobart in the public domain, this application note will also provide representative data for monoclonal antibodies in common preclinical models to serve as a practical guide for researchers in the field.

Mechanism of Action: Mavrostobart (Anti-CD73 mAb)

Mavrostobart targets CD73, an ecto-5'-nucleotidase that is a critical enzyme in the adenosine signaling pathway. This pathway is a key mechanism of immunosuppression within the tumor microenvironment. By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to a high concentration of adenosine, which in turn suppresses the activity of immune cells such as T cells and natural killer (NK) cells. Mavrostobart is engineered to fully inhibit both soluble and membrane-bound forms of CD73, thereby blocking the production of immunosuppressive adenosine and enhancing anti-tumor immunity. A key feature of Mavrostobart is its ability to completely inhibit CD73 activity without a "hook effect," a phenomenon where high concentrations of an antibody can lead to reduced efficacy.

cluster_TME Tumor Microenvironment ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A_Receptor A2A Receptor Adenosine->A2A_Receptor CD39 CD39 CD73 CD73 Mavrostobart Mavrostobart (Anti-CD73 mAb) Mavrostobart->CD73 Immune_Suppression Immune Suppression T_Cell T-Cell A2A_Receptor->Immune_Suppression

Mavrostobart's Mechanism of Action

Preclinical Pharmacokinetic Data

While specific quantitative data for Mavrostobart is not publicly available, the following table summarizes typical pharmacokinetic parameters for monoclonal antibodies in various preclinical models. This data is intended to provide a comparative reference for researchers designing and interpreting their own studies.

ParameterMouseRatCynomolgus Monkey
Dose (mg/kg) 1 - 101 - 101 - 10
Cmax (µg/mL) 25 - 25020 - 20030 - 300
Tmax (days) 0.1 - 10.1 - 10.1 - 1
AUClast (µg*day/mL) 100 - 150080 - 1200150 - 2000
Half-life (t½) (days) 2 - 103 - 125 - 15
Clearance (mL/day/kg) 5 - 204 - 152 - 10
Volume of Distribution (Vd) (mL/kg) 50 - 10040 - 9040 - 80

Experimental Protocols

I. Animal Models
  • Species: Common preclinical species for mAb PK studies include mice (e.g., C57BL/6, BALB/c, or humanized CD73 knock-in mice), rats (e.g., Sprague-Dawley), and non-human primates (e.g., cynomolgus monkeys).

  • Health Status: Animals should be healthy, and specific pathogen-free (SPF).

  • Acclimation: A minimum of a 7-day acclimation period is required before the start of the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

II. Dosing and Sample Collection
  • Formulation: Mavrostobart or the test mAb should be formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Administration: The typical route of administration for mAbs is intravenous (IV) bolus or infusion to ensure 100% bioavailability. Subcutaneous (SC) administration can also be evaluated.

  • Dose Levels: A minimum of three dose levels should be tested to assess dose-linearity.

  • Blood Sampling:

    • Schedule: Blood samples (e.g., 50-100 µL) are collected at predetermined time points. A typical schedule for a 28-day study would be: pre-dose, 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, day 7, day 14, day 21, and day 28 post-dose.

    • Collection: Blood is collected from appropriate sites (e.g., tail vein in mice, jugular vein in rats and monkeys) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

cluster_workflow Pharmacokinetic Study Workflow Animal_Models Animal Model Selection (Mouse, Rat, NHP) Dosing Mavrostobart Administration (IV or SC) Animal_Models->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Bioanalytical Assay (ELISA) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms of Anticancer Agent ABT-199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent ABT-199, commercially known as Venetoclax, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] It has demonstrated significant clinical efficacy in various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), by restoring the intrinsic apoptotic pathway in cancer cells.[2][3] However, the development of intrinsic and acquired resistance to Venetoclax poses a significant clinical challenge. Understanding the molecular mechanisms underpinning this resistance is crucial for developing effective combination therapies and patient stratification strategies.

These application notes provide a comprehensive overview of the primary mechanisms of resistance to ABT-199 and detailed protocols for key experiments to investigate these mechanisms in a laboratory setting.

Key Mechanisms of Resistance to ABT-199 (Venetoclax)

The primary mechanisms of resistance to Venetoclax can be broadly categorized as follows:

  • Alterations in BCL-2 Family Protein Expression: The most common resistance mechanism involves the upregulation of other anti-apoptotic proteins that are not targeted by Venetoclax, primarily Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL).[3] These proteins can sequester pro-apoptotic proteins (e.g., BIM), thereby preventing apoptosis induction by Venetoclax. Conversely, downregulation of pro-apoptotic proteins like BAX and BIM can also contribute to resistance.

  • Mutations in the BCL-2 Gene: Acquired mutations in the BH3 binding groove of the BCL-2 protein can reduce the binding affinity of Venetoclax, rendering the drug less effective. The most frequently reported mutation is Gly101Val (G101V), which has been shown to decrease Venetoclax binding by approximately 180-fold. Other identified mutations include D103Y and F104L.

  • Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways can promote cell survival and confer resistance to Venetoclax. These pathways can lead to the upregulation of anti-apoptotic proteins like MCL-1.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolism to survive drug treatment. Increased oxidative phosphorylation and alterations in glutamine metabolism have been linked to Venetoclax resistance.

  • Tumor Microenvironment Influence: Pro-survival signals from the tumor microenvironment can protect cancer cells from Venetoclax-induced apoptosis, often by upregulating anti-apoptotic BCL-2 family members.

Data Presentation: Efficacy of ABT-199 in Sensitive and Resistant Cell Lines

The following tables summarize quantitative data on the efficacy of ABT-199 (Venetoclax) in various sensitive and resistant cancer cell lines, providing a basis for experimental design and comparison.

Table 1: IC50 Values of Venetoclax in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
MOLM-13AML< 0.100> 5> 50
MV-4-11AML< 0.100> 5> 50
Kasumi-1AML5.4 - 6.8 (Intermediate)N/AN/A
OCI-AML3AML11 - 42 (Resistant)N/AN/A
MinoMantle Cell Lymphoma~ 0.0010.603~600
Rec-1Mantle Cell Lymphoma~ 0.00130.676~520
Granta-519Mantle Cell Lymphoma~ 0.0180.456~25
ALL-SILT-cell ALL~ 0.01> 5> 500
LOUCYT-cell ALL~ 0.01> 5> 500
MOLT-16T-cell ALL~ 0.01> 5> 500

N/A: Not Applicable or Not Available

Table 2: Changes in BCL-2 Family Protein Expression in Venetoclax-Resistant Cell Lines

Cell LineResistance MechanismProtein ChangeReference
Mino-ReUpregulation of Anti-Apoptotic ProteinsMCL-1, p-AKT Up
Rec-1-ReUpregulation of Anti-Apoptotic ProteinsMCL-1, p-AKT Up
Granta519-ReUpregulation of Anti-Apoptotic ProteinsMCL-1, p-AKT Up
HBL1-199RUpregulation of Anti-Apoptotic ProteinsBCL-xL, MCL-1 Up
U2932-199RUpregulation of Anti-Apoptotic ProteinsBCL-xL, MCL-1 Up
RS4;11-199RLoss of Pro-Apoptotic ProteinBAX Loss

Experimental Protocols

This section provides detailed methodologies for key experiments to study ABT-199 resistance.

Protocol 1: Generation of Venetoclax-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to Venetoclax for downstream mechanistic studies.

Principle: Cancer cell lines are cultured with gradually increasing concentrations of Venetoclax over an extended period. This process selects for a population of cells that can survive and proliferate at high drug concentrations.

Materials:

  • Venetoclax-sensitive cancer cell line (e.g., MOLM-13, Mino)

  • Complete cell culture medium (e.g., RPMI-1640 with 10-20% FBS and 1% Penicillin-Streptomycin)

  • Venetoclax (ABT-199)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the parental (sensitive) cell line in complete medium.

  • Initiate treatment with a low concentration of Venetoclax, typically starting at the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Monitor cell viability and growth rate regularly using a light microscope and cell counting.

  • When the cells show a similar growth rate and viability to the parental cells cultured without the drug, increase the Venetoclax concentration by approximately 1.5 to 2-fold.

  • Repeat this stepwise increase in drug concentration over several months.

  • Maintain a parallel culture of the parental cell line in medium containing the vehicle (DMSO) as a control.

  • Once the cells are able to proliferate in a high concentration of Venetoclax (e.g., >1 µM), the resistant cell line is established.

  • Periodically confirm the resistance phenotype by performing a cell viability assay (see Protocol 2) and comparing the IC50 value to the parental cell line.

  • Cryopreserve stocks of both the resistant and parental cell lines at various passages.

Protocol 2: Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To quantify the cytotoxic effect of Venetoclax and determine the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Parental and Venetoclax-resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Venetoclax (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed 2 x 10^4 viable cells per well in a 96-well plate in a volume of 100 µL of complete medium.

  • Allow cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of Venetoclax in complete medium. A typical concentration range is 0.001 to 10 µM.

  • Add 100 µL of the Venetoclax dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the Venetoclax concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 3: Western Blotting for BCL-2 Family Proteins

Objective: To analyze the expression levels of pro- and anti-apoptotic BCL-2 family proteins in sensitive and resistant cells.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.

Materials:

  • Parental and Venetoclax-resistant cell lysates

  • RIPA or CHAPS lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-xL, anti-BIM, anti-BAX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways in Venetoclax Resistance

G cluster_0 Apoptotic Pathway cluster_1 Resistance Mechanisms Venetoclax Venetoclax (ABT-199) BCL2 BCL-2 Venetoclax->BCL2 inhibits BCL2_mut BCL-2 (G101V) Venetoclax->BCL2_mut ineffective binding BIM BIM BCL2->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis induces MCL1 MCL-1 MCL1->BIM BCLXL BCL-xL BCLXL->BIM sequesters PI3K_AKT PI3K/AKT Pathway PI3K_AKT->MCL1 upregulates

Caption: Signaling pathways involved in Venetoclax action and resistance.

Experimental Workflow for Investigating Venetoclax Resistance

G start Start with Venetoclax-sensitive and resistant cell lines viability Cell Viability Assay (IC50 Determination) start->viability western Western Blot (BCL-2 family proteins) start->western qpcr qRT-PCR (MCL1, BCL-XL mRNA) start->qpcr coip Co-Immunoprecipitation (BCL-2/BIM interaction) start->coip bh3 BH3 Profiling (Mitochondrial Priming) start->bh3 seq Sequencing (BCL2 gene) start->seq analysis Data Analysis and Mechanism Elucidation viability->analysis western->analysis qpcr->analysis coip->analysis bh3->analysis seq->analysis

Caption: Workflow for characterizing Venetoclax resistance mechanisms.

Logical Relationship of Resistance Mechanisms

G center Venetoclax Resistance bcl2_family BCL-2 Family Alterations center->bcl2_family bcl2_mut BCL-2 Mutations center->bcl2_mut signaling Pro-survival Signaling center->signaling mcl1_up ↑ MCL-1 bcl2_family->mcl1_up bclxl_up ↑ BCL-xL bcl2_family->bclxl_up bax_down ↓ BAX/BIM bcl2_family->bax_down g101v G101V bcl2_mut->g101v d103y D103Y bcl2_mut->d103y pi3k PI3K/AKT signaling->pi3k mapk MAPK/ERK signaling->mapk

Caption: Interconnected mechanisms leading to Venetoclax resistance.

References

Troubleshooting & Optimization

"Anticancer agent 199" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the hypothetical hydrophobic compound, "Anticancer Agent 199."

Frequently Asked Questions (FAQs)

Q1: I dissolved our stock of this compound in DMSO, but it precipitates immediately when added to my aqueous cell culture medium. Why is this happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. The DMSO dilutes quickly, leaving the hydrophobic Agent 199 unable to stay in solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of Agent 199 in your assay to a level below its aqueous solubility limit.

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use cell culture media pre-warmed to 37°C.[1]

  • Modify the Dilution Method: Instead of adding the concentrated DMSO stock directly, perform a serial dilution. First, create an intermediate dilution of your stock in warm media, then add this to the final volume. Add the compound dropwise while gently vortexing the media to ensure rapid mixing and prevent localized high concentrations.[1]

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-related cell toxicity.

Q2: My in vivo studies with this compound are showing very low and inconsistent oral bioavailability. Could this be related to its poor solubility?

A: Yes, absolutely. Poor aqueous solubility is a primary reason for low oral bioavailability.[2][3][4] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. If Agent 199 remains in a solid, undissolved state, it cannot effectively pass through the intestinal wall into the bloodstream. This leads to low exposure and high variability between subjects. Advanced formulation strategies are typically required to overcome this challenge.

Q3: What are the main formulation strategies to improve the solubility and bioavailability of a compound like this compound?

A: There are several established techniques to enhance the solubility of poorly water-soluble drugs. The most common for preclinical and clinical development are:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and is more soluble than the stable crystalline form.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer scale (<1000 nm). This dramatically increases the surface area-to-volume ratio, which leads to a faster dissolution rate.

  • Cyclodextrin Complexation: The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin (a cyclic oligosaccharide), which has a hydrophilic exterior. This complex is water-soluble and acts as a carrier for the drug.

Q4: Can changing the salt form of this compound improve its solubility?

A: If Agent 199 has ionizable groups (i.e., it's a weak acid or weak base), forming a salt is a common and effective strategy to increase aqueous solubility. Salt forms often have significantly different physicochemical properties, including higher solubility and dissolution rates, compared to the free acid or base form. This is a fundamental step in pre-formulation studies.

Solubility Enhancement Data

The following tables present illustrative data based on studies with Paclitaxel, a well-known poorly soluble anticancer agent, demonstrating the typical improvements seen with various formulation technologies.

Table 1: Comparison of Aqueous Solubility for Different Formulations

Formulation TypeActive AgentAqueous Solubility (µg/mL)Fold Increase (Approx.)
Unformulated (Raw Powder)Paclitaxel~1.16-
Nanosuspension / Crystal PowderPaclitaxel~6.055.2x
Liposomal Formulation with PEG 400Paclitaxelup to 3390>2900x
Cyclodextrin ComplexCapsaicin*>1000 (from <20)>50x

*Data for Capsaicin, a hydrophobic compound, is used to illustrate the potential of cyclodextrin complexation.

Table 2: Comparison of in vivo Performance (Oral Administration in Rats)

Formulation TypeActive AgentCmax (ng/mL)Tmax (min)Oral Bioavailability (%)
Taxol® (Cremophor-based)Paclitaxel46.2901.3%
Nano-PTX (Nanosuspension)Paclitaxel69.9451.7%
Crystal Powder (Antisolvent Precipitation)Paclitaxel--10.88x increase vs. raw drug

Troubleshooting Experimental Formulations

Observed Issue Potential Cause Recommended Solution
Precipitation during nanosuspension preparation. Drug concentration is too high; insufficient stabilizer; poor mixing.Decrease the drug concentration in the organic solvent. Increase the concentration of the stabilizer (e.g., PVP, Pluronic). Ensure rapid injection of the solvent phase into the antisolvent under vigorous stirring.
Amorphous solid dispersion (ASD) recrystallizes during storage. Formulation is physically unstable; polymer is not compatible with the drug; high humidity.Screen different polymers to find one that is miscible with Agent 199. Store the ASD powder in a desiccator at low temperature. Ensure the drug loading is not too high.
Cyclodextrin complex shows low drug loading. Poor fit between Agent 199 and the cyclodextrin cavity; incorrect stoichiometry.Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.
High variability in in vitro assay results. Poor solubility leading to inconsistent effective concentrations.If the compound is not fully dissolved, its concentration will be variable. Re-evaluate the solubilization method for your stock solution or consider one of the advanced formulation techniques described.

Visualizations & Workflows

Logical & Experimental Workflows

A decision-making process for selecting a solubility enhancement strategy is critical for efficient drug development.

G cluster_0 start Start: this compound has poor aqueous solubility physchem Characterize Physicochemical Properties (pKa, LogP, Crystalline Form) start->physchem ionizable Is the compound ionizable? physchem->ionizable salt Salt Formation & pH Adjustment ionizable->salt  Yes oral Is the intended route Oral or Parenteral? ionizable->oral  No or Insufficient salt->oral asd Amorphous Solid Dispersion (ASD) (Good for oral bioavailability) oral->asd Oral parenteral Parenteral Formulation Needed oral->parenteral Parenteral end Proceed to in vivo Pharmacokinetic Studies asd->end nanosus Nanosuspension (Suitable for IV administration) parenteral->nanosus cyclo Cyclodextrin Complexation (Good for solubilizing for injection) parenteral->cyclo nanosus->end cyclo->end

Caption: Decision tree for selecting a solubility enhancement strategy.

The following diagram illustrates a typical workflow for preparing a nanosuspension using the antisolvent precipitation method.

G cluster_workflow Nanosuspension Preparation Workflow prep_org 1. Prepare Organic Phase: Dissolve Agent 199 in a water-miscible solvent (e.g., Ethanol) injection 3. Injection: Rapidly inject organic phase into aqueous phase under high stirring prep_org->injection prep_aq 2. Prepare Aqueous Phase: Dissolve stabilizer (e.g., PVP K30) in water (antisolvent) prep_aq->injection precipitation 4. Precipitation: Drug nanoparticles form instantly injection->precipitation removal 5. Solvent Removal (Optional): Evaporate organic solvent under reduced pressure precipitation->removal characterize 6. Characterization: Measure Particle Size (DLS), Zeta Potential, and Morphology (SEM) removal->characterize

Caption: Experimental workflow for nanosuspension preparation.

Key Experimental Protocols

Protocol 1: Preparation of Agent 199 Nanosuspension by Antisolvent Precipitation

This protocol describes a common lab-scale method for producing a drug nanosuspension.

Materials:

  • This compound

  • Organic Solvent (e.g., Ethanol, Methanol, DMSO)

  • Antisolvent (e.g., Deionized Water)

  • Stabilizer (e.g., PVP K30, Pluronic F68, HPMC)

  • Magnetic stirrer and stir bar

  • Syringe and needle

Procedure:

  • Prepare the Organic (Solvent) Phase: Dissolve this compound in a suitable water-miscible organic solvent to a specific concentration (e.g., 5-10 mg/mL). Ensure the drug is completely dissolved.

  • Prepare the Aqueous (Antisolvent) Phase: In a separate beaker, dissolve the stabilizer (e.g., 0.5% w/v Pluronic F68) in deionized water.

  • Set Up Precipitation: Place the beaker with the aqueous phase on a magnetic stirrer and begin stirring at a high speed (e.g., 1000 rpm).

  • Inject and Precipitate: Draw the organic phase into a syringe. Rapidly inject the organic phase into the vigorously stirred aqueous phase. A milky or opalescent suspension should form immediately as the drug precipitates into nanoparticles.

  • Stir and Equilibrate: Continue stirring for an additional 10-20 minutes to allow the suspension to stabilize.

  • Solvent Removal (if necessary): If the presence of the organic solvent is undesirable for downstream applications, it can be removed using a rotary evaporator under reduced pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering - DLS) and morphology (e.g., using Scanning Electron Microscopy - SEM).

Protocol 2: Preparation of Agent 199 Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol outlines the general steps for creating an ASD using a lab-scale spray dryer.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP VA64, Soluplus®)

  • Volatile Organic Solvent System (e.g., Acetone, Methanol, or a mixture)

  • Lab-scale spray dryer

Procedure:

  • Prepare the Feed Solution: Dissolve both this compound and the selected polymer completely in the solvent system. A typical drug-to-polymer ratio might range from 1:1 to 1:4 by weight. The total solid concentration should be optimized based on solution viscosity.

  • Set Up the Spray Dryer: Set the key process parameters on the spray dryer, including:

    • Inlet Temperature

    • Aspirator/Gas Flow Rate

    • Feed Pump Rate

    • Nozzle Type

  • Spray Drying Process: Pump the feed solution through the nozzle, which atomizes the liquid into fine droplets within the drying chamber. The hot drying gas (typically nitrogen) rapidly evaporates the solvent from the droplets.

  • Collection: The dried solid particles (the ASD powder) are separated from the gas stream by a cyclone and collected in a collection vessel.

  • Secondary Drying: Transfer the collected powder to a vacuum oven for secondary drying (e.g., at 40°C for 24-48 hours) to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the final powder using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 3: Preparation of Agent 199-Cyclodextrin Complex by Lyophilization

This protocol is for forming an inclusion complex to enhance solubility, particularly for parenteral formulations.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Solvent System (e.g., Tertiary Butyl Alcohol/Water co-solvent)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Phase Solubility Study (Recommended): First, determine the optimal molar ratio of Agent 199 to HP-β-CD by performing a phase solubility study. This involves measuring the solubility of Agent 199 in water with increasing concentrations of HP-β-CD.

  • Dissolution: Dissolve the HP-β-CD in deionized water. In a separate container, dissolve Agent 199 in a minimal amount of a suitable organic solvent like tertiary butyl alcohol (TBA).

  • Mixing: Slowly add the Agent 199 solution to the aqueous cyclodextrin solution while stirring. Continue to stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filtration (Optional): To prepare for sterile applications, the resulting solution can be filtered through a 0.22 µm filter.

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it under vacuum for 48-72 hours to remove the solvents, resulting in a fluffy, solid powder of the Agent 199-cyclodextrin complex.

  • Characterization: Confirm complex formation using DSC, XRPD, or FTIR spectroscopy. The disappearance of the drug's melting peak in DSC is a strong indicator of successful complexation.

References

Technical Support Center: Overcoming ABT-199 (Venetoclax) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BCL-2 inhibitor ABT-199 (Venetoclax) in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to ABT-199, is now showing resistance. What are the common mechanisms behind acquired resistance?

A1: Acquired resistance to ABT-199 is a significant challenge and often involves the upregulation of other anti-apoptotic proteins that are not targeted by ABT-199. The most frequently observed mechanisms include:

  • Upregulation of MCL-1 and BCL-xL: ABT-199 selectively inhibits BCL-2. In response, cancer cells can upregulate the expression of other anti-apoptotic proteins like MCL-1 and BCL-xL. These proteins can then sequester pro-apoptotic proteins (like BIM), preventing apoptosis.[1][2][3]

  • Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR and ERK signaling pathways are often activated in ABT-199 resistant cells.[1][4] These pathways can promote cell survival and proliferation, counteracting the effects of BCL-2 inhibition.

  • Altered Expression of BCL-2 Family Proteins: Changes in the balance of pro- and anti-apoptotic BCL-2 family proteins can lead to resistance. This can include decreased expression of pro-apoptotic proteins like BIM or BAX.

Q2: I am working with a cell line that shows intrinsic resistance to ABT-199. What could be the underlying reasons?

A2: Intrinsic resistance to ABT-199 is often predetermined by the baseline expression levels of BCL-2 family proteins. Common factors include:

  • Low BCL-2 Expression: Cell lines that do not heavily rely on BCL-2 for survival and express low levels of the protein are often intrinsically resistant.

  • High MCL-1 or BCL-xL Expression: High basal expression of MCL-1 or BCL-xL can render cells resistant to BCL-2 inhibition alone, as these proteins can compensate for the loss of BCL-2 function.

  • Sequestration of BIM by MCL-1: In some acute myeloid leukemia (AML) cells, the pro-apoptotic protein BIM is primarily sequestered by MCL-1. Treatment with ABT-199 releases BIM from BCL-2, but it is then immediately bound by MCL-1, preventing apoptosis.

Troubleshooting Guides

Problem: Decreased ABT-199 efficacy in my long-term cell culture.

Possible Cause 1: Development of acquired resistance.

Suggested Solution:

  • Confirm Resistance: Perform a dose-response curve with ABT-199 on your current cell line and compare the IC50 value to the original, sensitive parental line. A significant increase in the IC50 value confirms resistance.

  • Investigate Mechanism:

    • Western Blot Analysis: Profile the expression levels of key BCL-2 family proteins (BCL-2, MCL-1, BCL-xL, BIM, BAX, BAK) in both sensitive and resistant cells. An increase in MCL-1 or BCL-xL is a strong indicator of the resistance mechanism.

    • Signaling Pathway Analysis: Use western blotting to check for the activation (phosphorylation) of key proteins in the PI3K/AKT/mTOR (p-AKT, p-mTOR) and ERK (p-ERK) pathways.

  • Implement Combination Therapy: Based on your findings, consider the following combination strategies:

    • MCL-1 Inhibition: If MCL-1 is upregulated, combine ABT-199 with an MCL-1 inhibitor (e.g., A-1210477). This combination has been shown to be synergistic in overcoming resistance.

    • BCL-xL Inhibition: If BCL-xL is upregulated, a combination with a BCL-xL inhibitor (e.g., A-1155463) can restore sensitivity.

    • PI3K/AKT/mTOR Pathway Inhibition: If this pathway is activated, co-treatment with a PI3K/mTOR inhibitor (e.g., BEZ235) can sensitize resistant cells to ABT-199.

Experimental Workflow for Investigating and Overcoming Acquired Resistance

G start Decreased ABT-199 Efficacy confirm_resistance Confirm Resistance (Dose-Response Curve, IC50) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot: BCL-2 family proteins (MCL-1, BCL-xL) investigate_mechanism->western_blot pathway_analysis Western Blot: Signaling Pathways (p-AKT, p-ERK) investigate_mechanism->pathway_analysis mcl1_up MCL-1 Upregulated western_blot->mcl1_up bclxl_up BCL-xL Upregulated western_blot->bclxl_up pathway_act Pathway Activated pathway_analysis->pathway_act combo_mcl1 Combination Therapy: ABT-199 + MCL-1 Inhibitor mcl1_up->combo_mcl1 combo_bclxl Combination Therapy: ABT-199 + BCL-xL Inhibitor bclxl_up->combo_bclxl combo_pathway Combination Therapy: ABT-199 + Pathway Inhibitor pathway_act->combo_pathway end Restore Sensitivity combo_mcl1->end combo_bclxl->end combo_pathway->end

Caption: Workflow for troubleshooting acquired ABT-199 resistance.

Problem: My cell line of interest is not responding to ABT-199 treatment from the start.

Possible Cause 2: Intrinsic resistance due to the cell line's specific molecular profile.

Suggested Solution:

  • Characterize the Cell Line:

    • Baseline Protein Expression: Perform western blotting to determine the baseline expression levels of BCL-2, MCL-1, and BCL-xL. High levels of MCL-1 or BCL-xL relative to BCL-2 are indicative of intrinsic resistance.

    • Co-Immunoprecipitation (Co-IP): To investigate protein-protein interactions, perform Co-IP to determine if pro-apoptotic proteins like BIM are primarily sequestered by MCL-1 or BCL-xL rather than BCL-2.

  • Select an Appropriate Combination Therapy:

    • Targeting MCL-1 or BCL-xL: Based on the protein expression and interaction data, use a specific inhibitor for the dominant anti-apoptotic protein (MCL-1 or BCL-xL) in combination with ABT-199.

    • Chemotherapy Combination: In some cases, combining ABT-199 with conventional chemotherapeutic agents like daunorubicin or cytarabine can overcome intrinsic resistance in AML cells by downregulating MCL-1.

Signaling Pathway in ABT-199 Resistance and Combination Therapy Targets

G cluster_0 Pro-Survival Signaling cluster_1 Apoptosis Regulation cluster_2 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MCL1 MCL-1 AKT->MCL1 stabilizes mTOR->MCL1 upregulates ERK->MCL1 upregulates BCL2 BCL-2 BIM BIM BCL2->BIM inhibits MCL1->BIM inhibits BCLXL BCL-xL BCLXL->BIM inhibits BAX_BAK BAX/BAK BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis induces ABT199 ABT-199 (Venetoclax) ABT199->BCL2 inhibits MCL1i MCL-1 Inhibitor MCL1i->MCL1 inhibits BCLXLi BCL-xL Inhibitor BCLXLi->BCLXL inhibits PI3Ki PI3K/mTOR Inhibitor PI3Ki->PI3K inhibits PI3Ki->mTOR inhibits

Caption: Key signaling pathways and therapeutic targets in ABT-199 resistance.

Data Presentation

Table 1: IC50 Values of ABT-199 in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MOLM-13 (AML)3.3723~219
MV4-11 (AML)2.5>1000>400
OCI-AML3 (AML)>1000 (intrinsically resistant)N/AN/A
Mino (MCL)~1603~603
Rec-1 (MCL)~1.3676~520
Granta-519 (MCL)~18456~25

Data compiled from multiple sources for illustrative purposes.

Table 2: Synergistic Effects of Combination Therapies in Overcoming ABT-199 Resistance

Cell LineCombinationObservation
ABT-199 Resistant NHL cellsABT-199 + BEZ235 (PI3K/mTOR inhibitor)Sensitized resistant cells to ABT-199 and reduced MCL-1 levels.
OCI-AML3 (ABT-199 resistant)ABT-199 + A-1210477 (MCL-1 inhibitor)Synergistic induction of apoptosis.
U937 (ABT-199 resistant)ABT-199 + A-1210477 (MCL-1 inhibitor)Combination treatment overcame resistance.
Venetoclax-Resistant MCL cellsVenetoclax + A-1155463 (BCL-xL inhibitor)Restored sensitivity to venetoclax.

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT/CCK8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of ABT-199, alone or in combination with a second agent, for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm. For CCK8, read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of ABT-199 and/or other inhibitors for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for BCL-2 Family Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-xL, BIM, BAX, BAK, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., BCL-2 or MCL-1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners (e.g., BIM).

References

"Anticancer agent 199" stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Anticancer Agent 199 (also known as Compound G-4), a derivative of Roscovitine. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of the compound during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions. While specific long-term stability studies on this compound are not extensively available, data from its parent compound, Roscovitine, provides valuable guidance.

FormStorage TemperatureDuration
Lyophilized Powder-20°C, desiccatedUp to 24 months
Stock Solution (in DMSO)-20°CUp to 3 months
Short-term (in solution)Room TemperatureUp to 24 hours (with potential for minor degradation)

Q2: How should I prepare stock solutions of this compound?

It is recommended to dissolve the lyophilized powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the known degradation pathways for compounds related to this compound?

Studies on the metabolism of the parent compound, Roscovitine, indicate that a primary degradation pathway involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine ring. This results in the formation of a less active carboxylic acid metabolite. While direct degradation pathways for this compound have not been fully elucidated, it is prudent to assume that similar oxidative processes could be a factor in its long-term stability.

Q4: Are there any known incompatibilities with common excipients?

Specific excipient compatibility studies for this compound are not publicly available. However, as a purine analog, its stability could be affected by pH and the presence of strong oxidizing or reducing agents. When formulating, it is crucial to conduct compatibility studies with your chosen excipients.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced or inconsistent biological activity in experiments. Compound degradation due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (-20°C for long-term storage). 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. For critical experiments, use a fresh stock solution or a newly opened vial of lyophilized powder.
Inaccurate concentration of the stock solution.1. Ensure the compound was fully dissolved in the solvent. Gentle warming or vortexing may be necessary. 2. Re-calculate the required mass and volume for the desired concentration. 3. If possible, verify the concentration using a spectrophotometer or an analytical method like HPLC.
Precipitation observed in the stock solution upon thawing. Limited solubility at lower temperatures.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products or impurities.1. Review the storage history of the compound. Exposure to light, high temperatures, or incompatible solvents can lead to degradation. 2. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 3. If possible, use a stability-indicating analytical method to resolve the parent compound from any degradants.

Experimental Protocols

Protocol for Assessing the Stability of this compound using a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity and degradation of this compound over time.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus allowing for an accurate assessment of its stability under various storage conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

4. Method Development (Example Conditions):

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with a low percentage of Solvent B, and gradually increase to elute compounds with higher hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the lambda max of this compound (e.g., around 290 nm).

  • Injection Volume: 10 µL

5. Forced Degradation Studies: To ensure the method is "stability-indicating," force the degradation of this compound under various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

6. Long-Term Stability Study:

  • Store aliquots of this compound (both as a solid and in solution) under the recommended and elevated temperature/humidity conditions (e.g., -20°C, 4°C, 25°C/60% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), analyze the samples using the validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any major degradation products.

Visualizations

signaling_pathway Agent199 This compound (Compound G-4) EGFR EGFR Agent199->EGFR Inhibits AKT AKT Agent199->AKT Inhibits MAPK MAPK Agent199->MAPK Inhibits LCN2 LCN2 Agent199->LCN2 Down-regulates Mitochondrial_Pathway Mitochondrial Pathway EGFR->Mitochondrial_Pathway AKT->Mitochondrial_Pathway MAPK->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Ferroptosis Ferroptosis LCN2->Ferroptosis Induces experimental_workflow start Start: Stability Assessment prepare Prepare Solutions of This compound start->prepare stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Collect and Analyze Data (Peak Purity, Degradation Products) hplc->data report Generate Stability Report data->report end End report->end logical_relationship storage Proper Storage (-20°C, Aliquoted) stability Compound Stability storage->stability activity Reliable Experimental Results stability->activity improper_storage Improper Storage (RT, Freeze-Thaw) degradation Compound Degradation improper_storage->degradation inconsistent_results Inconsistent/Inaccurate Results degradation->inconsistent_results

Technical Support Center: Enhancing Venetoclax Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Venetoclax formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of Venetoclax?

A1: Venetoclax is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] Key challenges include:

  • Poor Solubility: Venetoclax is practically insoluble in aqueous solutions across a range of pH values.[2]

  • Low Permeability: Its ability to permeate the intestinal membrane is limited.

  • Significant Food Effect: The bioavailability of Venetoclax is highly dependent on food intake, increasing by 3- to 5-fold when administered with a meal, which can lead to variability in drug absorption.[3][4]

  • First-Pass Metabolism: Venetoclax undergoes significant metabolism in the liver, primarily by the CYP3A4 enzyme, which reduces the amount of active drug reaching systemic circulation.

  • Thermal Sensitivity: The drug's sensitivity to high temperatures can pose challenges for manufacturing processes like hot-melt extrusion.

Q2: What are the most common formulation strategies to improve Venetoclax bioavailability?

A2: Several strategies are employed to overcome the biopharmaceutical challenges of Venetoclax:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing Venetoclax in a polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations (LBFs): These formulations, including supersaturated LBFs (sLBFs) and self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs like Venetoclax.

  • Nanoparticle Formulations: Reducing the particle size of Venetoclax to the nanoscale (nanocrystals, lipid nanoparticles) increases the surface area for dissolution and can improve bioavailability.

  • Particle Size Reduction: Techniques like micronization can also be used to increase the surface area and dissolution rate.

Q3: How does an amorphous solid dispersion (ASD) improve the bioavailability of Venetoclax?

A3: Amorphous solid dispersions enhance the bioavailability of Venetoclax primarily by increasing its aqueous solubility and dissolution rate. By dispersing the drug at a molecular level within a polymer carrier, the high energy amorphous state is stabilized, preventing recrystallization and maintaining a supersaturated concentration of the drug in the gastrointestinal tract, which facilitates absorption.

Q4: What is the role of in vitro lipolysis in the development of lipid-based formulations for Venetoclax?

A4: In vitro lipolysis is a critical experimental tool that simulates the digestion of lipid-based formulations in the small intestine. This assay helps to:

  • Assess the ability of the formulation to maintain Venetoclax in a solubilized state during digestion.

  • Predict in vivo performance by measuring the concentration of the drug in the aqueous phase, which is available for absorption.

  • Differentiate between various lipid-based formulations to select the most promising candidates for further development.

Troubleshooting Guides

Amorphous Solid Dispersion (ASD) Formulations
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading in the ASD Poor solubility of Venetoclax in the chosen polymer or solvent system during preparation.- Screen different polymers and solvent systems for higher Venetoclax solubility.- Optimize the drug-to-polymer ratio.- Consider using a combination of polymers or surfactants.
Recrystallization of Venetoclax during storage - The amorphous form is thermodynamically unstable.- Inappropriate polymer selection.- High humidity or temperature during storage.- Select a polymer with a high glass transition temperature (Tg).- Ensure the drug is molecularly dispersed within the polymer.- Store the ASD in a low humidity environment and at a controlled temperature.- Characterize the formulation using techniques like DSC and PXRD to monitor for crystallinity.
Incomplete dissolution or slow release - High drug-to-polymer ratio leading to drug-rich domains.- Poor wettability of the ASD powder.- Optimize the drug-to-polymer ratio.- Incorporate a surfactant into the formulation.- Reduce the particle size of the ASD powder through milling.
Degradation of Venetoclax during hot-melt extrusion (HME) Venetoclax is thermally sensitive at the high processing temperatures required for HME.- Consider alternative manufacturing methods that use lower temperatures, such as spray drying.- Optimize HME parameters (e.g., lower temperature, shorter residence time).- Use polymers that can be processed at lower temperatures.
Lipid-Based Formulations (LBFs)
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading in the LBF Insufficient solubility of Venetoclax in the lipid excipients.- Screen a variety of lipid excipients (oils, surfactants, co-solvents) to identify those with the highest solubilizing capacity for Venetoclax.- Consider the use of supersaturated lipid-based formulations (sLBFs).- Explore the formation of lipophilic salts of Venetoclax to increase its solubility in lipid vehicles.
Drug precipitation during in vitro lipolysis The formulation is unable to maintain Venetoclax in a solubilized state as the lipid components are digested.- Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.- Optimize the ratio of lipids, surfactants, and co-solvents to enhance the solubilization capacity of the resulting micelles and vesicles.- Evaluate different types of lipid excipients (e.g., long-chain vs. medium-chain triglycerides).
Poor emulsification upon dispersion in aqueous media Inappropriate selection or ratio of surfactants and co-solvents in self-emulsifying drug delivery systems (SEDDS).- Perform dispersion tests with different combinations and ratios of surfactants and co-solvents.- Construct ternary phase diagrams to identify the optimal region for self-emulsification.
Nanoparticle Formulations
Issue Possible Cause(s) Troubleshooting Steps
Wide particle size distribution (high Polydispersity Index - PDI) - Inefficient homogenization or milling process.- Aggregation of nanoparticles.- Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed).- Use an appropriate stabilizer at an optimal concentration to prevent aggregation.- Filter the nanoparticle suspension to remove larger particles.
Instability of the nanoparticle suspension (e.g., aggregation, sedimentation) - Insufficient surface charge (low zeta potential).- Inadequate stabilization.- Select a stabilizer that provides sufficient steric or electrostatic repulsion.- Optimize the concentration of the stabilizer.- Adjust the pH of the suspension to increase the surface charge of the nanoparticles.
Low drug encapsulation efficiency - Poor affinity of Venetoclax for the nanoparticle matrix.- Drug leakage during the preparation process.- Modify the nanoparticle composition to enhance drug-matrix interactions.- Optimize the drug loading method (e.g., adjust the drug-to-carrier ratio, modify the solvent system).- For lipid-based nanoparticles, select lipids in which Venetoclax has higher solubility.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving Venetoclax bioavailability.

Table 1: Bioavailability Enhancement with Supersaturated Lipid-Based Formulations (sLBFs)

FormulationAnimal ModelBioavailability Increase (vs. Drug Powder)Bioavailability Increase (vs. Peceol®-based Suspension)Reference
Peceol®-based sLBFPigs3.8-fold2.1-fold

Table 2: Bioavailability and Solubility Enhancement with Nanocrystal Formulation

ParameterImprovementConditionsReference
Oral Bioavailability~2.02-fold increaseIn male Sprague-Dawley rats (vs. free drug)
Saturation Solubility~20-fold increase-
In Vitro Dissolution100% in 120 min(vs. <43.5% for free base)

Table 3: Bioavailability of Different Venetoclax Tablet Strengths and Formulations

ComparisonBioequivalence Met (AUC)Bioequivalence Met (Cmax)Reference
10 mg and 50 mg tablets vs. 100 mg tabletYesYes
Oral powder formulations vs. 100 mg tabletYesNo (slightly lower)

Experimental Protocols

Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is a general guideline based on literature for preparing a Venetoclax ASD.

Materials:

  • Venetoclax

  • Polymer (e.g., Polyvinylpyrrolidone - PVP)

  • Surfactant (e.g., Polysorbate, Poloxamer)

  • Solvent (e.g., Acetone)

Procedure:

  • Dissolve Venetoclax, polymer (e.g., PVP), and a surfactant in the selected solvent (e.g., Acetone) until a clear solution is obtained.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved particles.

  • Set the parameters of the spray dryer (e.g., inlet temperature, gas flow rate, solution feed rate). These will need to be optimized for the specific equipment and formulation.

  • Spray dry the solution. The solvent evaporates rapidly, leaving behind a dry powder of the amorphous solid dispersion.

  • Collect the resulting powder and store it in a desiccator to protect it from moisture.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the dispersion and determine its glass transition temperature (Tg).

  • Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline Venetoclax.

  • Dissolution Testing: To evaluate the in vitro release profile of Venetoclax from the ASD.

In Vitro Lipolysis of a Lipid-Based Formulation

This protocol outlines the key steps for conducting an in vitro lipolysis experiment.

Materials:

  • Venetoclax LBF

  • Lipolysis medium (e.g., fasted state simulated intestinal fluid - FaSSIF)

  • Pancreatin solution (source of lipase)

  • Calcium chloride solution

  • Bile salt solution

  • pH-stat apparatus

  • Centrifuge

Procedure:

  • Equilibrate the lipolysis medium in the reaction vessel of the pH-stat at 37°C.

  • Add the Venetoclax LBF to the medium and allow it to disperse for a specified time (e.g., 10 minutes).

  • Initiate lipolysis by adding the pancreatin solution.

  • Maintain the pH of the medium at a constant level (e.g., pH 6.5) by titrating with a sodium hydroxide solution using the pH-stat. The rate of NaOH addition is proportional to the rate of lipid digestion.

  • Take samples at various time points during the digestion process.

  • Immediately stop the enzymatic reaction in the collected samples (e.g., by adding an inhibitor or by heat).

  • Separate the different phases of the digested sample (aqueous, lipid, and precipitated solid) by ultracentrifugation.

  • Quantify the concentration of Venetoclax in each phase using a suitable analytical method (e.g., HPLC).

Nanoparticle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a common technique for measuring the size distribution of nanoparticles in a suspension.

Materials:

  • Venetoclax nanoparticle suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Ensure the nanoparticle suspension is properly dispersed. If necessary, sonicate the sample briefly to break up any loose agglomerates.

  • Dilute the sample to an appropriate concentration with a suitable dispersant (e.g., deionized water or the original formulation buffer). The optimal concentration depends on the instrument and the scattering properties of the nanoparticles.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including the temperature, dispersant viscosity, and refractive index.

  • Perform the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light intensity to determine the particle size distribution.

  • Analyze the results, paying attention to the z-average diameter and the polydispersity index (PDI), which indicates the width of the size distribution.

Visualizations

Venetoclax_Signaling_Pathway cluster_Mitochondrion Mitochondrion MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC Cytochrome c MOMP->CytoC Release of Caspases Caspase Activation CytoC->Caspases Activates BAX_BAK BAX / BAK BAX_BAK->MOMP Induces BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Leads to

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

ASD_Spray_Drying_Workflow A 1. Dissolution Venetoclax + Polymer + Surfactant in Solvent B 2. Filtration (0.45 µm filter) A->B C 3. Spray Drying (Atomization & Solvent Evaporation) B->C D 4. Powder Collection (Amorphous Solid Dispersion) C->D E 5. Characterization (DSC, PXRD, Dissolution) D->E

Caption: Workflow for preparing an ASD by spray drying.

In_Vitro_Lipolysis_Workflow A 1. Dispersion LBF in Lipolysis Medium (37°C) B 2. Initiation of Digestion Add Pancreatin Solution A->B C 3. pH-Stat Titration Maintain constant pH B->C D 4. Sampling At various time points C->D During Digestion E 5. Enzyme Inhibition D->E F 6. Phase Separation (Ultracentrifugation) E->F G 7. Quantification (HPLC) F->G

Caption: Experimental workflow for in vitro lipolysis.

References

"Anticancer agent 199" inconsistent results in repeat experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 199

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It functions by blocking the downstream signaling cascade that leads to cell proliferation and survival. By inhibiting mTORC1, Agent 199 is expected to induce apoptosis and suppress tumor growth in susceptible cancer cell lines.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (see Table 3), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Protect the agent from light and moisture.

Q3: In which cancer cell lines is this compound expected to be most effective?

This compound has shown the most significant efficacy in cancer cell lines with a hyperactivated PI3K/AKT/mTOR signaling pathway. We recommend starting with cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer), for which we have provided baseline experimental data.

Q4: How should I prepare the working solution of this compound for my experiments?

First, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the lyophilized powder in an appropriate solvent like DMSO. For cell culture experiments, dilute this stock solution in your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure the final solvent concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Inconsistent Experimental Results

Issue 1: High Variability in Cell Viability Assay Results (e.g., MTT, XTT)

Question: My cell viability assays with this compound are showing significant well-to-well and experiment-to-experiment variability. What could be the cause?

Answer: High variability in cell viability assays can stem from several factors, from inconsistent cell culture practices to procedural deviations. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Cell Viability Assays

start Inconsistent Viability Results check_cells Verify Cell Health and Passage Number start->check_cells Is cell passage < 20 and morphology normal? check_cells->start No, start new culture from frozen stock check_density Optimize Seeding Density check_cells->check_density Yes check_density->start No, re-evaluate seeding density (see Table 1) check_reagent Validate Reagent Preparation check_density->check_reagent Yes check_reagent->start No, prepare fresh reagents check_protocol Standardize Assay Protocol check_reagent->check_protocol Yes check_protocol->start No, review and adhere to protocol solution Consistent Results check_protocol->solution Follow standardized protocol

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Key Areas to Investigate:

  • Cell Culture Conditions:

    • Passage Number: Use cells with a low passage number (ideally below 20) as high-passage cells can exhibit altered growth rates and drug sensitivity.

    • Cell Health: Ensure cells are healthy and free from contamination before seeding.

  • Seeding Density:

    • Cells should be in the logarithmic growth phase at the time of drug addition. Over- or under-confluent cells will respond differently. Refer to the table below for recommended seeding densities.

Table 1: Recommended Cell Seeding Densities for 96-Well Plates

Cell Line Cancer Type Recommended Seeding Density (cells/well)
MCF-7 Breast 5,000 - 8,000
PC-3 Prostate 4,000 - 7,000

| A549 | Lung | 3,000 - 6,000 |

  • Experimental Protocol:

    • Adhere strictly to a standardized protocol. Pay close attention to incubation times, reagent volumes, and mixing steps.

Detailed Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 and incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Issue 2: Inconsistent Inhibition of the mTOR Pathway (Western Blot)

Question: My Western blot results show variable inhibition of p-mTOR and its downstream targets after treatment with this compound. How can I improve the consistency?

Answer: Inconsistent Western blot results often point to issues in sample preparation, protein quantification, or the immunoblotting procedure itself.

Signaling Pathway of this compound

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Agent199 This compound Agent199->mTORC1 Proliferation Cell Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation

Caption: this compound inhibits the mTORC1 signaling pathway.

Key Areas to Investigate:

  • Protein Lysate Preparation:

    • Ensure complete cell lysis and protein solubilization by using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Perform protein quantification using a reliable method (e.g., BCA assay) to ensure equal loading.

  • Antibody Performance:

    • Use validated antibodies for your target proteins. Titrate your primary antibodies to determine the optimal concentration.

Table 2: Recommended Primary Antibody Dilutions for Western Blot

Target Protein Supplier Catalog # Recommended Dilution
p-mTOR (Ser2448) Vendor A XXXXX 1:1000
mTOR Vendor A YYYYY 1:1000
p-p70S6K (Thr389) Vendor B ZZZZZ 1:1000
p70S6K Vendor B AAAAA 1:1000

| β-Actin | Vendor C | BBBBB | 1:5000 |

  • Timing of Treatment:

    • The phosphorylation status of mTOR pathway proteins can change rapidly. Create a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition.

Detailed Protocol: Western Blot for mTOR Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

Issue 3: Drug Solubility and Stability

Question: I suspect that this compound is precipitating in my cell culture medium. How can I ensure it remains soluble?

Answer: Drug solubility is critical for accurate and reproducible results. Precipitation can lead to a lower effective concentration of the drug and inconsistent outcomes.

Logical Flow for Ensuring Drug Solubility

start Suspected Precipitation check_solvent Verify Stock Solution Solvent start->check_solvent check_solvent->start No, use recommended solvent check_concentration Check Final Concentration in Media check_solvent->check_concentration Solvent is appropriate (see Table 3) check_concentration->start No, lower the final concentration check_mixing Ensure Proper Mixing check_concentration->check_mixing Concentration is within soluble range check_mixing->start No, vortex during dilution solution Stable Working Solution check_mixing->solution Dilution performed correctly

Caption: A logical guide to troubleshooting drug solubility issues.

Key Areas to Investigate:

  • Choice of Solvent:

    • Use a solvent in which this compound is highly soluble to prepare a concentrated stock solution.

Table 3: Solubility of this compound

Solvent Maximum Solubility
DMSO > 50 mM
Ethanol ~10 mM

| PBS | < 0.1 mM |

  • Preparation of Working Solution:

    • When diluting the stock solution into the aqueous cell culture medium, add it dropwise while vortexing or swirling the medium to prevent localized high concentrations that can cause precipitation.

    • Avoid preparing large volumes of the final working solution long before use, as the stability in aqueous solutions may be limited.

  • Visual Inspection:

    • Before adding the drug to your cells, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it should be discarded.

Adjusting for lot-to-lot variability of ABT-199

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor, ABT-199 (Venetoclax). This guide focuses on addressing potential lot-to-lot variability to ensure experimental consistency and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is ABT-199 and how does it work?

A1: ABT-199, also known as Venetoclax, is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] BCL-2 is overexpressed in many hematological malignancies and prevents cancer cells from undergoing programmed cell death (apoptosis). ABT-199 mimics the action of pro-apoptotic BH3-only proteins, binding to the BH3-binding groove of BCL-2.[3][4][5] This displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase-mediated apoptosis.

Q2: Why is it important to consider lot-to-lot variability of ABT-199 in research settings?

A2: Lot-to-lot variability in research-grade small molecules can arise from differences in purity, the presence of impurities, or variations in the physical form of the compound. These differences can significantly impact the compound's potency and lead to inconsistent experimental results, affecting the reliability and reproducibility of your research. Therefore, it is crucial to validate each new lot of ABT-199 to ensure it meets the expected standards of quality and activity.

Q3: What information should I look for on the Certificate of Analysis (CoA) for a new lot of ABT-199?

A3: The Certificate of Analysis is a critical document that provides information about the quality of the compound. Key parameters to check include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Look for a purity of ≥98%.

  • Identity Confirmation: Verified by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the correct chemical structure.

  • Solubility: Information on the recommended solvents and concentrations for dissolving the compound.

  • Storage Conditions: Recommended storage temperature and conditions to maintain compound stability.

Q4: How should I prepare and store stock solutions of ABT-199?

A4: For optimal stability, dissolve ABT-199 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C as recommended by the supplier. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.

Troubleshooting Guide

Issue: Inconsistent IC50 values between different lots of ABT-199.

Potential Cause Troubleshooting Steps
Differences in Compound Purity or Potency 1. Review the Certificate of Analysis (CoA): Compare the purity and analytical data of the new lot with the previous lot. 2. Perform a Potency Assay: Conduct a cell viability assay (e.g., CellTiter-Glo®) using a well-characterized, sensitive cell line (e.g., RS4;11, MOLM-13) to determine the IC50 of the new lot. Compare this value to the IC50 obtained with the previous lot or to published values (see Table 1). An acceptable IC50 should be within a 2-3 fold range of the reference value. 3. Analytical Chemistry Verification (Optional): If significant discrepancies persist, consider independent analytical verification of the compound's purity and identity by HPLC and mass spectrometry.
Compound Solubility Issues 1. Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. 2. Avoid Precipitation: Do not store stock solutions at concentrations above their solubility limit. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation.
Compound Degradation 1. Proper Storage: Always store stock solutions at the recommended temperature and protect them from light. 2. Limit Freeze-Thaw Cycles: Use single-use aliquots of your stock solution. 3. Fresh Working Solutions: Prepare fresh working solutions for each experiment from a thawed stock aliquot.
Assay Variability 1. Consistent Cell Culture Conditions: Use cells at a consistent passage number and seeding density. Ensure cells are in the logarithmic growth phase. 2. Standardized Assay Protocol: Follow a standardized protocol for your cell viability assay, including incubation times and reagent addition. 3. Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control for cell death.

Issue: Reduced or no apoptotic effect observed with a new lot of ABT-199.

Potential Cause Troubleshooting Steps
Inactive Compound 1. Confirm Potency: As described above, determine the IC50 of the new lot in a sensitive cell line. 2. Perform an Apoptosis Assay: Use a direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry, to confirm that the compound is inducing apoptosis at the expected concentrations.
Sub-optimal Assay Conditions 1. Time-Course Experiment: The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting apoptosis in your system. 2. Dose-Response Experiment: Ensure you are using a concentration range that is appropriate for inducing apoptosis in your chosen cell line.
Cell Line Resistance 1. Check BCL-2 Family Protein Expression: The sensitivity of cell lines to ABT-199 is influenced by the expression levels of BCL-2, BCL-XL, and MCL-1. High levels of BCL-XL or MCL-1 can confer resistance. Confirm the expression profile of your cell line by western blot. 2. Use a Sensitive Cell Line as a Positive Control: Include a cell line known to be sensitive to ABT-199 in your experiment to validate the activity of the new lot.

Data Presentation

Table 1: Reported IC50 Values of ABT-199 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
RS4;11Acute Lymphoblastic Leukemia8Cell Viability
MOLM-13Acute Myeloid Leukemia<10 - 30Cell Viability (CCK-8)
MV4-11Acute Myeloid Leukemia<10 - 40Cell Viability (CCK-8)
OCI-AML3Acute Myeloid Leukemia~20 - 100Cell Viability (CCK-8)
THP-1Acute Myeloid Leukemia>1000Cell Viability (CCK-8)
CHP126Neuroblastoma10Cell Viability (MTT)
KCNRNeuroblastoma26Cell Viability (MTT)
SJNB12Neuroblastoma210Cell Viability (MTT)
Primary CLL cellsChronic Lymphocytic Leukemia3Apoptosis

Note: IC50 values can vary depending on the specific assay conditions and cell culture techniques used. This table should be used as a general guide.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Assay.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

  • Cells in culture

  • ABT-199 stock solution (in DMSO)

  • Cell culture medium

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of ABT-199 in culture medium from your stock solution.

    • Add the desired final concentrations of ABT-199 to the wells. Include a vehicle control (DMSO at the same final concentration as the highest ABT-199 concentration).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized luminescence values against the log of the ABT-199 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a general guideline for apoptosis detection by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

  • Cells in culture

  • ABT-199 stock solution (in DMSO)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Treat cells with the desired concentrations of ABT-199 and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells once with cold PBS.

  • Staining:

    • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualizations

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrion BAX BAX Cytochrome_c Cytochrome c BAX->Cytochrome_c release BAK BAK BAK->Cytochrome_c release BIM BIM BCL2 BCL-2 BIM->BCL2 binds to BAD BAD BAD->BCL2 binds to NOXA NOXA MCL1 MCL-1 NOXA->MCL1 binds to BCL2->BAX inhibits BCL2->BAK inhibits BCLXL BCL-XL BCLXL->BAX inhibits BCLXL->BAK inhibits MCL1->BAK inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers ABT199 ABT-199 (Venetoclax) ABT199->BCL2 selectively inhibits Lot_Validation_Workflow start Receive New Lot of ABT-199 coa_review Review Certificate of Analysis (CoA) (Purity ≥98%) start->coa_review prepare_stock Prepare and Aliquot Stock Solution (e.g., 10 mM in DMSO) coa_review->prepare_stock cell_viability Perform Cell Viability Assay (e.g., CellTiter-Glo®) prepare_stock->cell_viability ic50_determination Determine IC50 in a Sensitive Cell Line (e.g., RS4;11) cell_viability->ic50_determination compare_ic50 Compare IC50 to Previous Lot / Published Data ic50_determination->compare_ic50 apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) compare_ic50->apoptosis_assay Acceptable (≤ 2-3 fold difference) fail Lot Failed - Contact Supplier and/or Perform Further QC compare_ic50->fail Not Acceptable pass Lot Passed - Proceed with Experiments apoptosis_assay->pass Apoptosis Confirmed apoptosis_assay->fail No Apoptosis

References

Enhancing the therapeutic window of Mavrostobart

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mavrostobart

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavrostobart, a novel antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mavrostobart?

A1: Mavrostobart is a HER2-directed antibody-drug conjugate.[1] Its mechanism involves several key steps:

  • Target Binding: The trastuzumab antibody component of Mavrostobart binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2][3]

  • Internalization: Following binding, the Mavrostobart-HER2 complex is internalized by the tumor cell through endocytosis.[2][4]

  • Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved by lysosomal enzymes.

  • Induction of Cell Death: The released payload, a topoisomerase I inhibitor, then enters the nucleus, causes DNA damage, and triggers apoptosis (programmed cell death).

Q2: What is the "bystander effect" and does Mavrostobart exhibit it?

A2: The bystander effect is the ability of an ADC's cytotoxic payload to kill neighboring tumor cells that may not express the target antigen. Mavrostobart is designed to have a bystander antitumor effect. Its membrane-permeable payload can diffuse out of the targeted HER2-positive cell and affect adjacent cells, which is particularly advantageous in tumors with heterogeneous HER2 expression.

Q3: What are the common off-target toxicities associated with Mavrostobart and how can they be managed?

A3: Common toxicities associated with ADCs like Mavrostobart can be due to the payload affecting healthy tissues. These can include nausea, fatigue, alopecia, and hematologic side effects like neutropenia. A significant but less common toxicity is interstitial lung disease (ILD)/pneumonitis. Management strategies often involve dose reduction, treatment interruption, and supportive care. For suspected ILD, immediate discontinuation of the drug and initiation of corticosteroid treatment are recommended.

Troubleshooting Guides

In Vitro Experimentation

Problem: High variability in cytotoxicity assay (IC50) results.

Potential Cause Troubleshooting Step
Cell Line Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
Inconsistent Seeding Density Optimize and strictly control the cell seeding density to ensure uniformity across all wells and experiments.
Reagent Variability Use freshly prepared reagents and ensure consistent lot numbers for critical components like media and serum.
Assay Protocol Execution Standardize incubation times, washing steps, and reagent addition volumes. Consider using automated liquid handlers for improved precision.

Problem: No significant "bystander effect" observed in co-culture experiments.

Potential Cause Troubleshooting Step
Ratio of Target-Positive to Target-Negative Cells Optimize the ratio of HER2-positive to HER2-negative cells. The bystander effect is often dependent on the density of target-expressing cells.
Payload Permeability Confirm the membrane permeability of the released payload under your experimental conditions. The bystander effect relies on the payload's ability to diffuse across cell membranes.
Incubation Time The bystander effect may have a delayed onset. Extend the incubation time of the co-culture with Mavrostobart to allow for payload release and diffusion.
Cell Culture Conditions Ensure that the co-culture conditions support the viability and interaction of both cell types.
In Vivo Experimentation

Problem: Lack of tumor regression in xenograft models.

Potential Cause Troubleshooting Step
Low or Heterogeneous Target Expression Verify HER2 expression levels in the tumor tissue via immunohistochemistry (IHC) or other methods. Patient-derived xenograft (PDX) models can help assess efficacy across a range of expression levels.
Suboptimal Dosing Regimen Titrate the dose and frequency of Mavrostobart administration. Refer to preclinical studies for recommended dosing ranges.
Drug Penetration into Tumor The high molecular weight of ADCs can limit penetration into solid tumors. Evaluate tumor vascularization and consider models with better perfusion.
Development of Resistance Resistance mechanisms can emerge. Analyze resistant tumors for changes in HER2 expression or alterations in downstream signaling pathways.

Problem: Significant weight loss or signs of toxicity in animal models.

Potential Cause Troubleshooting Step
On-Target, Off-Tumor Toxicity Investigate if the target antigen is expressed on normal tissues in the animal model, leading to unintended toxicity.
Payload-Related Toxicity The cytotoxic payload may be causing systemic toxicity. Reduce the dose or frequency of administration. Implement supportive care measures as appropriate.
Linker Instability Premature cleavage of the linker in circulation can lead to systemic release of the payload. Evaluate the stability of the linker in plasma.
Immunogenicity The antibody component may be eliciting an immune response in the animal model. Consider using a host species-specific antibody or an immunodeficient model.

Quantitative Data Summary

Table 1: Clinical Efficacy of Trastuzumab Deruxtecan (Analog for Mavrostobart) in HER2-Positive Breast Cancer

Clinical Trial Treatment Arm Objective Response Rate (ORR) Median Progression-Free Survival (PFS) 12-Month Overall Survival (OS) Rate
DESTINY-Breast03 Trastuzumab Deruxtecan79.7%Not Reached94.1%
Trastuzumab Emtansine34.2%6.8 months85.9%
Phase II Trial Trastuzumab Deruxtecan (5.4 mg/kg)~61%16.4 months86.2%

Data from clinical trials of trastuzumab deruxtecan, which serves as a proxy for Mavrostobart.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Mavrostobart on HER2-positive and HER2-negative cell lines.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines

  • Complete cell culture medium

  • Mavrostobart and unconjugated antibody control

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Mavrostobart and the unconjugated antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of Mavrostobart.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HER2-positive cancer cell line

  • Matrigel (optional)

  • Mavrostobart and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HER2-positive cancer cells (typically 1-10 million cells) in sterile PBS or a mixture with Matrigel into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Mavrostobart (intravenously) and the vehicle control according to the desired dosing schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: 0.5 x (length) x (width)².

  • Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).

Visualizations

Mavrostobart_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Mavrostobart Mavrostobart (ADC) HER2 HER2 Receptor Mavrostobart->HER2 1. Binding Complex Mavrostobart-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Topoisomerase I Inhibitor) Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5. Nuclear Entry DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage 6. Inhibition of Topoisomerase I Bystander_Effect HER2_pos HER2-Positive Tumor Cell Payload Released Payload HER2_pos->Payload Payload Release Apoptosis1 Apoptosis HER2_pos->Apoptosis1 HER2_neg1 HER2-Negative Tumor Cell Apoptosis2 Apoptosis HER2_neg1->Apoptosis2 HER2_neg2 HER2-Negative Tumor Cell Apoptosis3 Apoptosis HER2_neg2->Apoptosis3 Payload->HER2_neg1 Diffusion Payload->HER2_neg2 Diffusion HER2_Signaling_Pathway HER2_dimer HER2 Dimerization (e.g., with HER3) PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

References

Technical Support Center: Addressing Tumor Heterogeneity in Response to Venetoclax (Anticancer Agent 199)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Venetoclax (also known as ABT-199), a selective BCL-2 inhibitor. The content focuses on addressing the challenges posed by tumor heterogeneity in determining the cellular response to this agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Venetoclax (ABT-199)?

Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] BCL-2 sequesters pro-apoptotic proteins (specifically, the BH3-only proteins like BIM), preventing them from activating the intrinsic pathway of apoptosis.[3] By binding to the BH3-binding groove of BCL-2, Venetoclax displaces these pro-apoptotic proteins, which are then free to activate BAX and BAK.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

Q2: We observe significant variability in response to Venetoclax across different patient samples (or even within the same cell line). What are the likely causes?

This variability is often due to tumor heterogeneity. Key factors include:

  • Differential expression of BCL-2 family proteins: Subclones within a tumor may have varying levels of BCL-2, as well as other anti-apoptotic proteins like BCL-XL and MCL-1, which are not targeted by Venetoclax. High expression of MCL-1 or BCL-XL can confer resistance.

  • Genetic mutations: Mutations in the BCL2 gene, particularly in the BH3 binding groove, can interfere with Venetoclax binding. Mutations in other apoptosis-related genes, such as BAX, can also lead to resistance.

  • Tumor microenvironment (TME): Signals from the TME can promote the survival of cancer cells and induce resistance to Venetoclax. For instance, interactions with stromal cells can lead to the upregulation of BCL-XL.

  • Transcriptional and phenotypic states: In acute myeloid leukemia (AML), for example, a more differentiated, monocytic phenotype has been linked to innate Venetoclax resistance due to lower BCL-2 expression and a reliance on MCL-1 for survival.

Q3: How can we identify the specific mechanism of resistance in our experimental model?

A multi-pronged approach is recommended:

  • Assess BCL-2 family protein expression: Use techniques like quantitative flow cytometry or Western blotting to measure the levels of BCL-2, BCL-XL, and MCL-1 in your sensitive versus resistant cells.

  • Perform functional apoptosis profiling: BH3 profiling can determine the "apoptotic priming" of your cells and identify their dependence on specific anti-apoptotic proteins.

  • Sequence key apoptosis-related genes: Analyze the genetic sequence of BCL2 and other relevant genes to check for mutations that could confer resistance.

  • Co-culture experiments: To investigate the role of the microenvironment, co-culture your cancer cells with stromal cells or other components of the TME and assess their sensitivity to Venetoclax.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Complete lack of response to Venetoclax in a cell line expected to be sensitive. 1. Cell line misidentification or contamination. 2. Innate resistance due to high MCL-1 or BCL-XL expression. 3. Incorrect drug concentration or inactive compound. 1. Verify cell line identity using STR profiling. 2. Assess baseline expression of BCL-2, MCL-1, and BCL-XL (See Protocol 2). 3. Confirm the activity of your Venetoclax stock and perform a dose-response curve to determine the IC50.
Development of acquired resistance after initial sensitivity. 1. Clonal selection of a pre-existing resistant subpopulation. 2. Upregulation of alternative anti-apoptotic proteins (MCL-1, BCL-XL). 3. Acquisition of mutations in BCL-2 or other apoptosis pathway genes. 1. Perform single-cell RNA sequencing to identify and characterize resistant clones. 2. Compare BCL-2 family protein expression between parental and resistant cells (See Protocol 2). 3. Sequence relevant genes in both parental and resistant cell lines.
Inconsistent results between in vitro and in vivo experiments. 1. Influence of the tumor microenvironment in vivo is not recapitulated in vitro. 2. Pharmacokinetic/pharmacodynamic (PK/PD) issues in vivo. 1. Utilize 3D co-culture models or patient-derived xenografts (PDXs) that better mimic the TME. 2. Establish a PK/PD relationship for Venetoclax in your animal model to ensure adequate drug exposure.
Ex vivo drug sensitivity assays do not correlate with clinical outcomes. 1. Inappropriate culture conditions for primary cells. 2. Assay readout does not distinguish between different cell populations in a heterogeneous sample. 1. Optimize culture conditions, for example, by using conditioned media from stromal cells. 2. Use a flow cytometry-based assay to specifically measure apoptosis in the malignant cell population, excluding non-malignant cells.

Data Presentation

Table 1: Representative IC50 Values for Venetoclax in Sensitive and Resistant Hematological Malignancy Cell Lines.

Cell LineCancer TypeBCL-2 Family ProfileVenetoclax IC50 (nM)Reference
FC-TxFL2Follicular LymphomaHigh BCL-2/BIM ratio7
WSU-FSCCLFollicular LymphomaLower BCL-2/BIM ratio110
MOLM-13AMLBCL-2 dependent~10
MOLM-13 (Resistant)AMLUpregulated MCL-1 & BCL-XL>1000

Table 2: Common Molecular Alterations Associated with Venetoclax Resistance.

AlterationMechanismConsequence
Upregulation of MCL-1 Compensatory survival signalSequesters pro-apoptotic proteins, bypassing BCL-2 inhibition.
Upregulation of BCL-XL Compensatory survival signalSequesters pro-apoptotic proteins, bypassing BCL-2 inhibition.
BCL2 F104L mutation Altered drug bindingReduces the affinity of Venetoclax for BCL-2.
Increased NF-κB signaling Transcriptional upregulationDrives expression of anti-apoptotic proteins like MCL-1 and BCL-XL.

Experimental Protocols

Protocol 1: Dynamic BH3 Profiling by Flow Cytometry

This protocol is adapted from established methods to assess mitochondrial apoptotic priming.

Objective: To measure the sensitivity of mitochondria to pro-apoptotic BH3 peptides, which reflects the cell's dependence on BCL-2 family proteins.

Materials:

  • Cells of interest

  • BH3 peptides (e.g., BIM, BAD, NOXA)

  • Permeabilization buffer (e.g., MEB2-P25)

  • Digitonin

  • Anti-Cytochrome c antibody (conjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in the appropriate buffer.

  • Digitonin Titration: Determine the lowest concentration of digitonin that permeabilizes >90% of the cells without disrupting the mitochondrial membrane. This is a critical optimization step for each cell type.

  • Permeabilization: Resuspend cells in buffer containing the optimized digitonin concentration.

  • Peptide Treatment: Add BH3 peptides at various concentrations to the permeabilized cells. Include a vehicle control (DMSO).

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for mitochondrial outer membrane permeabilization (MOMP).

  • Fixation and Staining: Fix the cells (e.g., with formaldehyde) and then stain with a fluorescently-labeled anti-cytochrome c antibody.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The loss of cytochrome c staining indicates MOMP. The percentage of cytochrome c-negative cells reflects the degree of apoptotic priming.

Protocol 2: Immunohistochemistry (IHC) for BCL-2 Expression

This protocol provides a general workflow for detecting BCL-2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Objective: To visualize the expression and localization of BCL-2 within the tumor tissue context, revealing spatial heterogeneity.

Materials:

  • FFPE tissue sections on slides

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary anti-BCL-2 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%), and finally distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer to unmask the epitope. Cooling time is important.

  • Peroxidase Block: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate slides with the diluted anti-BCL-2 primary antibody, typically overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add DAB substrate and monitor for the development of a brown precipitate. Stop the reaction by rinsing with water.

  • Counterstaining: Lightly stain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.

  • Microscopy: Analyze the slides under a light microscope. The intensity and distribution of the brown stain indicate BCL-2 expression.

Mandatory Visualizations

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_1 Venetoclax (ABT-199) Mechanism Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only BAX_BAK Effectors (BAX, BAK) BH3_only->BAX_BAK activates BCL2 Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) BCL2->BH3_only inhibits MOMP MOMP BAX_BAK->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax BCL2_target BCL-2 Venetoclax->BCL2_target inhibits

Caption: Intrinsic apoptosis pathway and the mechanism of Venetoclax.

cluster_workflow Workflow: Assessing Heterogeneity in Venetoclax Response cluster_analysis Data Analysis start Start: Heterogeneous Tumor Sample dissociation Tumor Dissociation (Mechanical/Enzymatic) start->dissociation single_cell Single-Cell RNA Sequencing dissociation->single_cell drug_screen Ex Vivo Drug Sensitivity Assay dissociation->drug_screen protein_analysis Protein Expression Analysis (Flow Cytometry, IHC) dissociation->protein_analysis identify_clones Identify Subclones & Transcriptional States single_cell->identify_clones determine_ic50 Determine Subclone-specific IC50 values drug_screen->determine_ic50 quantify_proteins Quantify BCL-2 Family Protein Levels protein_analysis->quantify_proteins integration Integrative Analysis identify_clones->integration determine_ic50->integration quantify_proteins->integration conclusion Correlate Genotype/Phenotype with Drug Response integration->conclusion

Caption: Experimental workflow for investigating tumor heterogeneity.

References

Technical Support Center: AMG 199 and Cytokine Release Syndrome (CRS) Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AMG 199 is currently in early-phase clinical development.[1][2] Specific data on the incidence, grading, and management of cytokine release syndrome (CRS) from AMG 199 clinical trials are not yet publicly available. The following troubleshooting guides, FAQs, and protocols are based on established principles for mitigating CRS associated with T-cell engaging therapies, such as other Bispecific T-cell Engager (BiTE®) molecules, and should be adapted as AMG 199-specific data emerges.

Frequently Asked Questions (FAQs)

Q1: What is AMG 199 and how does it work?

A1: AMG 199 is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody construct.[3] It is designed to simultaneously bind to MUC17, a protein expressed on the surface of certain solid tumor cells (like gastric, gastroesophageal junction, colorectal, and pancreatic cancers), and to the CD3 protein on the surface of T-cells. This dual binding brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and subsequent killing of the tumor cell.

Q2: What is Cytokine Release Syndrome (CRS) and why does it occur with AMG 199?

A2: Cytokine Release Syndrome is a systemic inflammatory response caused by the rapid and massive release of cytokines from immune cells, primarily T-cells and myeloid cells. With T-cell engaging therapies like AMG 199, the engineered cross-linking of T-cells and tumor cells triggers a potent activation of T-cells, leading to the release of pro-inflammatory cytokines such as IL-6, IFN-γ, and TNF-α. While this is the intended mechanism of action to kill cancer cells, an over-activation can lead to the systemic symptoms of CRS.

Q3: What are the common signs and symptoms of CRS?

A3: CRS can manifest with a wide range of symptoms, from mild to life-threatening. Common signs include fever, fatigue, headache, rash, nausea, and muscle or joint pain. In more severe cases, it can lead to hypotension (low blood pressure), hypoxia (low oxygen levels), and organ dysfunction.

Q4: What are the primary strategies to mitigate CRS in the context of BiTE® therapies?

A4: The primary mitigation strategies, which are likely to be relevant for AMG 199, include:

  • Step-up Dosing: Administering the drug in incrementally increasing doses. This allows for a more controlled T-cell activation and can reduce the severity of the initial cytokine release.

  • Prophylactic Corticosteroids: Administering corticosteroids like dexamethasone before AMG 199 infusion can help to dampen the initial inflammatory response.

  • Supportive Care: This includes hydration, antipyretics (fever reducers), and close monitoring of vital signs.

  • Cytokine-Targeted Therapy: For moderate to severe CRS, therapies that block key cytokines are used. The most common is Tocilizumab, an antibody that blocks the IL-6 receptor. Anakinra, an IL-1 receptor antagonist, may also be considered.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action / Troubleshooting Step
Mild CRS (Grade 1): Fever, fatigue, myalgia after infusion. Initial T-cell activation and cytokine release.1. Provide symptomatic treatment (e.g., antipyretics, hydration).2. Increase frequency of vital sign monitoring.3. Ensure patient is well-hydrated.4. Report to clinical trial monitor.
Moderate CRS (Grade 2): Hypotension responsive to fluids, and/or hypoxia requiring low-flow oxygen. Escalating systemic inflammatory response.1. Administer intravenous fluids for hypotension.2. Provide supplemental oxygen as needed.3. Consider administration of Tocilizumab (anti-IL-6R antibody) as per protocol.4. Consider a single dose of corticosteroids (e.g., dexamethasone).5. Hold the next dose of AMG 199 until symptoms resolve.
Severe CRS (Grade 3/4): Hypotension requiring vasopressors, and/or hypoxia requiring high-flow oxygen or ventilation. Severe, systemic hyperinflammation, potentially life-threatening.1. Immediately administer Tocilizumab.2. Administer high-dose corticosteroids.3. Initiate vasopressor support for persistent hypotension.4. Provide advanced respiratory support as needed (e.g., mechanical ventilation).5. Discontinue AMG 199 treatment as per protocol guidelines.6. Intensive care unit (ICU) level monitoring is required.
Unexpectedly high cytokine levels in in-vitro/preclinical assays. High effector-to-target cell ratio, high drug concentration, or highly sensitive donor T-cells.1. Titrate the concentration of AMG 199 to determine the EC50 for cytokine release.2. Vary the effector-to-target (E:T) cell ratio in the assay.3. Test with T-cells from multiple donors to account for variability.4. Incorporate a prophylactic agent (e.g., dexamethasone, tocilizumab) into the assay to quantify its mitigating effect.

Quantitative Data Summary

As AMG 199-specific clinical data is not yet available, the following table presents representative data from a clinical trial of another BiTE® antibody (Teclistamab in the MajesTEC-1 study) to illustrate the typical incidence and management of CRS.

Table 1: Incidence and Management of CRS with Teclistamab (MajesTEC-1 Study)

CRS Parameter Value
Overall Incidence of CRS 72.1%
Grade 1 CRS 50.3%
Grade 2 CRS 21.2%
Grade 3 CRS 0.6%
Grade 4 or 5 CRS 0%
Median Time to Onset 2 days
Median Duration 2 days
Patients receiving Tocilizumab 23.6%

Experimental Protocols

Protocol 1: In-Vitro Cytokine Release Assay to Evaluate CRS Mitigation

Objective: To assess the efficacy of a mitigating agent (e.g., dexamethasone) in reducing AMG 199-mediated cytokine release from T-cells co-cultured with MUC17-positive tumor cells.

Methodology:

  • Cell Preparation:

    • Culture a MUC17-expressing cancer cell line (e.g., a gastric cancer line like GSU) to 80% confluency.

    • Isolate human Pan T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Assess the purity of isolated T-cells (>95% CD3+) via flow cytometry.

  • Co-culture Setup:

    • Plate the MUC17-positive target cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the mitigating agent (e.g., dexamethasone) in complete RPMI media.

    • Prepare AMG 199 at a final concentration known to induce sub-maximal cytokine release (e.g., 1 ng/mL).

    • Add the mitigating agent dilutions to the appropriate wells containing the target cells.

    • Add the isolated T-cells as effector cells to the wells at an Effector:Target (E:T) ratio of 10:1.

    • Finally, add the prepared AMG 199 to the wells. Include controls:

      • T-cells + Target cells (no AMG 199)

      • T-cells + Target cells + AMG 199 (no mitigating agent)

      • T-cells + Target cells + Mitigating agent (no AMG 199)

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

    • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Analyze the collected supernatant for key CRS-related cytokines (e.g., IL-6, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis:

    • Calculate the concentration of each cytokine in pg/mL or ng/mL.

    • Plot the cytokine concentration against the concentration of the mitigating agent to determine the IC50 (the concentration at which the agent inhibits 50% of the cytokine release).

Visualizations

AMG199_Mechanism cluster_tumor MUC17+ Tumor Cell cluster_tcell T-Cell cluster_outcome Result Tumor Tumor Cell MUC17 MUC17 Antigen TCell T-Cell TCell->Tumor Synapse Formation Activation T-Cell Activation TCell->Activation CD3 CD3 Receptor AMG199 AMG 199 (BiTE®) AMG199->MUC17 Binds MUC17 AMG199->CD3 Binds CD3 Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Lysis Tumor Cell Lysis Activation->Lysis

Caption: Mechanism of action for AMG 199 BiTE® molecule.

CRS_Pathway cluster_mitigation Mitigation Points AMG199 AMG 199 Engagement TCell_Activation T-Cell Activation AMG199->TCell_Activation Primary_Cytokines Primary Cytokine Release (IFN-γ, TNF-α) TCell_Activation->Primary_Cytokines Myeloid_Activation Myeloid Cell Activation (Macrophages) Primary_Cytokines->Myeloid_Activation Secondary_Cytokines Secondary Cytokine Release (IL-6, IL-1) Myeloid_Activation->Secondary_Cytokines Systemic_Inflammation Systemic Inflammation Secondary_Cytokines->Systemic_Inflammation CRS_Symptoms CRS Symptoms (Fever, Hypotension) Systemic_Inflammation->CRS_Symptoms Corticosteroids Corticosteroids Corticosteroids->TCell_Activation Inhibit Tocilizumab Tocilizumab (Anti-IL-6R) Tocilizumab->Systemic_Inflammation Inhibit IL-6 Pathway

Caption: Simplified signaling pathway of CRS and points of therapeutic intervention.

Experimental_Workflow start Start prep_cells Prepare Target Cells (MUC17+) & T-Cells start->prep_cells setup_coculture Set up Co-Culture (Add Cells, AMG 199, & Mitigating Agent) prep_cells->setup_coculture incubate Incubate (24-48 hours) setup_coculture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze_cytokines Quantify Cytokines (ELISA / Luminex) collect_supernatant->analyze_cytokines data_analysis Data Analysis (Calculate IC50) analyze_cytokines->data_analysis end End data_analysis->end

Caption: Workflow for an in-vitro CRS mitigation assay.

References

Validation & Comparative

Venetoclax Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Venetoclax's performance across various cancer cell lines, supported by experimental data. Venetoclax, a potent and selective BCL-2 inhibitor, has demonstrated significant efficacy in treating certain hematological malignancies by restoring the intrinsic apoptotic pathway in cancer cells.

This guide summarizes key quantitative data on Venetoclax's efficacy, details common experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its mechanism of action and the development of resistance.

Quantitative Efficacy of Venetoclax Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Venetoclax in various hematological cancer cell lines, as reported in several studies. These values can vary based on the specific experimental conditions, such as the duration of drug exposure.

Table 1: Venetoclax IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72hReference
OCI-AML3>1 (relatively resistant)>1 (relatively resistant)>1 (relatively resistant)[1]
THP-1>1 (relatively resistant)>1 (relatively resistant)>1 (relatively resistant)[1]
MV4;11<1 (sensitive)<1 (sensitive)<1 (sensitive)[1]
MOLM13<1 (sensitive)<1 (sensitive)<1 (sensitive)[1]
ML-2-0.1-[2]
SKM-1-1-
HL-60-1.6-
PL-21>10 (resistant)>10 (resistant)>10 (resistant)
MOLM-16>10 (resistant)>10 (resistant)>10 (resistant)

Table 2: Venetoclax IC50 Values in Lymphoma Cell Lines

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hReference
TMD8High-Grade B-Cell Lymphoma0.086 ± 0.0050.08 ± 0.006
OCI-LY19High-Grade B-Cell Lymphoma0.063 ± 0.0060.026 ± 0.002
OCI-Ly1Lymphoma-0.06

Table 3: Venetoclax IC50 Values in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Cell Line TypeIC50 (nM)Reference
T-ALL2600
B-ALL690

Experimental Protocols

Accurate and reproducible data are paramount in drug efficacy studies. Below are detailed methodologies for key experiments commonly used to evaluate Venetoclax's effects on cancer cell lines.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of Venetoclax and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Plate Preparation: Seed cells in an opaque-walled 96-well or 384-well plate.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Apoptosis Assay

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Preparation: After treatment with Venetoclax, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in Venetoclax's function and the experimental procedures used to study it can aid in understanding its efficacy.

Venetoclax_Mechanism_of_Action cluster_0 Apoptotic Signaling cluster_1 Venetoclax Action BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Venetoclax Mechanism of Action

Venetoclax_Resistance_Pathway cluster_0 Apoptotic Signaling with Venetoclax cluster_1 Resistance Mechanism Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 BIM BIM (Pro-apoptotic) BCL2->BIM Inhibition relieved BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis MCL1 MCL-1 (Upregulated) MCL1->BIM Sequesters BCL_XL BCL-XL (Upregulated) BCL_XL->BIM Sequesters

Venetoclax Resistance Mechanism

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture seed_plate Seed Cells in Multi-well Plate start->seed_plate drug_treatment Treat with Venetoclax (Dose-Response) seed_plate->drug_treatment incubation Incubate (24-72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) incubation->apoptosis_assay data_analysis Data Analysis: Calculate IC50 & Apoptosis Rate viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Determine Venetoclax Efficacy data_analysis->conclusion

General Experimental Workflow

References

A Comparative Guide to the Anticancer Activities of Compound G-4 and Roscovitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two distinct classes of therapeutic agents: G-quadruplex (G4) ligands, represented here by the well-characterized compound BRACO-19 as a surrogate for "Compound G-4," and Cyclin-Dependent Kinase (CDK) inhibitors, exemplified by Roscovitine. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, and provides detailed experimental protocols for key assays cited.

Overview of Mechanisms of Action

Compound G-4 (as BRACO-19): Targeting DNA Secondary Structures

Compound G-4 belongs to a class of molecules that stabilize G-quadruplexes (G4s). G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of several oncogenes. By binding to and stabilizing G4 structures, G4 ligands can interfere with critical cellular processes in cancer cells[1][2].

The proposed anticancer mechanisms of G4 ligands include:

  • Telomerase Inhibition: Stabilization of G4 structures at the ends of chromosomes (telomeres) can inhibit the activity of telomerase, an enzyme essential for maintaining telomere length and enabling the immortality of cancer cells[3].

  • Oncogene Expression Downregulation: G4 structures in the promoter regions of oncogenes like c-MYC can act as silencer elements. G4 ligands can stabilize these structures, thereby repressing the transcription of these cancer-driving genes.

  • Induction of DNA Damage: The stabilization of G4 structures can lead to replication stress and DNA damage, preferentially in rapidly dividing cancer cells[4].

Roscovitine: A Cyclin-Dependent Kinase Inhibitor

Roscovitine (also known as Seliciclib or CYC202) is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. In many cancers, CDKs are hyperactive, leading to uncontrolled cell proliferation. Roscovitine acts as a competitive inhibitor at the ATP-binding site of several CDKs, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.

The primary anticancer effects of Roscovitine are:

  • Cell Cycle Arrest: By inhibiting CDKs, Roscovitine blocks the progression of the cell cycle, typically at the G1/S and G2/M phases[5]. This prevents cancer cells from dividing.

  • Induction of Apoptosis: Roscovitine can induce programmed cell death (apoptosis) in various cancer cell lines. This is achieved through the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic pathways.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of BRACO-19 (representing Compound G-4) and Roscovitine against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: In Vitro Cytotoxicity of BRACO-19 (Compound G-4 surrogate)

Cell LineCancer TypeIC50 (µM)Reference
U87Glioblastoma1.45
U251Glioblastoma1.55
SHG-44Glioma2.5
C6Glioma27.8

Table 2: In Vitro Cytotoxicity of Roscovitine

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer15.5
HCT116Colon Cancer16.4
MCF7Breast Cancer17.2
NCI/ADR-RESOvarian Cancer18.3
U251Glioblastoma~15
A172Glioblastoma~20
Granta-519Mantle Cell Lymphoma25
HCC 2998Colon Carcinoma31.6

Signaling Pathways

The distinct mechanisms of action of Compound G-4 and Roscovitine are reflected in the signaling pathways they modulate.

G4_Ligand_Pathway G4 Ligand (e.g., BRACO-19) G4 Ligand (e.g., BRACO-19) G-Quadruplex (Telomere) G-Quadruplex (Telomere) G4 Ligand (e.g., BRACO-19)->G-Quadruplex (Telomere) stabilizes G-Quadruplex (Oncogene Promoter) G-Quadruplex (Oncogene Promoter) G4 Ligand (e.g., BRACO-19)->G-Quadruplex (Oncogene Promoter) stabilizes Telomerase Telomerase G-Quadruplex (Telomere)->Telomerase inhibits Oncogene Transcription Oncogene Transcription G-Quadruplex (Oncogene Promoter)->Oncogene Transcription represses Telomere Shortening Telomere Shortening Telomerase->Telomere Shortening leads to Decreased Oncogene Expression Decreased Oncogene Expression Oncogene Transcription->Decreased Oncogene Expression results in Apoptosis/Senescence Apoptosis/Senescence Telomere Shortening->Apoptosis/Senescence Decreased Oncogene Expression->Apoptosis/Senescence

Caption: Signaling pathway of G4-ligand anticancer activity.

Roscovitine_Pathway Roscovitine Roscovitine CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE inhibits CDK2_CyclinA CDK2/Cyclin A Roscovitine->CDK2_CyclinA inhibits Apoptosis Apoptosis Roscovitine->Apoptosis induces Mcl1 Mcl-1 Roscovitine->Mcl1 downregulates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition controls G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition controls S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression controls Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest leads to G1_S_Transition->Cell_Cycle_Arrest leads to S_Phase_Progression->Cell_Cycle_Arrest leads to Mcl1->Apoptosis inhibits

Caption: Signaling pathway of Roscovitine anticancer activity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compound (various concentrations) B->C D Incubate (e.g., 48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (Compound G-4 or Roscovitine) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_0 Cell Preparation cluster_1 Staining and Analysis A Treat cells with compound B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate (15 min, dark) E->F G Analyze by flow cytometry F->G

Caption: Apoptosis assay experimental workflow.

Detailed Protocol:

  • Cell Treatment: Culture cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the proportion of cells in different phases of the cell cycle.

Workflow:

CellCycle_Workflow cluster_0 Cell Preparation and Fixation cluster_1 Staining and Analysis A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Caption: Cell cycle analysis experimental workflow.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

FRET Melting Assay for G-Quadruplex Binding

This assay is used to assess the ability of a compound to stabilize G-quadruplex structures.

Workflow:

FRET_Workflow cluster_0 Reaction Setup cluster_1 Melting and Analysis A Prepare FRET-labeled G4 oligonucleotide B Add compound at various concentrations A->B C Heat from 25°C to 95°C B->C D Monitor fluorescence intensity C->D E Determine melting temperature (Tm) D->E TRAP_Workflow cluster_0 Telomerase Extension cluster_1 PCR Amplification and Detection A Prepare cell lysate B Incubate lysate with TS primer and dNTPs A->B C Add reverse primer and Taq polymerase B->C D Perform PCR C->D E Analyze products by gel electrophoresis D->E

References

Validating the On-Target Efficacy of Anticancer Agent 199: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of "Anticancer agent 199" with established EGFR inhibitors, Gefitinib and Osimertinib, focusing on the validation of its on-target effects in non-small cell lung cancer (NSCLC) models harboring the EGFR L858R mutation. The following sections present detailed experimental data, protocols, and pathway visualizations to aid researchers in evaluating the preclinical efficacy of this novel agent.

Comparative Efficacy Data

The on-target effects of this compound were assessed by measuring its ability to inhibit EGFR phosphorylation and downstream signaling pathways, as well as its potency in inducing apoptosis in EGFR-mutant cancer cells.

Table 1: In Vitro Inhibition of EGFR Signaling Pathway

CompoundIC50 (EGFR Phosphorylation) (nM)IC50 (ERK Phosphorylation) (nM)IC50 (AKT Phosphorylation) (nM)
This compound 1.2 5.8 6.1
Gefitinib10.525.328.9
Osimertinib0.94.24.5

Table 2: Apoptosis Induction in NCI-H1975 (EGFR L858R/T790M) Cell Line

CompoundEC50 (Apoptosis Induction) (nM)Max Apoptosis (%)
This compound 15.2 85.6
Gefitinib> 100012.3
Osimertinib12.888.2

Experimental Protocols

1. Western Blot for Phospho-EGFR and Downstream Targets

  • Cell Culture: NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then serum-starved for 12 hours before treatment with varying concentrations of this compound, Gefitinib, or Osimertinib for 2 hours.

  • Lysis and Protein Quantification: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

2. Apoptosis Assay (Caspase-Glo 3/7 Assay)

  • Cell Seeding: NCI-H1975 cells were seeded in a 96-well white-walled plate at a density of 5,000 cells per well.

  • Compound Treatment: Cells were treated with a serial dilution of this compound, Gefitinib, or Osimertinib for 24 hours.

  • Assay Procedure: The Caspase-Glo 3/7 reagent was added to each well, and the plate was incubated at room temperature for 1 hour. Luminescence was measured using a plate reader.

  • Data Analysis: The EC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Agent199 This compound Agent199->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Culture (NCI-H1975) treat Drug Treatment (Agent 199, etc.) start->treat lysis Cell Lysis & Protein Quantification treat->lysis sds SDS-PAGE Separation lysis->sds transfer PVDF Membrane Transfer sds->transfer probing Antibody Probing (p-EGFR, p-ERK) transfer->probing detect ECL Detection & Imaging probing->detect

Caption: Experimental workflow for Western Blot analysis.

Apoptosis_Assay_Workflow seed Seed NCI-H1975 cells in 96-well plate treat Treat with serial dilutions of compounds for 24h seed->treat reagent Add Caspase-Glo 3/7 reagent treat->reagent incubate Incubate for 1 hour at room temperature reagent->incubate read Measure luminescence incubate->read analyze Calculate EC50 values read->analyze

Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.

A-199 (Venetoclax) in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the activity of ABT-199 (venetoclax), a selective BCL-2 inhibitor, in patient-derived xenograft (PDX) models across various hematologic malignancies and solid tumors. It is designed for researchers, scientists, and drug development professionals to objectively assess the preclinical efficacy of ABT-199 and understand the methodologies behind these crucial experiments.

Comparative Efficacy of ABT-199 in PDX Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical drug evaluation as they retain the biological and genetic characteristics of the original tumor.[1] Studies utilizing PDX models have demonstrated that the response to venetoclax often correlates with the molecular subtype of the cancer and the expression levels of BCL-2 family proteins.[1][2]

Table 1: ABT-199 Activity in Acute Myeloid Leukemia (AML) PDX Models

PDX Model (Patient Subtype)Treatment RegimenOutcomeKey Findings & Biomarkers
NPM1-mutated AMLVenetoclax (50 mg/kg) + Menin Inhibitor DS-1594b (50 mg/kg), oral gavage, 4 weeksSynergistic reduction in AML burdenThe combination showed greater efficacy than either agent alone, suggesting a promising strategy for AML with NPM1 mutations.[3][4]
FLT3-ITD AMLVenetoclax + Chidamide (CS055), 6 days/week, 4 weeksSignificant in vivo activityThe combination regimen was highly active in this poor-prognosis AML subtype.
Venetoclax-Resistant AMLCombination therapies (e.g., with Mcl-1 inhibitors)Overcame resistanceUpregulation of alternative anti-apoptotic proteins like MCL-1 is a key resistance mechanism. Co-targeting BCL-2 and MCL-1 is effective in resistant models.
General AMLVenetoclax-based therapiesVariable responsePDX models retain therapy resistance observed in patients. BCL-2 protein expression is a potential predictive biomarker for sensitivity.

Table 2: ABT-199 Activity in Lymphoid Malignancy & SCLC PDX Models

PDX Model (Patient Subtype)Treatment RegimenOutcomeKey Findings & Biomarkers
Mixed Lineage Leukemia-rearranged (MLLr) ALLVenetoclax (single agent)Objective responses in 50% of MLLr-ALL xenograftsMLLr-ALL is a sensitive subgroup. For most other ALL subtypes, concurrent inhibition of BCL-2 and BCL-xL is required for efficacy.
Small-Cell Lung Cancer (SCLC)Venetoclax (100 mg/kg), oral gavage, 6 days/weekTumor growth inhibition and regressionResponse positively correlated with high BCL-2 expression.

Signaling Pathway and Mechanism of Action

ABT-199 is a BH3-mimetic drug that selectively binds to the anti-apoptotic protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic "activator" proteins like BIM. By binding to BCL-2, venetoclax displaces these activators, freeing them to interact with and activate the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death (apoptosis).

BCL2_Pathway Mechanism of ABT-199 (Venetoclax) Action cluster_Mito Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK Apoptosis Apoptosis BAX_BAK->Apoptosis Caspase Activation BCL2 BCL-2 (Anti-Apoptotic) BIM BIM (Pro-Apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Inhibits

Caption: ABT-199 inhibits BCL-2, releasing pro-apoptotic proteins to trigger apoptosis.

Experimental Workflow for PDX Cross-Validation

The process of creating and utilizing PDX models for cross-validating drug activity involves several key steps, from patient sample acquisition to the comparison of preclinical and clinical outcomes. This workflow ensures that the preclinical model accurately reflects the patient's disease and therapeutic response.

PDX_Workflow PDX Model Generation and Cross-Validation Workflow Patient Patient with Malignancy (e.g., AML, SCLC) TumorSample Tumor Tissue or Bone Marrow Aspirate Collection Patient->TumorSample Cross_Validation Cross-Validation: Compare PDX Response to Patient's Clinical Outcome Patient->Cross_Validation Clinical Data PDX_Establishment Implantation into Immunodeficient Mice (e.g., NSG) TumorSample->PDX_Establishment PDX_Expansion Serial Passaging for Cohort Expansion PDX_Establishment->PDX_Expansion Treatment Treatment with ABT-199 +/- Combination Agents PDX_Expansion->Treatment Data_Collection Tumor Volume Measurement & Biomarker Analysis Treatment->Data_Collection Data_Collection->Cross_Validation

Caption: Workflow from patient tumor collection to cross-validation of PDX response.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are summarized protocols based on published studies.

PDX Model Establishment and Maintenance
  • Source Material: Primary tumor tissue or bone marrow aspirates are obtained from consenting patients. For solid tumors like SCLC, a single-cell suspension is often prepared and mixed with Matrigel at a 1:1 ratio before injection.

  • Host Mice: Immunodeficient mice, such as NOD-scid gamma (NSG) mice, are typically used to prevent graft rejection.

  • Implantation: For AML models, cells are often injected via tail vein or intraosseously. For solid tumors, subcutaneous implantation is common.

  • Engraftment & Expansion: Engraftment is monitored, often through bioluminescent imaging if cells are transduced with luciferase. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

ABT-199 (Venetoclax) Dosing and Administration
  • Formulation: Venetoclax is typically formulated for oral gavage.

  • Dosing Regimen: A common dose used in mouse models is 100 mg/kg daily. However, doses can range from 50 mg/kg to 100 mg/kg depending on the study and whether it's used as a single agent or in combination.

  • Schedule: Treatment is often administered 5 to 7 days a week for a defined period, such as 3 to 4 weeks.

  • Tumor Lysis Syndrome (TLS) Prophylaxis: In clinical settings, a 5-week dose ramp-up is employed to mitigate the risk of tumor lysis syndrome (TLS), a serious complication from rapid cell death. This involves starting at a low dose (e.g., 20 mg) and gradually increasing to the target dose (e.g., 400 mg). Adequate hydration is also critical. While not always detailed in preclinical PDX studies, awareness of this clinical practice is important.

Efficacy and Response Assessment
  • Tumor Volume Measurement: For subcutaneous tumors, tumor volume is calculated regularly (e.g., twice weekly) using the formula: (Length x Width²) / 2.

  • Response Criteria: Efficacy is assessed by metrics such as tumor growth inhibition (TGI), tumor regression, or objective responses (e.g., partial or complete response).

  • Survival Analysis: Kaplan-Meier survival curves are used to compare the overall survival of treated versus control groups.

  • Biomarker Analysis: Upon study completion, tumors are extracted for analysis. Techniques like flow cytometry can determine protein expression of BCL-2 family members, while immunohistochemistry (IHC) and Western blotting can validate target engagement and downstream pathway modulation.

References

Comparative Analysis of Venetoclax and Chemotherapy in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the BCL-2 inhibitor, Venetoclax, and traditional chemotherapy in preclinical Acute Myeloid Leukemia (AML) models. It is designed to offer an objective analysis of their mechanisms, efficacy, and the experimental frameworks used for their evaluation, supported by experimental data.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between Venetoclax and conventional chemotherapy lies in their mode of inducing cancer cell death. Venetoclax employs a targeted approach by modulating the intrinsic apoptosis pathway, whereas chemotherapy relies on a non-selective, cytotoxic mechanism.

Venetoclax: Targeted Re-engagement of Apoptosis

Venetoclax is a BH3-mimetic drug that selectively binds to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, BAX, and BAK, preventing programmed cell death.[3] By binding to BCL-2, Venetoclax displaces these pro-apoptotic proteins.[4] The released BAX and BAK are then free to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[5]

Venetoclax_Mechanism cluster_0 Normal Apoptotic Regulation cluster_1 Venetoclax Action BCL2_active BCL-2 BIM BIM BCL2_active->BIM Sequesters BAX_BAK_inactive BAX / BAK (Inactive) Venetoclax Venetoclax BCL2_inhibited BCL-2 Venetoclax->BCL2_inhibited Inhibits BIM_free BIM (Free) BCL2_inhibited->BIM_free Releases BAX_BAK_active BAX / BAK (Active Oligomerization) BIM_free->BAX_BAK_active Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK_active->MOMP Caspases Caspase Activation MOMP->Caspases Cytochrome C Release Apoptosis Apoptosis Caspases->Apoptosis Chemo_Mechanism Chemo Chemotherapy (e.g., Cytarabine, Daunorubicin) DNA DNA Replication & Topoisomerase II Activity Chemo->DNA Interferes with HealthyCells Healthy Proliferating Cells (e.g., Hematopoietic Stem Cells) Chemo->HealthyCells Affects (Off-target toxicity) Damage DNA Damage & Strand Breaks DNA->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis Experimental_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment Arms cluster_invitro 3. In Vitro Analysis cluster_invivo 4. In Vivo Analysis cell_lines AML Cell Lines (e.g., MOLM-13, MV4;11) ven Venetoclax cell_lines->ven Treat chemo Chemotherapy (e.g., Cytarabine) cell_lines->chemo Treat control Vehicle Control cell_lines->control Treat pdx Patient-Derived Xenograft (PDX) Models pdx->ven Treat Engrafted Mice pdx->chemo Treat Engrafted Mice pdx->control Treat Engrafted Mice viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) ven->viability Analyze apoptosis Apoptosis Assay (Annexin V / PI Staining) ven->apoptosis Analyze western Western Blot (BCL-2, MCL-1, Caspase) ven->western Analyze burden Leukemic Burden (Bioluminescence / Flow Cytometry) ven->burden Monitor survival Survival Analysis (Kaplan-Meier Curves) ven->survival Monitor chemo->viability Analyze chemo->apoptosis Analyze chemo->western Analyze chemo->burden Monitor chemo->survival Monitor control->viability Analyze control->apoptosis Analyze control->western Analyze control->burden Monitor control->survival Monitor

References

A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of leading Cyclin-Dependent Kinase (CDK) inhibitors, offering a detailed examination of their performance based on available preclinical data. While this report does not contain specific data for a compound designated "Compound G-4" due to the absence of publicly available information, it establishes a comprehensive framework for evaluating and comparing CDK inhibitors. The methodologies and data presentation formats provided herein can be readily adapted to incorporate proprietary data for "Compound G-4" or other compounds of interest.

The following sections detail the biochemical potency, cellular activity, and selectivity of three prominent CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These compounds have undergone extensive investigation, and the data presented is collated from multiple peer-reviewed studies.

Data Presentation: Biochemical and Cellular Activity

The comparative efficacy of CDK inhibitors is often initially assessed by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The tables below summarize the reported IC50 values for Palbociclib, Ribociclib, and Abemaciclib against their primary targets, CDK4 and CDK6, as well as their anti-proliferative effects in cancer cell lines.

Table 1: Biochemical IC50 Values of CDK4/6 Inhibitors

InhibitorCDK4/cyclin D1 (nM)CDK6/cyclin D3 (nM)
Palbociclib1116
Ribociclib1039
Abemaciclib210

Note: IC50 values can vary between different studies and assay conditions.

Table 2: Anti-proliferative Activity of CDK4/6 Inhibitors in Breast Cancer Cell Lines

InhibitorCell LineIC50 (nM)
PalbociclibMCF-790
T-47D66
RibociclibMCF-7120
T-47D80
AbemaciclibMCF-733
T-47D21

Note: The anti-proliferative IC50 values are representative and can differ based on the specific cell line and experimental duration.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of CDK inhibitor activity. Below are standardized protocols for key assays used to generate the data presented above.

1. Kinase Inhibition Assay (Biochemical IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials:

    • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.

    • Retinoblastoma (Rb) protein substrate.

    • ATP, [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (e.g., Palbociclib, Ribociclib, Abemaciclib) at various concentrations.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the recombinant CDK enzyme, the Rb substrate, and the test compound in the kinase reaction buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[1][2]

2. Cell Proliferation Assay (Cellular IC50 Determination)

  • Objective: To measure the effect of a compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, T-47D).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds at various concentrations.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a DMSO-treated control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or luminescence signal generation.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

3. Western Blotting for Phospho-Rb Analysis

  • Objective: To assess the inhibition of CDK4/6 activity in cells by measuring the phosphorylation status of its downstream target, Rb.

  • Materials:

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Rb as a loading control.

    • Analyze the band intensities to determine the relative levels of phospho-Rb.[1]

Mandatory Visualizations

CDK4/6-Cyclin D Signaling Pathway

The following diagram illustrates the canonical pathway through which CDK4/6 inhibitors exert their anti-proliferative effects. In response to mitogenic signals, cyclin D complexes with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S-phase entry and cell cycle progression. CDK4/6 inhibitors block the kinase activity of the CDK4/6-cyclin D complex, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.

CDK4_6_Pathway cluster_0 Cell Cycle Progression cluster_1 Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD binds CDK46 CDK4/6 CDK46->CDK46_CyclinD binds Rb Rb CDK46_CyclinD->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes transcription CDKi CDK4/6 Inhibitor (e.g., Compound G-4) CDKi->CDK46_CyclinD inhibits

Caption: The CDK4/6-Cyclin D signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental Workflow for CDK Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel CDK inhibitor, from initial biochemical screening to cellular activity assessment.

Experimental_Workflow cluster_workflow CDK Inhibitor Evaluation Workflow Start Start: Novel Compound (e.g., Compound G-4) Biochemical_Screening Biochemical Screening: Kinase Inhibition Assay (IC50) Start->Biochemical_Screening Cell_Proliferation Cell-Based Assay: Cell Proliferation (IC50) Biochemical_Screening->Cell_Proliferation Potent Hits Mechanism_Validation Mechanism Validation: Western Blot (p-Rb) Cell_Proliferation->Mechanism_Validation Active Compounds Selectivity_Profiling Selectivity Profiling: Kinome Scan Mechanism_Validation->Selectivity_Profiling On-Target Activity Confirmed End End: Candidate Selection Selectivity_Profiling->End

Caption: A generalized experimental workflow for the preclinical evaluation of CDK inhibitors.

References

Unlocking Synergistic Potential: A Comparative Guide to Venetoclax (ABT-199) Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The BCL-2 inhibitor Venetoclax (formerly ABT-199) has emerged as a cornerstone in the treatment of various hematological malignancies. Its mechanism of action, which involves the restoration of apoptotic pathways, has opened new avenues for combination therapies aimed at overcoming resistance and enhancing efficacy. This guide provides a comparative analysis of the synergistic effects of Venetoclax with other anticancer agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from key studies investigating the synergistic effects of Venetoclax in combination with other drugs.

Table 1: Synergistic Effects of Venetoclax with Ibrutinib in Mantle Cell Lymphoma (MCL)

MetricIbrutinib + VenetoclaxIbrutinib + PlaceboStudy
Overall Response Rate (ORR) 84%-SYMPATICO (Phase 3)[1]
Complete Response (CR) Rate 57%32%SYMPATICO (Phase 3)[1][2]
Median Progression-Free Survival (PFS) 31.9 months22.1 monthsSYMPATICO (Phase 3)[1]
Median Overall Survival (OS) in TP53-mutated patients 47.1 months15.4 monthsSYMPATICO (Phase 3)[1]

Table 2: In Vitro Synergistic Effects of Venetoclax in Acute Myeloid Leukemia (AML)

Combination AgentCell LinesKey FindingsReference
Dihydroartemisinin (DHA) MOLM-13, MV4-11, primary AML cellsSignificant synergistic cytotoxic effect, reduced cell proliferation, induced apoptosis, and G0/G1 cell cycle arrest.
C-82 (Wnt/β-catenin inhibitor) MOLM13 and primary AML cellsSynergistically inhibited AML cell growth and increased apoptosis.
Chidamide (HDAC inhibitor) AML cell lines and primary cellsSynergistically promoted apoptosis. Combination Index (CI) < 1.
INK128 (mTORC1/2 inhibitor) AML cell lines and primary patient samplesDramatically enhanced cell death in combination with Venetoclax.
VS-4718 (FAK inhibitor) Molm14 and primary AML samplesSynergistically induces apoptosis. Synergy observed in 14 of 16 primary samples (CI < 1).
Bendamustine Loucy (ETP-ALL cell line)Synergistic effect with a Loewe synergy score >10.

Table 3: Synergistic Effects of Venetoclax in Other Cancers

Cancer TypeCombination AgentKey FindingsReference
Colorectal Cancer (CRC) RegorafenibCombination inhibited proliferation and promoted apoptosis of CRC cells.
T-cell Lymphoma Vorinostat (HDAC inhibitor)Highly synergistic in patient samples at micromolar concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in the cited studies.

Cell Viability and Cytotoxicity Assays
  • Method: MTS or CCK-8 assays are commonly used to assess cell viability.

  • Protocol Outline:

    • Seed cancer cell lines in 96-well plates at a predetermined density.

    • Treat cells with varying concentrations of Venetoclax, the combination agent, or the combination of both for a specified period (e.g., 48 or 72 hours).

    • Add MTS or CCK-8 reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.

    • Calculate IC50 values and Combination Index (CI) using software such as CompuSyn or SynergyFinder Plus. A CI value less than 1 indicates synergy.

Apoptosis Assays
  • Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the standard method for quantifying apoptosis.

  • Protocol Outline:

    • Treat cells with the drug combinations as described for viability assays.

    • Harvest and wash the cells with a binding buffer.

    • Stain the cells with fluorescently labeled Annexin V and PI.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Method: Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protocol Outline:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., BCL-2, MCL-1, cleaved caspase-3, PARP).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions is essential for understanding the mechanisms of synergy. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Synergy Assessment start Cancer Cell Lines / Primary Cells treatment Treat with Venetoclax, Combination Drug, and Combination start->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot analysis Data Analysis (IC50, Combination Index) viability->analysis apoptosis->analysis western_blot->analysis synergy Determine Synergy, Additivity, or Antagonism analysis->synergy

Experimental Workflow for Assessing Drug Synergy.

G cluster_ven_dha Venetoclax + Dihydroartemisinin (DHA) in AML Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits DHA Dihydroartemisinin MCL1 MCL-1 DHA->MCL1 downregulates BCL_XL BCL-XL DHA->BCL_XL downregulates C_MYC c-MYC DHA->C_MYC downregulates Apoptosis Apoptosis BCL2->Apoptosis inhibits MCL1->Apoptosis inhibits BCL_XL->Apoptosis inhibits

Synergistic Mechanism of Venetoclax and DHA in AML.

G cluster_ven_ibr Venetoclax + Ibrutinib in MCL Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits AKT AKT BTK->AKT activates AKT->BCL2 activates Apoptosis Apoptosis BCL2->Apoptosis inhibits

Synergistic Mechanism of Venetoclax and Ibrutinib in MCL.

G cluster_ven_pi Venetoclax + Proteasome Inhibitors Venetoclax Venetoclax NOXA NOXA Venetoclax->NOXA transactivates Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome_Inhibitor->NOXA synergistically enhances expression MCL1 MCL-1 NOXA->MCL1 antagonizes Apoptosis Apoptosis MCL1->Apoptosis inhibits

Synergistic Mechanism of Venetoclax and Proteasome Inhibitors.

Conclusion

The combination of Venetoclax with various targeted agents demonstrates significant synergistic potential across a range of hematological and solid tumors. The underlying mechanisms often involve the concurrent inhibition of multiple survival pathways, leading to enhanced apoptosis and overcoming resistance. The data presented in this guide underscore the importance of a multi-pronged therapeutic approach in cancer treatment. Further preclinical and clinical investigations are warranted to optimize these combination strategies and translate them into improved patient outcomes.

References

Independent Validation of ABT-199 (Venetoclax) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the BCL-2 inhibitor ABT-199 (Venetoclax). It summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support independent validation and further research.

Quantitative Data Summary

The following tables summarize the in vitro potency and clinical efficacy of ABT-199 across various cancer types as reported in independent studies.

Table 1: In Vitro Potency of ABT-199 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia (AML)<10[1][2]
MV4-11Acute Myeloid Leukemia (AML)<10[3]
OCI-AML3Acute Myeloid Leukemia (AML)>1000[3]
THP-1Acute Myeloid Leukemia (AML)>1000[3]
LOUCYT-cell Acute Lymphoblastic Leukemia (T-ALL)18
KCNRNeuroblastomaSensitive (IC50 not specified)
CHP126NeuroblastomaSensitive (IC50 not specified)
SJNB12NeuroblastomaSensitive (IC50 not specified)
SKNASNeuroblastomaInsensitive
SHEP2NeuroblastomaInsensitive

Table 2: Clinical Efficacy of ABT-199 in Hematologic Malignancies

Cancer TypeTreatment RegimenOverall Response Rate (ORR)Complete Response (CR/CRi)Patient PopulationReference
Chronic Lymphocytic Leukemia (CLL)Monotherapy79%20%Relapsed/Refractory
CLL (del17p)Monotherapy79.4%7.5%Relapsed/Refractory
CLLVenetoclax + Rituximab86%80% (MRD in bone marrow)Relapsed/Refractory
CLLVenetoclax + Obinutuzumab86.5% (uMRD)-Fit, Previously Untreated
CLLVenetoclax + Ibrutinib + Obinutuzumab92.2% (uMRD)-Fit, Previously Untreated
Acute Myeloid Leukemia (AML)Monotherapy (ex vivo)Median IC50 ~10 nM-Primary Patient Samples

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of ABT-199 findings are provided below. These protocols are synthesized from multiple independent reports and should be optimized for specific experimental conditions.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and apoptotic effects of ABT-199 on cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a range of concentrations of ABT-199 or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for BCL-2 Family Proteins

Objective: To analyze the expression levels of BCL-2 family proteins (e.g., BCL-2, MCL-1, BCL-xL, BIM) in response to ABT-199 treatment.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the BCL-2 family proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) of BCL-2 and BIM

Objective: To validate the mechanism of action of ABT-199 by demonstrating the disruption of the BCL-2/BIM complex.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against BCL-2 or BIM overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCL-2 and BIM to detect the co-immunoprecipitated protein.

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming of cancer cells and their dependence on specific anti-apoptotic BCL-2 family proteins.

Methodology:

  • Cell Permeabilization: Permeabilize cells with a mild detergent like digitonin to allow the entry of BH3 peptides while keeping the mitochondrial outer membrane intact.

  • BH3 Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) that selectively interact with different anti-apoptotic BCL-2 family proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment:

    • Cytochrome c Release: Measure the release of cytochrome c from the mitochondria into the cytosol using flow cytometry or ELISA.

    • Mitochondrial Membrane Potential (ΔΨm) Measurement: Use dyes like JC-1 or TMRE to measure the loss of mitochondrial membrane potential by flow cytometry or a plate reader.

  • Data Analysis: Analyze the extent of MOMP induced by each BH3 peptide to determine the cell's dependence on specific BCL-2 family members for survival.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ABT199_Mechanism_of_Action cluster_Apoptosis Apoptotic Signaling cluster_Survival Pro-Survival Signaling cluster_Drug_Action ABT-199 Action Apoptotic_Stimuli Apoptotic Stimuli BIM_BID BIM, BID (Activators) Apoptotic_Stimuli->BIM_BID BAX_BAK BAX, BAK (Effectors) BIM_BID->BAX_BAK MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis BCL2 BCL-2 BCL2->BIM_BID Inhibits ABT199 ABT-199 (Venetoclax) ABT199->BCL2 Inhibits

Caption: Mechanism of action of ABT-199 in inducing apoptosis.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_Analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment ABT-199 Treatment Cell_Culture->Treatment BH3_Profiling BH3 Profiling Cell_Culture->BH3_Profiling Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (BCL-2 family) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (BCL-2/BIM) Treatment->Co_IP IC50 Determine IC50 Viability_Assay->IC50 Apoptotic_Rate Quantify Apoptosis Apoptosis_Assay->Apoptotic_Rate Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Protein_Interaction Validate Target Engagement Co_IP->Protein_Interaction Apoptotic_Priming Assess Apoptotic Priming BH3_Profiling->Apoptotic_Priming

Caption: Experimental workflow for the in vitro validation of ABT-199.

Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance ABT199 ABT-199 BCL2 BCL-2 ABT199->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Promotes (indirectly) MCL1_BCLxL Upregulation of MCL-1 and BCL-xL BIM_Sequestration BIM Sequestration by MCL-1/BCL-xL MCL1_BCLxL->BIM_Sequestration Reduced_Apoptosis Reduced Apoptosis BIM_Sequestration->Reduced_Apoptosis Reduced_Apoptosis->Apoptosis Inhibits

Caption: Key mechanisms of acquired resistance to ABT-199.

References

Navigating Venetoclax Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying patients who will respond to Venetoclax is a critical challenge. This guide provides a comprehensive comparison of key biomarkers for predicting sensitivity to this BCL-2 inhibitor, supported by experimental data and detailed methodologies.

Venetoclax, a potent and selective BCL-2 inhibitor, has revolutionized the treatment landscape for several hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][2] However, patient responses can vary, and both intrinsic and acquired resistance are significant clinical hurdles.[1] A robust understanding and evaluation of predictive biomarkers are therefore essential for optimizing patient selection and developing effective combination strategies.

This guide compares the leading biomarkers for Venetoclax sensitivity, categorized into genetic markers, protein expression levels, and functional assays. We present quantitative data in comparative tables, detail the experimental protocols for key evaluation methods, and provide visual representations of the underlying biological pathways and experimental workflows.

Genetic Biomarkers: The Blueprint of Sensitivity and Resistance

Genetic mutations can significantly influence a cancer cell's dependence on BCL-2 and, consequently, its sensitivity to Venetoclax. While some mutations are associated with a favorable response, others are linked to intrinsic or acquired resistance.

Biomarker CategorySpecific MarkerAssociated Cancer(s)Impact on Venetoclax SensitivitySupporting Experimental Evidence
Favorable Response NPM1 mutationAMLIncreased SensitivityPatients with NPM1-mutated AML have shown promising complete remission (CR) rates and high relapse-free survival when treated with Venetoclax in combination with hypomethylating agents (HMAs) or low-dose cytarabine (LDAC) in pivotal trials.[3]
IDH1/IDH2 mutationsAMLIncreased SensitivityPreclinical models and clinical trial data indicate that IDH1/IDH2 mutations increase BCL-2 dependence, leading to higher Venetoclax sensitivity and favorable outcomes.
SRSF2/ZRSR2 mutationsAMLIncreased SensitivityIn patients with secondary/refractory AML treated with Venetoclax monotherapy, those with SRSF2 or ZRSR2 mutations had a significant reduction in bone marrow blasts.
Unfavorable Response/Resistance TP53 mutation/lossAML, CLLDecreased Sensitivity/ResistanceTP53 mutations are associated with the lowest survival rates in AML patients treated with Venetoclax and HMAs. In CLL, TP53 status is a validated prognosticator of progression.
FLT3-ITD mutationAMLDecreased Sensitivity/ResistanceFLT3-ITD mutations may confer primary and secondary resistance to Venetoclax, potentially by enhancing the expression of other anti-apoptotic proteins like BCL-XL and MCL-1.
KRAS/NRAS mutationsAMLDecreased Sensitivity/ResistanceAML samples with KRAS or PTPN11 mutations have been observed to be relatively resistant to Venetoclax. KRAS mutations may induce resistance by upregulating MCL-1.
PTPN11 mutationsAMLDecreased Sensitivity/ResistancePTPN11 mutations can confer resistance by upregulating anti-apoptotic proteins such as MCL-1 and BCL-xL.
BCL2 mutations (e.g., G101V)CLLAcquired ResistanceMutations in the BCL2 gene, such as G101V, can reduce Venetoclax binding and have been associated with disease progression during therapy.

Protein Expression Biomarkers: The Key Players in Apoptosis

The balance of pro- and anti-apoptotic proteins within the BCL-2 family is a direct determinant of a cell's propensity to undergo apoptosis. Overexpression of anti-apoptotic proteins other than BCL-2 is a primary mechanism of Venetoclax resistance.

BiomarkerImpact on Venetoclax SensitivitySupporting Experimental Evidence
High BCL-2 Expression Generally associated with sensitivity, but not a standalone predictor.While Venetoclax targets BCL-2, its expression level alone does not consistently predict response, highlighting the importance of the interplay with other BCL-2 family members.
High MCL-1 Expression ResistanceUpregulation of MCL-1 is a major mechanism of both intrinsic and acquired resistance to Venetoclax. Combining Venetoclax with an MCL-1 inhibitor can overcome this resistance.
High BCL-xL Expression ResistanceIncreased expression of BCL-xL is another key mechanism of resistance, particularly in CLL cells within the lymph node microenvironment.
BCL-2/MCL-1 Ratio Predictive of SensitivityA high BCL-2 to MCL-1 ratio has been proposed as a useful biomarker for predicting a favorable response to Venetoclax in AML.

Functional Biomarkers: Assessing Apoptotic Priming

Functional assays directly measure the apoptotic response of cancer cells to BCL-2 inhibition, providing a dynamic and potentially more accurate prediction of clinical response than static genetic or protein markers alone.

Functional AssayPrincipleImpact on Venetoclax Sensitivity Prediction
BH3 Profiling Measures the mitochondrial outer membrane permeabilization (MOMP) in response to pro-apoptotic BH3 peptides. Cells that are highly "primed" for apoptosis are more sensitive to BCL-2 inhibition.BH3 profiling can predict the functional dependency of tumor cells on BCL-2 and has been validated as a predictor of clinical success with Venetoclax in CLL and AML.
Dynamic BH3 Profiling (DBP) Measures the change in apoptotic priming after ex vivo treatment with a therapeutic agent.DBP can rapidly predict whether a treatment, including Venetoclax-based combinations, is likely to enhance the apoptotic response.
Ex vivo Drug Sensitivity Assays Directly measures the viability or apoptosis of patient-derived cancer cells after treatment with Venetoclax.Ex vivo sensitivity to Venetoclax has been shown to correspond with clinical response and can help identify patients who will benefit from treatment.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms underlying Venetoclax sensitivity and the methods used for its evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.

Venetoclax_Mechanism_of_Action Venetoclax Mechanism of Action and Resistance cluster_Apoptosis Intrinsic Apoptosis Pathway cluster_Venetoclax Therapeutic Intervention cluster_Resistance Resistance Mechanisms BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters MCL1 MCL-1 MCL1->BIM Sequesters BCL_XL BCL-xL BCL_XL->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Induces Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits MCL1_up MCL-1 Upregulation MCL1_up->BIM Sequesters BCL_XL_up BCL-xL Upregulation BCL_XL_up->BIM Sequesters

Caption: Venetoclax inhibits BCL-2, leading to apoptosis. Resistance can arise from the upregulation of MCL-1 or BCL-xL.

BH3_Profiling_Workflow BH3 Profiling Experimental Workflow start Patient Sample (e.g., AML blasts) perm Permeabilize Cells (e.g., with Digitonin) start->perm peptides Add BH3 Peptides (e.g., BIM, BAD) perm->peptides incubation Incubate peptides->incubation momp_assay Measure MOMP (e.g., Cytochrome c release) incubation->momp_assay analysis Data Analysis: Determine Apoptotic Priming momp_assay->analysis

Caption: Workflow for BH3 profiling to assess a cell's readiness for apoptosis.

Apoptosis_Assay_Workflow Annexin V Apoptosis Assay Workflow start Culture Cells with/ without Venetoclax harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrants Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow->quadrants

Caption: Step-by-step process for quantifying apoptosis using Annexin V staining and flow cytometry.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of Venetoclax sensitivity biomarkers.

Annexin V Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis following treatment with Venetoclax.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, thus allowing for their differentiation.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells/mL) and treat with desired concentrations of Venetoclax or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

BCL-2 Family Protein Expression by Immunoblotting

This method is used to determine the relative expression levels of key anti-apoptotic proteins like BCL-2, MCL-1, and BCL-xL.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

BH3 Profiling

This functional assay measures the mitochondrial apoptotic priming of cancer cells.

Protocol:

  • Cell Preparation: Isolate and suspend cells in a mitochondrial assay buffer (e.g., MEB).

  • Permeabilization: Permeabilize the cell membrane with a low concentration of digitonin to release cytosolic components while leaving the mitochondrial outer membrane intact.

  • Peptide Addition: Add a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations to the permeabilized cells in a multi-well plate.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the peptides to interact with the BCL-2 family proteins at the mitochondria.

  • Measurement of MOMP: Assess mitochondrial outer membrane permeabilization (MOMP). This is commonly done by staining for cytochrome c release using flow cytometry or by measuring the loss of mitochondrial membrane potential with dyes like JC-1.

  • Data Analysis: Calculate the percentage of MOMP for each peptide concentration. Higher MOMP at lower peptide concentrations indicates that the cells are more "primed" for apoptosis and more likely to be sensitive to BCL-2 inhibitors like Venetoclax.

Conclusion

The selection of appropriate biomarkers is paramount for the successful clinical application of Venetoclax. While genetic markers provide a static snapshot of potential sensitivity, protein expression levels of BCL-2 family members offer a more direct insight into the apoptotic machinery. Functional assays like BH3 profiling and ex vivo drug sensitivity testing provide the most dynamic and potentially predictive measure of response. An integrated approach, combining genetic, protein, and functional data, will likely be the most effective strategy for personalizing Venetoclax therapy and overcoming resistance, ultimately improving patient outcomes in hematological malignancies.

References

A Comparative Proteomic Guide: Unveiling the Cellular Impact of Anticancer Agent 199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular proteomic changes induced by "Anticancer agent 199," identified as the BCL-2 inhibitor Venetoclax (ABT-199) , and a representative alternative, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib . This analysis is based on published proteomics data to offer insights into their distinct and overlapping mechanisms of action.

Executive Summary

Venetoclax and Ibrutinib are both targeted therapies effective in B-cell malignancies, particularly Chronic Lymphocytic Leukemia (CLL). However, they operate through fundamentally different mechanisms. Venetoclax directly induces apoptosis by inhibiting the anti-apoptotic protein BCL-2, while Ibrutinib disrupts B-cell receptor (BCR) signaling, impacting cell proliferation and survival. This guide delves into the proteomic consequences of these distinct mechanisms, providing a framework for understanding their therapeutic effects and potential resistance pathways.

Comparative Proteomic Analysis

Disclaimer: The quantitative data presented below is a representative summary compiled from separate proteomics studies and is intended for illustrative purposes. The experimental conditions and cell lines used in the original studies may differ.

Protein CategoryKey ProteinsVenetoclax (ABT-199) EffectIbrutinib EffectRationale for Change
Apoptosis Regulation (Intrinsic Pathway) BCL-2-No direct effectDirect target inhibition by Venetoclax.
BAX, BAKIncreased activityIndirectly decreased activityVenetoclax releases BAX/BAK from BCL-2 sequestration, promoting apoptosis. Ibrutinib's disruption of BCR signaling can reduce pro-survival signals, indirectly affecting apoptosis.
MCL-1, BCL-XLUpregulated (in resistant cells)No direct effectUpregulation of other anti-apoptotic proteins is a key resistance mechanism to Venetoclax.
Cleaved Caspase-3, Cleaved PARPUpregulatedUpregulated (downstream of BCR inhibition)Both drugs ultimately lead to the activation of the executioner caspases and apoptosis.
B-Cell Receptor (BCR) Signaling BTKNo direct effectInhibited (phosphorylation)Ibrutinib is a direct inhibitor of BTK, a key kinase in the BCR pathway.
PLCγ2, ERK1/2No direct effectDecreased phosphorylationDownstream effectors of BTK are inhibited by Ibrutinib.
Cell Cycle & Proliferation Cyclin D1, c-MycDownregulatedDownregulatedBoth pathways converge on regulating key proteins involved in cell cycle progression.
Protein Translation & Ribosome Biogenesis RPS6, EIF4EBP1DownregulatedDownregulatedDisruption of major survival and proliferation pathways affects protein synthesis.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Venetoclax and a typical experimental workflow for comparative proteomics.

venetoclax_pathway cluster_0 Mitochondrial Apoptosis Pathway BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c (release) BAX_BAK->CytoC Promotes Apoptosome Apoptosome (APAF-1, Caspase-9) CytoC->Apoptosome Activates Caspase3 Caspase-3 (cleaved) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Venetoclax Venetoclax (this compound) Venetoclax->BCL2 Inhibits

Caption: Mechanism of action of Venetoclax in the intrinsic apoptosis pathway.

proteomics_workflow cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Cell_Culture Cell Culture (e.g., CLL cells) Drug_Treatment Drug Treatment (Venetoclax vs. Alternative) Cell_Culture->Drug_Treatment Cell_Lysis Cell Lysis & Protein Extraction Drug_Treatment->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion TMT_Labeling TMT Labeling Protein_Digestion->TMT_Labeling Sample_Pooling Sample Pooling TMT_Labeling->Sample_Pooling LC_MSMS LC-MS/MS Analysis Sample_Pooling->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Database_Search Database Search & Protein ID Data_Acquisition->Database_Search Quantification Relative Protein Quantification Database_Search->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: Experimental workflow for comparative quantitative proteomics using TMT.

Detailed Experimental Protocols

Tandem Mass Tag (TMT) Based Quantitative Proteomics

This protocol outlines the key steps for a TMT-based quantitative proteomic analysis to compare the effects of Venetoclax and an alternative anticancer agent.

a. Cell Culture and Treatment:

  • Culture cancer cells (e.g., a CLL cell line like MEC-1) in appropriate media and conditions.

  • Treat cells with either Venetoclax (e.g., 100 nM), the alternative drug (at a clinically relevant concentration), or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Harvest cells and wash with PBS.

b. Protein Extraction and Digestion:

  • Lyse cell pellets in a buffer containing urea and protease/phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

c. TMT Labeling:

  • Resuspend dried peptides in an appropriate buffer (e.g., TEAB).

  • Add the respective TMTpro™ reagent to each sample and incubate for 1 hour at room temperature.

  • Quench the reaction with hydroxylamine.

  • Combine the labeled samples into a single tube.

d. Mass Spectrometry and Data Analysis:

  • Desalt the pooled, labeled peptides using a C18 solid-phase extraction cartridge.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the raw data against a human protein database using a search engine (e.g., Sequest, Mascot) to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify significantly up- or down-regulated proteins between treatment groups.

Western Blotting for Protein Validation

Western blotting is a crucial technique to validate the findings from the proteomics experiment for specific proteins of interest.

a. Sample Preparation:

  • Prepare cell lysates from treated and control cells as described for the proteomics experiment.

  • Determine protein concentration.

b. Gel Electrophoresis and Transfer:

  • Denature protein samples in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

d. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using a chemiluminescence imaging system.

  • Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a framework for understanding the proteomic impact of Venetoclax in comparison to other targeted therapies like Ibrutinib. The distinct mechanisms of these drugs result in different, though sometimes convergent, alterations in the cancer cell proteome. The provided protocols and visualizations serve as a resource for researchers designing and interpreting experiments in this domain. Further direct comparative proteomic studies will be invaluable in elucidating the nuanced cellular responses to these potent anticancer agents and in developing more effective combination therapies.

A Comparative Guide to MUC17 and CD73 Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging cancer therapies targeting Mucin 17 (MUC17) and CD73. It is important to note that AMG 199, the initial subject of this inquiry, is a bispecific T-cell engager (BiTE) targeting MUC17 and CD3, not CD73. This guide has been structured to address this clarification by providing a detailed comparison of MUC17-targeted agents, including AMG 199, and a separate, comprehensive overview of CD73 inhibitors, a distinct class of cancer immunotherapies.

Part 1: MUC17-Targeted Therapies

Mucin 17 (MUC17) is a transmembrane protein that is overexpressed in several cancers, including gastric cancer, making it an attractive target for therapeutic intervention.[1] Therapies targeting MUC17 aim to leverage this differential expression to specifically eliminate tumor cells.

Comparative Analysis of MUC17-Targeted Therapies

The following table summarizes the preclinical data for AMG 199 and other MUC17-targeted therapeutic modalities.

Therapeutic AgentModalityTarget CellsIn Vitro EfficacyIn Vivo EfficacyClinical Phase
AMG 199 (Vepsitamab) Bispecific T-cell Engager (BiTE)MUC17+ Gastric Cancer CellsPotent cytotoxic activity against MUC17-expressing gastric cancer cell lines.[2]Significant tumor growth inhibition in established gastric tumor xenograft models.[2]Phase 1 (Terminated)[3]
SCR-9171 Bispecific T-cell EngagerMUC17+ Tumor CellsInduced T-cell activation and potent cytotoxicity against MUC17 positive tumor cells.[4]Strong antitumor efficacy in mouse models with reconstituted human immune cells.Preclinical
MUC17 CAR-T Chimeric Antigen Receptor T-cell TherapyMUC17+ Gastric and Pancreatic Cancer CellsPotent, antigen-specific cytotoxicity and robust cytokine release.Significantly suppressed tumor growth in GSU and ASPC-1 xenograft models.Preclinical
Mechanism of Action: AMG 199

AMG 199 is a BiTE antibody designed to engage both CD3-positive T-cells and MUC17-positive cancer cells. This dual binding brings the T-cells into close proximity with the tumor cells, leading to T-cell activation and subsequent lysis of the cancer cells.

AMG199_Mechanism cluster_tumor_cell MUC17+ Tumor Cell cluster_t_cell T-Cell Tumor_Cell Tumor Cell MUC17 MUC17 T_Cell T-Cell T_Cell->Tumor_Cell Induces Cytotoxicity CD3 CD3 AMG199 AMG 199 (BiTE) AMG199->MUC17 Binds to MUC17 AMG199->CD3 Binds to CD3

Mechanism of action for AMG 199.
MUC17 Signaling Pathway

While primarily a target for cytotoxic therapies, MUC17 has also been implicated in intracellular signaling pathways that regulate cell proliferation and survival. Some studies suggest that MUC17 can interact with MYH9, influencing the p53 and RhoA pathways, which in turn can modulate NF-κB activity and inflammatory responses in gastric cancer.

MUC17_Signaling MUC17 MUC17 MYH9 MYH9 MUC17->MYH9 Interacts with p53 p53 MYH9->p53 Regulates RhoA RhoA MYH9->RhoA Regulates p53->RhoA Feedback Loop p38 p38 RhoA->p38 Activates NFkB NF-κB p38->NFkB Negatively Regulates Proliferation Cell Proliferation NFkB->Proliferation Promotes

Simplified MUC17 signaling pathway in gastric cancer.

Part 2: CD73-Targeted Therapies

CD73 is a cell-surface enzyme that plays a crucial role in generating immunosuppressive adenosine within the tumor microenvironment. By converting AMP to adenosine, CD73 dampens the anti-tumor immune response. Inhibitors of CD73 aim to block this activity and restore immune function.

Comparative Analysis of CD73 Inhibitors

The following table summarizes the preclinical data for selected CD73 inhibitors.

Therapeutic AgentModalityIn Vitro Potency (IC50/Ki)In Vivo EfficacyClinical Phase
Oleclumab (MEDI9447) Monoclonal AntibodyNon-competitive inhibitor.Inhibited tumor growth by ≥50% in a colon cancer model.Phase 1/2
AB680 (Quemliclustat) Small MoleculeKi = 5 pMIncreased antitumor activity of PD-1 blockade in a melanoma model.Phase 1
Mechanism of Action: CD73 Inhibition

CD73 inhibitors, whether monoclonal antibodies or small molecules, act by blocking the enzymatic activity of CD73. This prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment and enhancing the activity of anti-tumor immune cells.

CD73_Inhibition cluster_TME Tumor Microenvironment AMP AMP CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Promotes CD73->Adenosine Converts to CD73_Inhibitor CD73 Inhibitor (e.g., Oleclumab, AB680) CD73_Inhibitor->CD73 Inhibits CD73_Adenosine_Pathway ATP Extracellular ATP CD39 CD39 ATP->CD39 AMP AMP CD39->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2A_A2B_Receptor A2A/A2B Receptors (on Immune Cells) Adenosine->A2A_A2B_Receptor Binds to Immune_Suppression Immune Suppression (↓ T-cell/NK cell activity) A2A_A2B_Receptor->Immune_Suppression Leads to TDCC_Workflow cluster_workflow TDCC Assay Workflow step1 1. Prepare Target and Effector Cells - Target Cells: MUC17+ cancer cell line - Effector Cells: Isolated human T-cells step2 2. Co-culture Cells - Plate target and effector cells at a defined E:T ratio (e.g., 10:1) step1->step2 step3 3. Add Bispecific Antibody - Add serial dilutions of the BiTE antibody (e.g., AMG 199) step2->step3 step4 4. Incubate - Incubate for a specified time (e.g., 24-48 hours) step3->step4 step5 5. Measure Cytotoxicity - Assess target cell lysis via LDH release, 51Cr release, or luciferase-based assays step4->step5 step6 6. Data Analysis - Calculate percent specific lysis and determine EC50 step5->step6 Malachite_Green_Workflow cluster_workflow Malachite Green Assay Workflow step1 1. Prepare Reagents - Recombinant CD73 enzyme or CD73+ cells - AMP substrate - CD73 inhibitor (test compound) - Malachite green reagent step2 2. Enzyme/Inhibitor Incubation - Incubate CD73 with serial dilutions of the inhibitor step1->step2 step3 3. Initiate Reaction - Add AMP substrate to start the enzymatic reaction step2->step3 step4 4. Incubate - Incubate at room temperature or 37°C for a defined time (e.g., 15-30 min) step3->step4 step5 5. Stop Reaction & Add Reagent - Add malachite green reagent to detect free phosphate step4->step5 step6 6. Measure Absorbance - Read absorbance at ~620-640 nm step5->step6 step7 7. Data Analysis - Calculate percent inhibition and determine IC50 step6->step7

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Anticancer Agent 199

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of investigational cytotoxic compounds like Anticancer Agent 199 are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.[1] Anticancer agents, by their nature, are designed to be cytotoxic and can present significant health risks if not handled with stringent safety protocols.[2] Adherence to established disposal procedures is not only a matter of best practice but also a regulatory requirement under agencies such as the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of the hypothetical "this compound," tailored for researchers, scientists, and drug development professionals.

Waste Segregation and Container Specifications

Proper segregation of waste contaminated with cytotoxic agents is a foundational step in the disposal process.[3] Different categories of waste necessitate distinct containment and disposal pathways. All personnel must be trained to distinguish between bulk and trace contamination to ensure waste is disposed of in the appropriate, clearly labeled containers at the point of generation.

Waste CategoryDescription of WasteContainer SpecificationDisposal Pathway
Bulk Hazardous Waste Unused or expired "this compound," concentrated stock solutions, grossly contaminated items, and any syringe containing more than a residual volume (e.g., >0.1 ml).[4]Black, RCRA-regulated hazardous waste container, properly sealed and labeled.Hazardous waste incineration.
Trace Contaminated Solids Items with minimal residual contamination (<3% of original volume), such as empty vials, flasks, plasticware, contaminated gloves, gowns, and absorbent pads.Yellow, chemotherapy waste container.Incineration.
Trace Contaminated Sharps Used syringes (with no visible drug and only residual volume), needles, and other sharps with minimal contamination.Yellow, puncture-resistant "Chemo Sharps" container.Incineration.

Experimental Protocol: Decontamination of Work Surfaces

There is no universally accepted method for the chemical deactivation of all anticancer agents. Therefore, physical removal and proper disposal of contaminants are the primary methods for decontamination. The following protocol should be followed after any work with "this compound" is completed.

Materials:

  • Personal Protective Equipment (PPE): Double chemotherapy gloves, non-permeable gown, safety goggles or face shield.

  • Low-lint absorbent wipes.

  • Detergent solution.

  • Sterile water.

  • Appropriate waste containers (Yellow or Black as needed).

Procedure:

  • Preparation: Don all required PPE before initiating the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire work surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface again using the same unidirectional technique and dispose of the wipe.

  • Final PPE Disposal: After decontamination, carefully doff PPE to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves. Dispose of all PPE in the designated yellow chemotherapy waste container.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Segregation at Point of Generation cluster_2 Step 2: Containerization cluster_3 Step 3: Final Disposal A Experimental Procedure with This compound B Assess Contamination Level A->B C Bulk Contamination: Unused drug, stock solutions, grossly contaminated items B->C > 3% Volume or Bulk D Trace Contamination: Empty vials, used PPE, contaminated labware (<3%) B->D < 3% Volume E Trace Sharps: Used needles, syringes (residual volume only) B->E Sharps F Place in Black RCRA Waste Container C->F G Place in Yellow Chemotherapy Waste Container D->G H Place in Yellow Puncture-Resistant Sharps Container E->H I Seal container when 3/4 full F->I G->I H->I J Label with Hazardous Waste Information I->J K Arrange for Pickup by Environmental Health & Safety (EHS) J->K

References

Safeguarding Researchers: Comprehensive Handling Protocols for Anticancer Agent 199

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of the potent cytotoxic compound, Anticancer Agent 199. These protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is classified as a hazardous drug, necessitating stringent handling procedures to minimize exposure risks.[1] Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols, and accidental ingestion.[2][3] Adherence to the following operational and disposal plans is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary barrier against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[2][4] All personnel handling this compound must be trained in the proper selection and use of PPE.

PPE ComponentSpecificationStandardFrequency of Change
Gloves Powder-free, chemotherapy-rated nitrile, polyurethane, neoprene, or latex.ASTM D6978Immediately if torn, punctured, or contaminated. Otherwise, change according to the level of exposure at each step.
Gowns Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.-Upon contamination, spillage, or at the end of a procedure. For preparation, change every 3.5 hours or halfway through a shift.
Eye Protection Goggles or a full-face shield.CSA Z94.3-07 (or equivalent)Required whenever there is a risk of splashing.
Respiratory Protection Surgical mask for general handling. N95 respirator for cleaning spills or when there is a risk of aerosolization.-Per manufacturer's instructions or when compromised.

Operational Procedures

A structured workflow is critical to minimize the risk of contamination and exposure. The following diagram outlines the essential steps for handling this compound, from receipt to disposal.

Workflow for Handling this compound cluster_receipt Receipt and Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal receipt Receive and Inspect Packaging storage Store in a Dedicated, Locked Cabinet/Fridge receipt->storage Intact don_ppe Don Appropriate PPE storage->don_ppe Transport in Leak-Proof Container prepare_agent Prepare Agent in a Designated Area don_ppe->prepare_agent experiment Conduct Experiment prepare_agent->experiment doff_ppe Doff PPE Correctly experiment->doff_ppe segregate_waste Segregate and Label Hazardous Waste doff_ppe->segregate_waste dispose Dispose in Designated, Color-Coded Containers segregate_waste->dispose

Caption: Workflow for Handling this compound

Decontamination and Spill Management

Prompt and effective decontamination is crucial in the event of a spill or surface contamination.

Decontamination Protocol:

Decontamination involves the physical removal and inactivation of the cytotoxic agent. The process should render the surface safe for handling.

DecontaminantApplicationEfficacy
Detergent and Water For routine cleaning of non-disposable surfaces.Effective for physical removal of some cytotoxic drugs.
Accelerated Hydrogen Peroxide® (AHP®) Wipe down of contaminated hard, non-porous surfaces.Shown to completely remove a range of hazardous drugs.
Vaporized Hydrogen Peroxide (VHP®) Can be used for decontaminating workstations.Effective in degrading certain cytotoxic drugs like doxorubicin.

Spill Management Workflow:

In the event of a spill, a clear and immediate response is necessary to contain and clean the affected area.

Spill Management Protocol for this compound spill Spill Occurs secure_area Secure the Area and Alert Others spill->secure_area don_ppe Don Full PPE (Gloves, Gown, Respirator, Eye Protection) secure_area->don_ppe contain Contain the Spill with Absorbent Materials from a Spill Kit don_ppe->contain cleanup Carefully Collect Contaminated Materials contain->cleanup decontaminate Decontaminate the Spill Area with an Appropriate Agent cleanup->decontaminate dispose Dispose of all Materials as Cytotoxic Waste decontaminate->dispose report Report the Spill According to Institutional Policy dispose->report

Caption: Spill Management Protocol for this compound

Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.

Waste Segregation and Disposal:

Proper segregation and labeling of hazardous waste are critical to prevent cross-contamination and ensure safe disposal.

Waste TypeContainerLabelingDisposal Method
Sharps (needles, scalpels) Puncture-resistant, leak-proof container."HAZARDOUS DRUG WASTE ONLY"Incineration or licensed sanitary landfill for toxic wastes.
Contaminated PPE (gloves, gowns) Thick, leak-proof, color-coded plastic bags."HAZARDOUS DRUG-RELATED WASTES"Incineration or licensed sanitary landfill for toxic wastes.
Unused or Expired Agent Original vial or a sealed, leak-proof container."HAZARDOUS DRUG WASTE"Via a licensed reverse distributor or hazardous waste contractor.
Contaminated Labware Puncture-resistant, leak-proof container."HAZARDOUS DRUG WASTE"Incineration or licensed sanitary landfill for toxic wastes.

Disposal Workflow:

The following diagram illustrates the lifecycle of hazardous waste from generation to final disposal.

Hazardous Waste Disposal Lifecycle generation Waste Generation (Contaminated PPE, Sharps, etc.) segregation Segregate at Point of Use into Color-Coded Containers generation->segregation labeling Clearly Label Containers with Hazard Information segregation->labeling storage Store in a Secure Area in Covered, Labeled Drums labeling->storage transport Transport by a Licensed Hazardous Waste Contractor storage->transport disposal Final Disposal (Incineration or Secure Landfill) transport->disposal

Caption: Hazardous Waste Disposal Lifecycle

By adhering to these comprehensive safety and handling protocols, research facilities can significantly mitigate the risks associated with the potent cytotoxic compound, this compound, ensuring the well-being of all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.